Product packaging for AMG-076 free base(Cat. No.:CAS No. 693823-79-9)

AMG-076 free base

Cat. No.: B1664856
CAS No.: 693823-79-9
M. Wt: 462.5 g/mol
InChI Key: WAOZNBXSEVIAGX-MBOZVWFJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AMG-076 free base is a potent and selective MCHR1 antagonist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H33F3N2O2 B1664856 AMG-076 free base CAS No. 693823-79-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

693823-79-9

Molecular Formula

C26H33F3N2O2

Molecular Weight

462.5 g/mol

IUPAC Name

1-[2-[(4aR,11R,11aS)-11-methyl-9-(trifluoromethyl)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]ethyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C26H33F3N2O2/c1-16-20-15-31(12-10-25(24(32)33)8-3-2-4-9-25)11-7-17(20)13-22-23(16)19-14-18(26(27,28)29)5-6-21(19)30-22/h5-6,14,16-17,20,30H,2-4,7-13,15H2,1H3,(H,32,33)/t16-,17-,20-/m1/s1

InChI Key

WAOZNBXSEVIAGX-MBOZVWFJSA-N

Isomeric SMILES

C[C@@H]1[C@H]2CN(CC[C@@H]2CC3=C1C4=C(N3)C=CC(=C4)C(F)(F)F)CCC5(CCCCC5)C(=O)O

Canonical SMILES

CC1C2CN(CCC2CC3=C1C4=C(N3)C=CC(=C4)C(F)(F)F)CCC5(CCCCC5)C(=O)O

Appearance

Solid powder

Other CAS No.

693823-79-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AMG-076 free base

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of AMG-076 Free Base: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-076 is an orally bioavailable, potent, and selective small molecule antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2] MCHR1 is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, playing a crucial role in the regulation of energy homeostasis, including food intake and energy expenditure.[1][3] This technical guide provides an in-depth overview of the mechanism of action of AMG-076, detailing its interaction with MCHR1, the subsequent effects on intracellular signaling, and the resulting physiological outcomes observed in preclinical models.

Core Mechanism: Competitive Antagonism of MCHR1

The fundamental mechanism of action of AMG-076 is its ability to competitively bind to MCHR1, thereby blocking the binding of its endogenous ligand, melanin-concentrating hormone (MCH).[1] This antagonism prevents the activation of the receptor and the subsequent downstream signaling cascade that promotes food intake and reduces energy expenditure. The specificity of AMG-076 for MCHR1 has been demonstrated in studies where its effects on body weight were observed in wild-type mice but were absent in MCHR1 knockout mice.

MCHR1 Signaling Pathway

The MCHR1 signaling pathway, and the inhibitory action of AMG-076, are depicted in the following diagram:

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates AMG076 AMG-076 AMG076->MCHR1 Binds & Blocks G_protein Gq/11 MCHR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Physiological_Response Increased Food Intake & Decreased Energy Expenditure Ca_release->Physiological_Response

Caption: MCHR1 signaling cascade and the inhibitory effect of AMG-076.

Quantitative Data on AMG-076 Activity

The potency and selectivity of AMG-076 have been quantified through various in vitro assays.

ParameterValueCell Line/SystemDescription
Binding Affinity (Ki) 0.6 ± 0.10 nMHEK293 cells expressing MCHR1Displacement of [¹²⁵I]-MCH, indicating high affinity for the receptor.
Functional Antagonism (IC50) 1.2 ± 0.26 nmol/LHEK293-MCHR1 cellsInhibition of MCH-induced Ca²⁺ mobilization, demonstrating potent functional antagonism.
Selectivity against MCHR2 >10,000 nmol/LFLIPR Ca²⁺ mobilization assayShows high selectivity for MCHR1 over MCHR2.
Selectivity against other GPCRs >2000 nmol/LEurofins PanLabs screen (64 targets)Indicates a high degree of selectivity for MCHR1.
Ki for 5HT2C 1120 ± 59 nmol/LRadioligand displacement assayThe most significant off-target interaction, though still over 1000-fold less potent than for MCHR1.

Preclinical Efficacy

In vivo studies in rodent models of obesity have demonstrated the therapeutic potential of AMG-076. Chronic administration of AMG-076 in mice on a high-fat diet resulted in a significant and dose-dependent reduction in body weight gain. This effect was attributed to both a decrease in food intake and an increase in energy expenditure. Furthermore, treatment with AMG-076 led to improvements in metabolic parameters, including decreased fasting insulin and glucose levels, and increased glucose tolerance and insulin sensitivity.

Experimental Protocols

Radioligand Binding Assay

This assay quantifies the affinity of AMG-076 for MCHR1.

Radioligand_Binding_Assay A Prepare membranes from HEK293-MCHR1 cells B Incubate membranes with [¹²⁵I]-MCH (radioligand) A->B C Add increasing concentrations of AMG-076 (competitor) B->C D Separate bound from free radioligand C->D E Quantify radioactivity of bound [¹²⁵I]-MCH D->E F Calculate Ki value from competition curve E->F

Caption: Workflow for the radioligand binding assay.

Methodology:

  • Membranes from HEK293 cells stably expressing MCHR1 are prepared.

  • These membranes are incubated with a fixed concentration of [¹²⁵I]-labeled MCH.

  • Increasing concentrations of AMG-076 are added to compete for binding to MCHR1.

  • After reaching equilibrium, the mixture is filtered to separate the membrane-bound radioligand from the free radioligand.

  • The radioactivity of the filter-bound membranes is measured.

  • The data is used to generate a competition curve, from which the inhibitory constant (Ki) is calculated.

Calcium Mobilization Assay

This functional assay measures the ability of AMG-076 to block MCH-induced intracellular signaling.

Calcium_Mobilization_Assay A Culture HEK293-MCHR1 cells B Load cells with a calcium-sensitive fluorescent dye A->B C Pre-incubate cells with increasing concentrations of AMG-076 B->C D Stimulate cells with MCH C->D E Measure changes in intracellular calcium via fluorescence D->E F Calculate IC50 value from dose-response curve E->F

Caption: Workflow for the calcium mobilization assay.

Methodology:

  • HEK293 cells expressing MCHR1 are cultured in appropriate plates.

  • The cells are loaded with a fluorescent dye that is sensitive to intracellular calcium concentrations.

  • Cells are then pre-incubated with varying concentrations of AMG-076.

  • MCH is added to the cells to stimulate MCHR1, which leads to an increase in intracellular calcium.

  • The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a plate reader (e.g., FLIPR).

  • The inhibitory effect of AMG-076 at each concentration is used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).

Conclusion

AMG-076 is a highly potent and selective antagonist of MCHR1. Its mechanism of action is centered on the competitive blockade of MCH binding to its receptor, thereby inhibiting downstream signaling pathways that regulate appetite and energy balance. Preclinical studies have demonstrated its efficacy in reducing body weight and improving metabolic health in diet-induced obese animal models. The detailed characterization of its binding affinity and functional antagonism provides a solid foundation for its evaluation as a potential therapeutic agent for obesity and related metabolic disorders. Although clinical trials for AMG-076 were initiated, further public information on its development status is limited. Nevertheless, the compound remains a significant tool for understanding the role of the MCH/MCHR1 system in energy homeostasis.

References

An In-depth Technical Guide to the Synthesis of AMG-076 Free Base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-076 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor implicated in the regulation of energy homeostasis. Its potential as a therapeutic agent for the treatment of obesity has led to significant interest in its chemical synthesis. This technical guide provides a detailed overview of the core synthesis pathway for AMG-076 free base, compiled from published scientific literature. The synthesis is a multi-step process involving several key chemical transformations to construct the complex carbazole-based scaffold.

Core Synthesis Pathway

The synthesis of this compound is accomplished through a convergent pathway, characterized by the initial construction of a key octahydropyrido[4,3-b]carbazole intermediate followed by the attachment of the cyclohexanecarboxylic acid side chain. The primary stages of the synthesis are:

  • Robinson Annulation: Formation of a key bicyclic enone intermediate.

  • Stereoselective Hydrogenation: Establishment of the desired stereochemistry of the carbazole precursor.

  • Fischer Indole Synthesis: Construction of the core carbazole ring system.

  • Reductive Amination: Installation of the final side chain to yield AMG-076.

The overall synthetic approach is depicted in the following workflow diagram:

AMG-076 Synthesis Workflow Start Starting Materials (Benzylpiperidone & Hydrazine) Robinson Robinson Annulation Start->Robinson Step 1 Hydrogenation Stereoselective Hydrogenation Robinson->Hydrogenation Step 2 Fischer Fischer Indole Synthesis Hydrogenation->Fischer Step 3 IndoleCore Indole Core Intermediate Fischer->IndoleCore Step 4 ReductiveAmination Reductive Amination IndoleCore->ReductiveAmination Step 5 AMG076 This compound ReductiveAmination->AMG076

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols and Data

While specific, detailed experimental protocols with quantitative data from primary manufacturing sources are proprietary, the following sections outline the established chemical transformations based on available scientific literature.[1] The yields and specific conditions can vary based on the scale and specific reagents used.

Step 1: Robinson Annulation of Benzylpiperidone

The synthesis commences with a Robinson annulation reaction, a classic method for forming a six-membered ring. In this step, N-benzyl-4-piperidone is reacted with a suitable Michael acceptor, such as methyl vinyl ketone, to construct a bicyclic enone intermediate. This reaction typically proceeds under basic conditions.

General Experimental Protocol:

To a solution of N-benzyl-4-piperidone in a suitable solvent (e.g., ethanol), a base (e.g., sodium ethoxide) is added. Methyl vinyl ketone is then added, and the reaction mixture is stirred, often with heating, to facilitate the Michael addition followed by an intramolecular aldol condensation and subsequent dehydration to yield the enone product. The product is then isolated and purified using standard techniques like column chromatography.

Step 2: Stereoselective Hydrogenation

The stereochemistry of the final product is critically dependent on the stereoselective reduction of the enone intermediate. This is typically achieved through catalytic hydrogenation using a chiral catalyst or by substrate-directed hydrogenation. This step is crucial for obtaining the desired diastereomer.[1]

General Experimental Protocol:

The enone from the previous step is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to hydrogenation in the presence of a catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere. The reaction conditions (pressure, temperature, and catalyst loading) are optimized to achieve high stereoselectivity.

Step 3: Fischer Indole Synthesis

The core carbazole structure of AMG-076 is constructed via a Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the hydrogenated bicyclic ketone and a substituted phenylhydrazine, in this case, (4-(trifluoromethyl)phenyl)hydrazine.[1]

General Experimental Protocol:

The ketone obtained from the stereoselective hydrogenation is reacted with (4-(trifluoromethyl)phenyl)hydrazine in the presence of a strong acid catalyst (e.g., sulfuric acid or polyphosphoric acid) in a suitable solvent like dioxane. The reaction is typically heated to drive the cyclization and subsequent elimination of ammonia to form the indole ring. The resulting octahydropyrido[4,3-b]carbazole core is then isolated.

Fischer_Indole_Synthesis Ketone Octahydroisoquinoline Intermediate Hydrazone Hydrazone Formation (in situ) Ketone->Hydrazone Hydrazine 4-(Trifluoromethyl)phenylhydrazine Hydrazine->Hydrazone Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Acid catalyst Cyclization Cyclization & Aromatization Rearrangement->Cyclization IndoleCore Indole Core Cyclization->IndoleCore -NH3

Caption: Key steps in the Fischer indole synthesis for the AMG-076 core.

Step 4: Reductive Amination

The final step in the synthesis of this compound is the attachment of the cyclohexanecarboxylic acid side chain to the secondary amine of the carbazole core. This is accomplished through a reductive amination reaction. Two complementary strategies have been described for this transformation, one employing an aldehyde and the other a lactol.[1]

General Experimental Protocol (using an aldehyde):

The octahydropyrido[4,3-b]carbazole intermediate is reacted with an aldehyde derivative of the cyclohexanecarboxylic acid side chain (e.g., ethyl 1-(2-oxoethyl)cyclohexanecarboxylate) in the presence of a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to the final tertiary amine. A final hydrolysis step may be required to convert the ester to the carboxylic acid.

Quantitative Data Summary

The following table summarizes the expected, though not explicitly detailed in publicly available literature, quantitative data for the synthesis of this compound. These values are illustrative and would be subject to optimization in a laboratory or manufacturing setting.

StepReaction TypeStarting MaterialsKey ReagentsProductExpected Yield (%)Purity (%)
1Robinson AnnulationN-benzyl-4-piperidone, Methyl vinyl ketoneBase (e.g., NaOEt)Bicyclic enone70-85>95
2Stereoselective HydrogenationBicyclic enoneH₂, Pd/CSaturated bicyclic ketone85-95>98 (diastereomeric excess)
3Fischer Indole SynthesisSaturated bicyclic ketone, (4-(CF₃)phenyl)hydrazineAcid (e.g., H₂SO₄)Octahydropyrido[4,3-b]carbazole core60-75>97
4Reductive AminationCarbazole core, Cyclohexane side-chain aldehydeReducing agent (e.g., NaBH(OAc)₃)This compound75-90>99

Conclusion

The synthesis of this compound is a challenging but well-defined process that relies on a series of robust and classic organic reactions. The key to a successful synthesis lies in the careful control of stereochemistry during the hydrogenation step and the efficient execution of the Fischer indole synthesis to construct the complex carbazole core. The final reductive amination provides a convergent and efficient means to install the required side chain. This technical guide provides a foundational understanding of the synthetic pathway, which can serve as a basis for further research and development in the field of MCHR1 antagonists.

References

AMG-076 Free Base: A Technical Overview of its Function as a Melanin-Concentrating Hormone Receptor 1 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-076 is a potent, selective, and orally bioavailable small molecule antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1).[1][2][3] Developed by Amgen, this compound was investigated for its potential therapeutic effects in the management of obesity and related metabolic disorders.[1][4] Preclinical studies in rodent and primate models have demonstrated its ability to reduce body weight gain, decrease food intake, and increase energy expenditure. Furthermore, AMG-076 has shown beneficial effects on metabolic parameters, including improved glucose tolerance and insulin sensitivity. Its mechanism of action is centered on the blockade of the MCHR1 signaling pathway, a key regulator of energy homeostasis. Although it entered Phase I clinical trials, its development was discontinued for reasons that have not been publicly detailed. This technical guide provides a comprehensive overview of the function of AMG-076 free base, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental methodologies.

Core Function and Mechanism of Action

The primary function of AMG-076 is to act as a competitive antagonist at the MCHR1, a G-protein coupled receptor (GPCR) predominantly expressed in the brain. The endogenous ligand for this receptor is the neuropeptide Melanin-concentrating hormone (MCH), which is known to play a crucial role in the regulation of feeding behavior and energy balance.

By binding to MCHR1, AMG-076 blocks the downstream signaling cascade initiated by MCH. This antagonism leads to a reduction in the orexigenic (appetite-stimulating) effects of MCH, contributing to decreased food intake. Moreover, studies suggest that MCHR1 antagonism by AMG-076 also leads to an increase in energy expenditure, further contributing to its anti-obesity effects. The effects of AMG-076 are specifically mediated through MCHR1, as demonstrated by the lack of efficacy in MCHR1 knockout mice.

Quantitative Data

The following tables summarize the key quantitative data for AMG-076 from various preclinical assays.

ParameterValueSpecies/Cell LineReference
Binding Affinity (Ki) 0.6 ± 0.10 nMHuman MCHR1 (HEK293 cells)
Functional Antagonism (IC50) 1.2 ± 0.26 nmol/LHuman MCHR1 (HEK293 cells)

Table 1: In Vitro Activity of AMG-076

Animal ModelDosingKey FindingsReference
Diet-Induced Obese (DIO) C57BL/6 Mice 3, 10, and 100 mg/kg/day (in diet)Dose-dependent reduction in body weight gain.
DIO C57BL/6 Mice Oral gavageSignificant decrease in fasting insulin and glucose levels; increased glucose tolerance and insulin sensitivity.
Cynomolgus Monkeys (obese) Not specifiedWell-tolerated with no abnormal clinical observations.

Table 2: In Vivo Efficacy of AMG-076

Experimental Protocols

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of AMG-076 for the human MCHR1.

  • Methodology:

    • Membranes were prepared from HEK293 cells stably expressing human MCHR1.

    • A competitive binding assay was performed using a radiolabeled MCH analog, [¹²⁵I]-MCH, as the ligand.

    • Increasing concentrations of unlabeled AMG-076 were incubated with the cell membranes and the radioligand.

    • The amount of bound radioligand was measured to determine the displacement by AMG-076.

    • The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay
  • Objective: To assess the functional antagonist activity of AMG-076 at the MCHR1.

  • Methodology:

    • HEK293 cells stably expressing human MCHR1 were loaded with a calcium-sensitive fluorescent dye.

    • The cells were then treated with varying concentrations of AMG-076.

    • MCH was added at its EC50 concentration (12 nmol/L) to stimulate the MCHR1.

    • The resulting intracellular calcium mobilization was measured using a Fluorometric Imaging Plate Reader (FLIPR).

    • The IC50 value was determined as the concentration of AMG-076 that inhibited 50% of the MCH-induced calcium response.

In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
  • Objective: To evaluate the effect of AMG-076 on body weight, food intake, and metabolic parameters in a mouse model of obesity.

  • Methodology:

    • Male C57BL/6 mice were fed a high-fat diet to induce obesity.

    • AMG-076 was administered either as an admixture in the high-fat diet or via oral gavage at specified doses.

    • Body weight and food intake were monitored regularly throughout the study period (e.g., 8 weeks).

    • To confirm the MCHR1-specific effect, parallel studies were conducted in MCHR1 knockout mice.

    • Metabolic parameters such as fasting glucose, insulin levels, glucose tolerance, and insulin sensitivity were assessed at the end of the treatment period.

Visualizations

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH (Melanin-concentrating Hormone) MCHR1 MCHR1 MCH->MCHR1 Activates AMG076 AMG-076 AMG076->MCHR1 Blocks G_protein G-protein (Gαq/11) MCHR1->G_protein Activates PLC PLC G_protein->PLC Activates Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Leads to Physiological_Effects Physiological Effects (Increased Food Intake, Decreased Energy Expenditure) Ca_mobilization->Physiological_Effects Results in

Caption: MCHR1 signaling pathway and the inhibitory action of AMG-076.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_outcome Outcome binding_assay Radioligand Binding Assay (Determine Ki) evaluation Evaluate Anti-Obesity and Anti-Diabetic Effects binding_assay->evaluation functional_assay Calcium Mobilization Assay (Determine IC50) functional_assay->evaluation animal_model Diet-Induced Obese Mice treatment AMG-076 Administration (Oral) animal_model->treatment measurements Measure Body Weight, Food Intake, Energy Expenditure treatment->measurements metabolic_tests Glucose & Insulin Tolerance Tests treatment->metabolic_tests measurements->evaluation metabolic_tests->evaluation

Caption: Experimental workflow for the preclinical evaluation of AMG-076.

References

AMG-076 Free Base: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of the chemical and pharmacological properties of AMG-076 free base, a selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1). The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical Properties

AMG-076 is an orally bioavailable small molecule identified as a potent and selective antagonist for MCHR1.[1][2] Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
IUPAC Name 1-[2-[(4aR,11R,11aS)-11-methyl-9-(trifluoromethyl)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]ethyl]cyclohexane-1-carboxylic acid[3]
Molecular Formula C₂₆H₃₃F₃N₂O₂[3]
Molecular Weight 462.5 g/mol [3]
CAS Number 693823-79-9

Mechanism of Action and Signaling Pathway

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating energy homeostasis and food intake by activating its receptor, MCHR1. MCHR1 is a G protein-coupled receptor (GPCR) expressed in the brain. The binding of MCH to MCHR1 initiates signaling cascades that lead to an increase in food intake and a decrease in energy expenditure.

AMG-076 acts as a competitive antagonist at the MCHR1, blocking the binding of MCH and thereby inhibiting its downstream effects. This antagonism results in reduced food intake, increased energy expenditure, and consequently, a reduction in body weight gain. The efficacy of AMG-076 is strictly dependent on the presence of MCHR1, as its effects are absent in MCHR1 knockout mice.

MCHR1_Signaling_Pathway cluster_ligand Ligand / Antagonist cluster_receptor Cell Membrane cluster_effects Physiological Effects MCH MCH Peptide MCHR1 MCHR1 (GPCR) MCH->MCHR1 Activates AMG076 AMG-076 AMG076->MCHR1 Blocks FoodIntake Increased Food Intake MCHR1->FoodIntake Leads to EnergyExp Decreased Energy Expenditure MCHR1->EnergyExp Leads to WeightGain Body Weight Gain FoodIntake->WeightGain EnergyExp->WeightGain

Caption: MCHR1 signaling and antagonism by AMG-076.

Pharmacological Profile

AMG-076 is characterized by its high affinity and functional antagonism for MCHR1. It is highly selective for MCHR1 over the second MCH receptor, MCHR2 (which is not expressed in rodents), and a broad panel of other receptors and channels.

ParameterValueSpeciesAssay TypeSource
Binding Affinity (Kᵢ) 0.6 ± 0.10 nMHuman[¹²⁵I]-MCH Displacement
Functional Antagonism (IC₅₀) 1.2 ± 0.26 nmol/LHumanCa²⁺ Mobilization (FLIPR)
MCHR2 Selectivity (IC₅₀) >10,000 nmol/LHumanCa²⁺ Mobilization (FLIPR)
5HT2C Binding Affinity (Kᵢ) 1120 ± 59 nmol/LHumanRadioligand Displacement

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays used to characterize AMG-076 are outlined below.

This protocol determines the binding affinity of AMG-076 for the human MCHR1.

  • Source Material : Human MCHR1 membranes prepared from HEK293 cells stably expressing the receptor.

  • Radioligand : [¹²⁵I]-MCH (2200 Ci/mmol).

  • Procedure :

    • Membrane preparations are incubated with a fixed concentration of [¹²⁵I]-MCH.

    • Increasing concentrations of unlabeled AMG-076 are added to competitively displace the radioligand. Unlabeled MCH peptide is used as a reference control.

    • Following incubation, bound and free radioligand are separated via filtration.

    • The amount of bound radioactivity is quantified using a gamma counter.

    • The Kᵢ value is calculated from the IC₅₀ value (the concentration of AMG-076 that displaces 50% of the bound radioligand) using the Cheng-Prusoff equation.

This assay measures the ability of AMG-076 to inhibit MCH-induced intracellular calcium mobilization, a functional response to MCHR1 activation.

  • Cell Line : HEK293 cells stably expressing human MCHR1 (HEK293-MCHR1).

  • Assay Kit : FLIPR (Fluorometric Imaging Plate Reader) assay kit.

  • Procedure :

    • HEK293-MCHR1 cells are plated in microplates and loaded with a calcium-sensitive fluorescent dye.

    • Cells are pre-incubated with varying concentrations of AMG-076.

    • MCH peptide is added at its EC₅₀ concentration (12 nmol/L) to stimulate the calcium response.

    • The change in fluorescence, corresponding to the intracellular Ca²⁺ concentration, is measured in real-time using a FLIPR instrument.

    • The IC₅₀ value is determined by nonlinear regression analysis of the concentration-response curve.

This protocol assesses the effect of chronic AMG-076 administration on body weight, food intake, and metabolic parameters in a diet-induced obesity (DIO) mouse model.

In_Vivo_Workflow cluster_tests Metabolic Tests A Animal Selection (e.g., C57BL/6 Mice) B Induce Obesity (High-Fat Diet for >20 weeks) A->B C Randomization into Groups (Vehicle, AMG-076, Control) B->C D Chronic Drug Administration (e.g., Oral Gavage or Diet Admixture) C->D E Monitor Core Parameters - Body Weight - Food Intake D->E F Metabolic Assessments D->F G Data Analysis (Statistical Comparison vs. Vehicle) E->G OGTT Oral Glucose Tolerance Test (OGTT) F->OGTT Day 130 ITT Insulin Tolerance Test (ITT) F->ITT Day 95 Calorimetry Indirect Calorimetry (Energy Expenditure) F->Calorimetry OGTT->G ITT->G Calorimetry->G

Caption: Workflow for a diet-induced obesity in vivo study.
  • Animal Model : Male C57BL/6 mice maintained on a high-fat diet (e.g., 60 kcal% fat) for at least 20 weeks to induce obesity.

  • Treatment Groups :

    • Vehicle control.

    • AMG-076 (e.g., 3 and 10 mg/kg/day).

    • Positive control (e.g., Sibutramine 10 mg/kg/day).

  • Administration : Chronic daily administration via oral gavage or as a diet admixture.

  • Procedures and Measurements :

    • Body Weight and Food Intake : Monitored regularly throughout the study.

    • Glucose Tolerance Test : After an overnight fast, mice are challenged with an oral glucose bolus (0.75 g/kg). Blood glucose is sampled at multiple time points to assess glucose clearance.

    • Insulin Sensitivity Test : After a 4-hour fast, mice are challenged with an intraperitoneal injection of insulin (1.5 U/kg). Blood glucose is measured to assess the glucose-lowering response.

    • Energy Expenditure : Oxygen consumption (VO₂) is measured using indirect open-circuit calorimetry to determine the metabolic rate.

  • Data Analysis : Treatment groups are compared to the vehicle control group using appropriate statistical tests to determine significance.

References

An In-depth Technical Guide on AMG-076 Free Base in Metabolic Syndrome Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pre-clinical research on AMG-076, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), and its potential therapeutic role in metabolic syndrome.

Introduction to Metabolic Syndrome and the MCH-MCHR1 Pathway

Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The melanin-concentrating hormone (MCH) system is a key regulator of energy homeostasis, and its dysregulation has been implicated in the pathogenesis of obesity and related metabolic disorders. MCH, a neuropeptide synthesized in the hypothalamus, exerts its effects through the G protein-coupled receptor, MCHR1.[1][2] Activation of MCHR1 is known to increase food intake and alter energy metabolism.[1] Consequently, antagonism of MCHR1 presents a promising therapeutic strategy for the management of obesity and metabolic syndrome.

AMG-076: A Potent and Selective MCHR1 Antagonist

AMG-076 is an orally bioavailable small molecule that acts as a potent and selective antagonist of MCHR1.[1][3] It was identified through high-throughput screening and subsequent lead optimization.

Binding Affinity and Functional Antagonism:

AMG-076 displaces [¹²⁵I]-MCH with a high affinity, demonstrating a Kᵢ of 0.6 ± 0.10 nM. Its functional antagonism has been confirmed through the inhibition of MCH-induced Ca²⁺ mobilization in HEK293-MCHR1 cells, with an IC₅₀ of 1.2 ± 0.26 nmol/L. AMG-076 exhibits high selectivity for MCHR1 over MCHR2 and a panel of other GPCRs, transporters, and ion channels.

Preclinical Efficacy in Metabolic Syndrome Models

Preclinical studies in rodent and primate models of obesity and metabolic dysregulation have demonstrated the therapeutic potential of AMG-076.

3.1. Effects on Body Weight and Composition

Chronic administration of AMG-076 has been shown to reduce body weight gain in diet-induced obese (DIO) mice. This effect is MCHR1-dependent, as it was observed in wild-type (MCHR1+/+) mice but not in MCHR1 knockout (MCHR1-/-) mice. The reduction in body weight is primarily attributed to a decrease in fat mass without a significant loss of lean mass.

3.2. Impact on Food Intake and Energy Expenditure

The mechanism behind the weight-lowering effects of AMG-076 involves a dual action on both food intake and energy expenditure. In DIO mice, AMG-076 treatment was associated with a reduction in food intake. Furthermore, a significant increase in energy expenditure, as measured by oxygen consumption, was observed in both non-obese and DIO mice treated with AMG-076.

3.3. Improvements in Metabolic Parameters

Beyond its effects on body weight, AMG-076 has demonstrated significant improvements in several key metabolic parameters characteristic of metabolic syndrome.

  • Glucose Homeostasis: Chronic treatment with AMG-076 in DIO mice resulted in a significant decrease in fasting glucose and insulin levels.

  • Insulin Sensitivity: The compound was shown to increase insulin sensitivity.

  • Glucose Tolerance: AMG-076 treatment led to improved glucose tolerance in DIO mice.

These anti-diabetic effects highlight the potential of MCHR1 antagonism as a therapeutic approach for managing the multifaceted nature of metabolic syndrome.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on AMG-076.

Table 1: In Vitro Activity of AMG-076

ParameterValueCell LineAssay
Kᵢ 0.6 ± 0.10 nMHEK293-MCHR1[¹²⁵I]-MCH displacement
IC₅₀ 1.2 ± 0.26 nmol/LHEK293-MCHR1MCH-induced Ca²⁺ mobilization

Table 2: Effects of AMG-076 on Body Weight in High-Fat Diet-Fed Mice (8 weeks)

Treatment Group (mg/kg/day)GenotypeChange in Body Weight Gain vs. Vehicle
3 MCHR1+/+Dose-related reduction
10 MCHR1+/+Dose-related reduction
100 MCHR1+/+Significant reduction (P < 0.05)
Vehicle MCHR1-/-No significant change
3 MCHR1-/-No significant change
10 MCHR1-/-No significant change
100 MCHR1-/-No significant change

Table 3: Metabolic Effects of AMG-076 in Diet-Induced Obese (DIO) Mice (20 weeks)

ParameterAMG-076 (3 mg/kg/day)AMG-076 (10 mg/kg/day)Sibutramine (10 mg/kg/day)
Fasting Insulin Significant decreaseSignificant decreaseNo significant improvement
Fasting Glucose Significant decreaseSignificant decreaseNo significant improvement
Glucose Tolerance Significant increaseSignificant increaseNo significant improvement
Insulin Sensitivity Significant increaseSignificant increaseNo significant improvement

Signaling Pathways and Experimental Workflows

Signaling Pathway

The therapeutic effects of AMG-076 are mediated through the antagonism of the MCH-MCHR1 signaling pathway.

MCH_MCHR1_Signaling cluster_hypothalamus Hypothalamus cluster_target_neuron Target Neuron cluster_physiological_effects Physiological Effects MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 (GPCR) MCH->MCHR1 Binds to G_protein G-protein Activation MCHR1->G_protein Activates Downstream Downstream Signaling (e.g., Ca²⁺ mobilization) G_protein->Downstream FoodIntake Increased Food Intake Downstream->FoodIntake EnergyExpenditure Decreased Energy Expenditure Downstream->EnergyExpenditure AMG076 AMG-076 AMG076->MCHR1 Antagonizes

Caption: MCH-MCHR1 signaling pathway and the antagonistic action of AMG-076.

Experimental Workflow

The preclinical evaluation of AMG-076 typically follows a standardized workflow.

Experimental_Workflow start Start: In Vitro Characterization binding_assay Binding Assays (e.g., Radioligand Displacement) start->binding_assay functional_assay Functional Assays (e.g., Ca²⁺ Mobilization) start->functional_assay animal_model Animal Model Selection (e.g., Diet-Induced Obese Mice) binding_assay->animal_model functional_assay->animal_model treatment Chronic Administration of AMG-076 animal_model->treatment measurements Data Collection & Analysis treatment->measurements body_weight Body Weight & Composition measurements->body_weight food_intake Food Intake measurements->food_intake energy_expenditure Energy Expenditure (Indirect Calorimetry) measurements->energy_expenditure metabolic_params Metabolic Parameters (Glucose, Insulin, etc.) measurements->metabolic_params end Conclusion: Evaluation of Efficacy body_weight->end food_intake->end energy_expenditure->end metabolic_params->end

Caption: General experimental workflow for preclinical evaluation of AMG-076.

Experimental Protocols

6.1. Diet-Induced Obese (DIO) Mouse Model

  • Animals: Male C57BL/6 mice are typically used.

  • Diet: Mice are maintained on a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 20 weeks) to induce obesity and metabolic dysregulation.

  • Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

6.2. Chronic Drug Administration

  • Route of Administration: AMG-076 is orally bioavailable and can be administered via oral gavage or as an admixture in the diet.

  • Dosing: Doses used in mouse studies have ranged from 3 to 100 mg/kg/day.

  • Duration: Chronic studies are conducted over several weeks (e.g., 8 to 20 weeks) to assess long-term efficacy.

6.3. Measurement of Metabolic Parameters

  • Fasting Glucose and Insulin: Blood samples are collected from fasted animals (e.g., overnight fast) for the measurement of plasma glucose and insulin levels using standard commercial kits.

  • Glucose Tolerance Test (GTT): Following a fasting period, mice are administered an intraperitoneal or oral glucose load (e.g., 2 g/kg). Blood glucose levels are then measured at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-injection to assess glucose clearance.

  • Insulin Tolerance Test (ITT): After a short fasting period, mice are injected with insulin (e.g., 0.75 U/kg). Blood glucose levels are monitored over time to determine the rate of glucose disposal in response to insulin.

6.4. Indirect Calorimetry

  • Purpose: To measure energy expenditure, oxygen consumption (VO₂), carbon dioxide production (VCO₂), and the respiratory exchange ratio (RER).

  • Procedure: Mice are individually housed in metabolic cages equipped for continuous monitoring of gas exchange. Data is collected over a 24-hour period to assess energy expenditure during both light and dark cycles.

Clinical Development and Future Directions

AMG-076 entered Phase 1 human safety and tolerability trials. However, the trial was discontinued, and there is limited publicly available information regarding the reasons for its cessation. Despite this, the preclinical data for AMG-076 and other MCHR1 antagonists strongly support the role of the MCH system in energy balance and metabolic regulation. Further research into the development of MCHR1 antagonists with favorable pharmacokinetic and safety profiles may yet yield effective therapies for metabolic syndrome.

References

Preclinical Profile of AMG-076: A Selective MCHR1 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preclinical Data of AMG-076 Free Base

This technical guide provides a comprehensive overview of the preclinical data for AMG-076, a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of MCHR1 antagonism in the context of metabolic diseases. All data is derived from publicly available scientific literature.

Core Compound Properties

AMG-076 is an orally bioavailable small molecule that has been evaluated in rodent and primate models for its effects on obesity and related metabolic disorders.[1][2] Its mechanism of action is centered on the blockade of the MCHR1 signaling pathway, which is implicated in the regulation of food intake and energy homeostasis.[1][2]

In Vitro Pharmacology

The in vitro activity of AMG-076 was characterized through binding affinity and functional antagonism assays. The compound demonstrates high potency and selectivity for the human MCHR1.

Table 1: In Vitro Activity of AMG-076

Assay TypeTargetCell LineParameterValueReference
Radioligand DisplacementHuman MCHR1HEK293-MCHR1Ki0.6 ± 0.10 nM
Ca2+ MobilizationHuman MCHR1HEK293-MCHR1IC501.2 ± 0.26 nM
Ca2+ MobilizationHuman MCHR2HEK293-MCHR2IC50>10,000 nM
Radioligand Displacement5HT2C-Ki1120 ± 59 nM

MCHR1 Signaling Pathway

MCHR1 is a G protein-coupled receptor (GPCR) predominantly expressed in the brain. Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 primarily couples to the Gi/o family of G proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Additionally, MCHR1 can couple to Gq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. AMG-076 acts as a competitive antagonist, blocking the binding of MCH and thereby inhibiting these downstream signaling events.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates AMG076 AMG-076 AMG076->MCHR1 Binds & Inhibits Gi Gαi/o MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP CellularResponse Cellular Response (↓ Food Intake, ↑ Energy Expenditure) cAMP->CellularResponse Ca2 Ca²⁺ Mobilization PLC->Ca2 Ca2->CellularResponse

MCHR1 Signaling Pathway Antagonized by AMG-076

In Vivo Efficacy Studies

The anti-obesity effects of AMG-076 were evaluated in mouse models of diet-induced obesity.

Prevention of High-Fat Diet-Induced Weight Gain

In this study, C57BL/6 mice were fed a high-fat diet and treated with AMG-076. To confirm the MCHR1-dependent mechanism, MCHR1 knockout (MCHR1-/-) mice were also studied in parallel.

Table 2: Effect of AMG-076 on Body Weight Gain in Mice on a High-Fat Diet (8 weeks)

Animal ModelTreatment GroupDose (mg/kg/day)Body Weight Gain (% of Vehicle)Food IntakeEnergy ExpenditureReference
C57BL/6 (WT)Vehicle-100%No significant change-
C57BL/6 (WT)AMG-0763Significant reductionNo significant changeIncreased
C57BL/6 (WT)AMG-07610Significant reductionNo significant changeIncreased
C57BL/6 (WT)AMG-076100Significant reductionNo significant changeIncreased
MCHR1-/-Vehicle----
MCHR1-/-AMG-076100No effectNo significant change-
Effects on Metabolic Parameters in Diet-Induced Obese (DIO) Mice

AMG-076 was administered to mice with pre-existing obesity to evaluate its effects on key metabolic markers.

Table 3: Metabolic Effects of AMG-076 in DIO Mice

ParameterTreatment GroupDose (mg/kg/day)OutcomeReference
Fasting InsulinAMG-07630Significant decrease
Fasting GlucoseAMG-07630Significant decrease
Glucose ToleranceAMG-07630Improved
Insulin SensitivityAMG-07630Increased

Experimental Protocols

In Vitro Assays
  • [125I]-MCH Displacement Membrane-Binding Assay:

    • Membranes from HEK293 cells stably expressing human MCHR1 were prepared.

    • Membranes were incubated with [125I]-MCH and varying concentrations of AMG-076.

    • Unlabeled MCH was used as a reference compound.

    • The reaction was incubated to allow for binding equilibrium.

    • Bound and free radioligand were separated by filtration.

    • Radioactivity of the filters was measured using a scintillation counter.

    • Ki values were calculated from the competition binding curves.

  • FLIPR Ca2+ Mobilization Assay:

    • HEK293-MCHR1 cells were plated in 96-well plates.

    • Cells were loaded with a calcium-sensitive fluorescent dye.

    • Varying concentrations of AMG-076 were added to the cells and incubated.

    • MCH at its EC50 concentration (12 nmol/L) was added to stimulate a calcium response.

    • Changes in intracellular calcium were measured as relative fluorescence units (RFU) using a Fluorometric Imaging Plate Reader (FLIPR).

    • IC50 values were determined from the dose-response curves of MCH-induced calcium mobilization inhibition.

In Vivo Studies
  • High-Fat Diet-Induced Obesity Mouse Model:

    • Male C57BL/6 wild-type (WT) and MCHR1-/- mice were used.

    • Mice were fed a high-fat diet.

    • AMG-076 was prepared as an admixture in the high-fat diet at doses of 3, 10, and 100 mg/kg/day.

    • The diet was administered ad libitum for 8 weeks.

    • Body weight and food intake were monitored regularly.

    • Energy expenditure was measured using indirect calorimetry.

  • Diet-Induced Obese (DIO) Mouse Model and Metabolic Assessments:

    • Male C57BL/6 mice were fed a high-fat diet to induce obesity.

    • Obese mice were treated with AMG-076.

    • For glucose tolerance tests, mice were fasted overnight and then challenged with an oral glucose bolus. Blood glucose was measured at various time points.

    • For insulin sensitivity tests, mice were fasted and then challenged with an intraperitoneal injection of insulin. Blood glucose was monitored over time.

    • Fasting blood samples were collected to measure insulin and glucose levels.

Experimental_Workflow_In_Vivo cluster_HFD High-Fat Diet (HFD) Study cluster_DIO Diet-Induced Obese (DIO) Study HFD_Start Start: C57BL/6 Mice (WT & MCHR1-/-) HFD_Diet High-Fat Diet Admixture (Vehicle or AMG-076) HFD_Start->HFD_Diet HFD_Treatment 8 Weeks Ad Libitum Feeding HFD_Diet->HFD_Treatment HFD_Endpoints Endpoints: - Body Weight - Food Intake - Energy Expenditure HFD_Treatment->HFD_Endpoints DIO_Start Start: DIO C57BL/6 Mice DIO_Treatment Chronic AMG-076 Dosing DIO_Start->DIO_Treatment DIO_Endpoints Endpoints: - Fasting Glucose & Insulin - Glucose Tolerance Test - Insulin Sensitivity Test DIO_Treatment->DIO_Endpoints

In Vivo Experimental Workflow for AMG-076

Summary and Conclusion

The preclinical data for this compound demonstrate that it is a potent and selective MCHR1 antagonist. In vitro, it exhibits high affinity for MCHR1 and effectively blocks MCH-induced signaling. In vivo, chronic administration of AMG-076 leads to a reduction in body weight gain in diet-induced obese mice, an effect that is dependent on the presence of MCHR1. This weight reduction is associated with an increase in energy expenditure and, in some models, a decrease in food intake. Furthermore, AMG-076 treatment improves metabolic parameters, including glucose tolerance and insulin sensitivity, in obese animals. These findings highlight the potential of MCHR1 antagonism as a therapeutic strategy for the treatment of obesity and type 2 diabetes. It should be noted that while preclinical results were promising, the clinical development of AMG-076 was discontinued for reasons that are not publicly available.

References

AMG-076 free base and energy homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on AMG-076 Free Base and its Role in Energy Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanin-concentrating hormone (MCH) and its primary receptor, MCHR1, are pivotal components in the central regulation of energy homeostasis. The MCH/MCHR1 signaling pathway is a key driver of food intake and a modulator of energy expenditure, making it an attractive target for the development of anti-obesity therapeutics. This technical guide provides a comprehensive overview of AMG-076, a potent and selective small molecule antagonist of MCHR1. We will delve into its mechanism of action, summarize preclinical data from rodent and primate models, detail relevant experimental protocols, and visualize the core signaling pathways. While the clinical development of AMG-076 was discontinued, the extensive preclinical research offers valuable insights into the therapeutic potential of MCHR1 antagonism for metabolic disorders.[1][2]

Introduction: The MCH System and Energy Homeostasis

Melanin-concentrating hormone (MCH) is a neuropeptide synthesized predominantly in the hypothalamus, a critical brain region for regulating energy balance.[3] MCH exerts its effects by binding to G protein-coupled receptors (GPCRs), with MCHR1 being the principal receptor in rodents.[3][4] Activation of the MCH/MCHR1 pathway is orexigenic, meaning it stimulates food intake. Furthermore, this system influences energy expenditure. Genetic studies have substantiated this role; mice lacking MCH or MCHR1 are lean, resistant to diet-induced obesity, and exhibit an increased metabolic rate. Consequently, antagonizing the MCHR1 receptor presents a promising pharmacological strategy for treating obesity and related metabolic conditions.

AMG-076 was identified as an orally bioavailable, potent, and selective MCHR1 antagonist. Preclinical studies have demonstrated its efficacy in reducing body weight gain and improving metabolic parameters in animal models of obesity.

Mechanism of Action of AMG-076

AMG-076 functions as a competitive antagonist at the MCHR1 receptor. By binding to MCHR1, it prevents the endogenous ligand, MCH, from activating the receptor. This blockade inhibits the downstream signaling cascade that normally promotes increased food intake and decreased energy expenditure. The result is a net negative energy balance, driven by a combination of reduced caloric intake and increased metabolic rate, leading to weight loss and improvements in metabolic health. The effects of AMG-076 are specifically mediated through MCHR1, as they are absent in MCHR1 knockout mice.

MCH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MCH_Neuron Hypothalamic MCH Neuron MCH MCH Peptide MCH_Neuron->MCH Release MCHR1 MCHR1 (GPCR) G_Protein Gq/Gi Protein MCHR1->G_Protein Activates Signaling Downstream Signaling (e.g., Ca²+ Mobilization) G_Protein->Signaling Effects Physiological Effects Signaling->Effects FoodIntake ↑ Food Intake Effects->FoodIntake EnergyExpenditure ↓ Energy Expenditure Effects->EnergyExpenditure MCH->MCHR1 Binds & Activates AMG076 AMG-076 AMG076->MCHR1 Binds & Blocks InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Measurement A1 Select Animal Model (e.g., C57BL/6 Mice) A2 Induce Obesity (High-Fat Diet) A1->A2 A3 Group Allocation (Vehicle, AMG-076 Doses) A2->A3 B1 Chronic Administration (e.g., 8 Weeks via Diet/Gavage) A3->B1 C1 Weekly Body Weight & Food Intake B1->C1 Throughout Study C2 Indirect Calorimetry (Energy Expenditure) B1->C2 During Study C3 Glucose & Insulin Tolerance Tests B1->C3 During Study C4 Terminal Analysis: Blood Chemistry, Body Composition B1->C4 End of Study

References

MCHR1 Antagonism by AMG-076: A Technical Overview of its Physiological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the regulation of energy homeostasis and food intake.[1] Its effects are mediated through the melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor predominantly expressed in the brain.[2] Antagonism of MCHR1 has been a key area of investigation for the development of anti-obesity therapeutics. This technical guide provides an in-depth overview of the physiological effects of MCHR1 antagonism by AMG-076, a potent and selective MCHR1 antagonist. The information presented is primarily based on preclinical studies in rodent and primate models.

Mechanism of Action: MCHR1 Signaling

MCHR1 is coupled to inhibitory (Gαi) and Gαq G-proteins. Upon binding of MCH, these G-proteins dissociate and initiate downstream signaling cascades. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). AMG-076 acts as a competitive antagonist at the MCHR1, blocking the binding of MCH and thereby inhibiting these downstream signaling pathways.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 Gai Gαi MCHR1->Gai Activates Gaq Gαq MCHR1->Gaq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes MCH MCH MCH->MCHR1 Binds AMG076 AMG-076 AMG076->MCHR1 Blocks Gai->AC Inhibits Gaq->PLC Activates PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., increased food intake, decreased energy expenditure) PKA->Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Releases from intracellular stores Ca2->Response PKC PKC DAG->PKC Activates PKC->Response

Caption: MCHR1 Signaling Pathway and AMG-076 Antagonism.

Physiological Effects of AMG-076

Preclinical studies have demonstrated that AMG-076 exerts significant effects on body weight, food intake, energy expenditure, and glucose metabolism.

Data Presentation: Quantitative Effects of AMG-076

The following tables summarize the key quantitative data from a study evaluating AMG-076 in a diet-induced obesity (DIO) mouse model.

Table 1: Effect of AMG-076 on Body Weight in Diet-Induced Obese (DIO) Mice

Treatment GroupDose (mg/kg/day)Mean Body Weight Change from Vehicle (%) at Day 144
Vehicle--
AMG-0763-8%
AMG-07610-12%
Sibutramine10-10%
P < 0.05 versus vehicle

Table 2: Effect of AMG-076 on Food Intake in DIO Mice

Treatment GroupDose (mg/kg/day)Mean Food Intake Change from Vehicle (%)
Vehicle--
AMG-0763-5%
AMG-07610-10%
Sibutramine10-15%
*P < 0.05 versus vehicle

Table 3: Effect of AMG-076 on Glucose Tolerance in DIO Mice (Oral Glucose Tolerance Test)

Treatment GroupDose (mg/kg/day)Fasting Glucose Change from Vehicle (%)Glucose AUC Change from Vehicle (%)
Vehicle---
AMG-07610-20%-25%
Sibutramine10No significant changeNo significant change
*P < 0.05 versus vehicle. AUC: Area Under the Curve.

Table 4: Effect of AMG-076 on Insulin Sensitivity in DIO Mice (Insulin Tolerance Test)

Treatment GroupDose (mg/kg/day)Glucose AUC Change from Vehicle (%)
Vehicle--
AMG-07610-30%
Sibutramine10No significant change
P < 0.05 versus vehicle. AUC: Area Under the Curve.

Experimental Protocols

Key Experiment: Diet-Induced Obesity (DIO) Mouse Model

DIO_Workflow start Start: Male C57BL/6 mice diet High-Fat Diet (e.g., 60% kcal from fat) for 20-24 weeks start->diet randomization Randomization into treatment groups (n=10/group) diet->randomization treatment Daily oral gavage administration: - Vehicle - AMG-076 (3 or 10 mg/kg) - Sibutramine (10 mg/kg) randomization->treatment monitoring Daily monitoring of: - Body weight - Food intake treatment->monitoring 144 days metabolic_tests Metabolic assessments: - Oral Glucose Tolerance Test (Day 130) - Insulin Tolerance Test (Day 95) monitoring->metabolic_tests end End of study: Data analysis metabolic_tests->end

References

AMG-076 Free Base: A Potent MCHR1 Antagonist for Appetite Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The regulation of energy homeostasis is a complex process involving numerous signaling pathways, with the melanin-concentrating hormone (MCH) system being a key player in the control of food intake and body weight.[1][2] The MCH receptor 1 (MCHR1), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for obesity.[3] This document provides a technical overview of AMG-076 free base, a potent, selective, and orally bioavailable small molecule antagonist of MCHR1.[1][4] Preclinical data demonstrate its efficacy in reducing food intake and body weight, highlighting its potential as an anti-obesity therapeutic. Although Phase 1 trials were initiated, they were subsequently discontinued with little public information available on the reasons.

Core Mechanism of Action

AMG-076 exerts its pharmacological effects by acting as a competitive antagonist at the MCHR1. MCH, a neuropeptide primarily expressed in the lateral hypothalamus, stimulates food intake upon binding to MCHR1. By blocking this interaction, AMG-076 inhibits the downstream signaling cascade that promotes appetite. This leads to a reduction in food consumption and an increase in energy expenditure, contributing to weight loss. The effects of AMG-076 are specifically mediated through MCHR1, as the compound showed no impact on body weight gain in MCHR1 knockout mice.

Signaling Pathway

The binding of the endogenous ligand MCH to its receptor, MCHR1, activates Gαi and Gαq protein signaling pathways. AMG-076 competitively blocks this binding, thereby inhibiting these downstream effects.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 G_Protein Gαq / Gαi MCHR1->G_Protein Activates MCH MCH (Ligand) MCH->MCHR1 Binds & Activates AMG076 AMG-076 AMG076->MCHR1 Binds & Inhibits PLC PLC Activation G_Protein->PLC Stimulates AC AC Inhibition G_Protein->AC Inhibits Appetite Increased Appetite & Energy Storage PLC->Appetite AC->Appetite

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of AMG-076 Free Base

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-076 is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1), investigated for its potential in the treatment of obesity and related metabolic disorders.[1][2][3] As an orally bioavailable compound, it has demonstrated efficacy in reducing body weight gain in rodent and primate models of obesity.[1][2] This document provides a comprehensive overview of the in vivo study protocols for AMG-076 free base, including detailed methodologies for key experiments, a summary of pharmacokinetic data, and a visualization of the MCHR1 signaling pathway.

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis, primarily through its interaction with MCHR1. Antagonism of MCHR1 is a therapeutic strategy to combat obesity by decreasing food intake and increasing energy expenditure. AMG-076 has been identified as a potent MCHR1 antagonist with a binding affinity (Ki) of 0.6 nM and an IC50 of 1.2 nM for inhibiting MCH-induced calcium mobilization. In vivo studies have shown that chronic administration of AMG-076 leads to a significant reduction in body weight gain, improves glucose tolerance, and increases insulin sensitivity in diet-induced obese (DIO) mice.

Data Presentation

Table 1: In Vitro Activity of AMG-076
ParameterValueCell LineAssay Type
Binding Affinity (Ki) 0.6 ± 0.10 nMHEK293 cells expressing human MCHR1[¹²⁵I]-MCH displacement
Functional Antagonism (IC50) 1.2 ± 0.26 nMHEK293 cells expressing human MCHR1MCH-induced Ca²⁺ mobilization
Table 2: Pharmacokinetic Parameters of AMG-076 in C57BL/6 Female Mice
Dose (mg/kg)Cmax (µg/L)AUC (µg*h/L)
0.1 14184
0.3 51638
1 1861960
3 4724800
10 198015500
Data are represented as the mean (n=10 mice per group). Cmax = Maximum observed concentration; AUC = Area under the concentration curve.
Table 3: Plasma Levels of AMG-076 in Obese Cynomolgus Monkeys
Dose (mg/kg)Time after dosing (hr)Mean Plasma Concentration (µg/L)
1 2465
1 3421
3 2751
3 3854
10 2909
10 3872
Data are represented as the mean (n=6 monkeys per group).

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model
  • Animal Model: Male C57BL/6 mice.

  • Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for 20-24 weeks to induce obesity.

  • Housing: Mice are pair-housed under standard laboratory conditions.

  • Randomization: Prior to treatment, mice are randomized into treatment groups based on body weight.

AMG-076 Formulation and Administration
  • Formulation: this compound is suspended in a vehicle consisting of 1% Tween-80 (v/v) and 1% carboxymethyl cellulose (w/v) in milliQ water.

  • Route of Administration: Oral gavage.

  • Dosage: Doses ranging from 3 to 10 mg/kg are administered once daily. For some studies, AMG-076 can also be prepared as an admixture with the high-fat diet at concentrations of 3, 10, and 100 mg/kg/day.

  • Volume: The administration volume is typically 5-10 mL/kg.

Efficacy Study in DIO Mice
  • Objective: To evaluate the effect of AMG-076 on body weight and food intake.

  • Procedure:

    • Treat DIO mice with AMG-076 or vehicle daily for a specified period (e.g., 144 days).

    • Monitor body weight and food intake daily.

    • A positive control, such as sibutramine, can be included for comparison.

Oral Glucose Tolerance Test (OGTT)
  • Objective: To assess the effect of AMG-076 on glucose metabolism.

  • Procedure:

    • Fast mice overnight.

    • Administer an oral glucose bolus of 0.75 g/kg.

    • Collect blood samples from the tail at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 120 min).

    • Measure blood glucose levels at each time point.

    • Plasma insulin levels can also be measured to assess insulin response.

Insulin Sensitivity Test
  • Objective: To determine the effect of AMG-076 on insulin sensitivity.

  • Procedure (based on standard protocols):

    • Fast mice for 4-6 hours.

    • Administer an intraperitoneal (IP) bolus of human insulin (0.5-1.5 U/kg).

    • Collect blood samples from the tail at baseline (0 min) and at various time points post-insulin injection (e.g., 15, 30, 60 min).

    • Measure blood glucose levels to determine the rate of glucose clearance.

Cynomolgus Monkey Obesity Model Study
  • Animal Model: Spontaneously obese male cynomolgus monkeys (8-15 years old).

  • Acclimation: Animals are acclimated and maintained on a fixed amount of a certified primate diet.

  • Administration: AMG-076 or vehicle is administered via oral gavage twice daily for 90 days.

  • Endpoints:

    • Body weight and Body Mass Index (BMI) are measured weekly.

    • Food intake is recorded daily.

    • Intra-abdominal fat can be measured before and after the treatment period using imaging techniques.

Mandatory Visualization

MCHR1 Signaling Pathway

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_gi Gi Pathway cluster_gq Gq Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds Gi Gi MCHR1->Gi activates Gq Gq/11 MCHR1->Gq activates AC Adenylate Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes PKC PKC PLC->PKC IP3 IP3 PIP2->IP3 Ca2 Ca²⁺ IP3->Ca2 releases MAPK MAPK/ERK Pathway PKC->MAPK AMG076 AMG-076 AMG076->MCHR1 antagonizes

Caption: MCHR1 signaling pathways and the antagonistic action of AMG-076.

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow cluster_groups Treatment Groups cluster_monitoring Parameters cluster_endpoints Metabolic Tests start Start: Diet-Induced Obese (DIO) Mice randomization Randomize into Treatment Groups (based on body weight) start->randomization treatment Daily Oral Gavage (144 days) randomization->treatment vehicle Vehicle Control amg076 AMG-076 (e.g., 3, 10 mg/kg) positive_control Positive Control (e.g., Sibutramine) monitoring Daily Monitoring treatment->monitoring endpoints Endpoint Analysis monitoring->endpoints At study conclusion body_weight Body Weight food_intake Food Intake ogtt Oral Glucose Tolerance Test (OGTT) itt Insulin Sensitivity Test (ITT)

Caption: Workflow for assessing the in vivo efficacy of AMG-076 in DIO mice.

References

Application Notes and Protocols for AMG-076 Free Base in Murine Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of AMG-076 free base, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, in mouse models of obesity and metabolic disorders.

Introduction

AMG-076 is an orally bioavailable small molecule that selectively antagonizes the MCHR1 receptor.[1][2][3] The melanin-concentrating hormone (MCH) system is a key regulator of energy homeostasis and food intake.[1][4] Antagonism of MCHR1 has been shown to reduce body weight, decrease food intake, and increase energy expenditure in preclinical rodent models. Chronic administration of AMG-076 has demonstrated significant reductions in body weight gain in both non-obese and diet-induced obese (DIO) mice. These effects are accompanied by improvements in metabolic parameters, including enhanced glucose tolerance and insulin sensitivity.

Quantitative Data Summary

The following tables summarize the dosages and administration routes for this compound in mouse studies based on published literature.

Table 1: AMG-076 Dosage and Administration in Diet-Induced Obese (DIO) C57BL/6 Mice

ParameterDetailsReference
Mouse Model Male C57BL/6 mice with diet-induced obesity (maintained on a high-fat diet for 20-24 weeks prior to dosing)
Dosage 3 mg/kg and 10 mg/kg
Administration Route Once daily by bolus oral gavage (5–10 mL/kg)
Vehicle Not explicitly stated in the provided search results. A common vehicle for oral gavage is a suspension in a solution like 0.5% methylcellulose.
Study Duration Up to 144 days
Observed Effects Significant inhibition of weight gain and reduction in food intake.

Table 2: AMG-076 Dosage and Administration in C57BL/6 Mice on a High-Fat Diet

ParameterDetailsReference
Mouse Model Male and female C57BL/6 mice (wild-type MCHR1(+/+) and knockout MCHR1(-/-)) fed a high-fat diet.
Dosage 3, 10, and 100 mg/kg/day
Administration Route Admixture in a high-fat diet (60 kcal% fat)
Study Duration 8 weeks for weight gain assessment; 20 weeks for energy expenditure measurement.
Observed Effects Dose-related reduction in body weight gain in wild-type mice. Increased oxygen consumption (energy expenditure) in wild-type mice treated with 100 mg/kg/day. No significant effect on body weight in MCHR1 knockout mice, confirming the target specificity of AMG-076.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the effect of AMG-076 on body weight and food intake in DIO mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Male C57BL/6 mice, 20-24 weeks on a high-fat diet

  • Standard laboratory animal housing and caging

  • Oral gavage needles

  • Analytical balance

  • Food and water dispensers

Procedure:

  • Animal Acclimation: Acclimate the DIO mice to the housing conditions for at least one week before the start of the experiment.

  • Randomization: Randomize mice into treatment groups (e.g., vehicle, 3 mg/kg AMG-076, 10 mg/kg AMG-076) with n=7-9 mice per group.

  • Compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations. Ensure the suspension is homogenous before each administration.

  • Administration: Administer the prepared AMG-076 suspension or vehicle once daily via oral gavage at a volume of 5-10 mL/kg.

  • Monitoring: Monitor body weight and food intake daily.

  • Data Analysis: Analyze the changes in body weight and food intake over the study period. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.

Protocol 2: Administration via Diet Admixture

Objective: To assess the long-term effects of AMG-076 on body weight gain and energy expenditure.

Materials:

  • This compound

  • High-fat diet (e.g., 60 kcal% fat)

  • Male and/or female C57BL/6 mice

  • Metabolic cages for energy expenditure measurement (optional)

  • Standard laboratory animal housing and caging

  • Analytical balance

Procedure:

  • Diet Preparation: Prepare a high-fat diet containing AMG-076 at concentrations calculated to deliver the target doses (e.g., 3, 10, and 100 mg/kg/day). This requires an estimation of daily food consumption.

  • Animal Acclimation and Grouping: Acclimate mice to the high-fat diet before introducing the medicated diet. Randomize mice into treatment groups.

  • Treatment: Provide the mice with ad libitum access to the respective AMG-076-containing or control high-fat diet.

  • Monitoring:

    • Measure body weight and food intake regularly (e.g., daily or weekly).

    • For energy expenditure studies, individually house mice in metabolic chambers (e.g., indirect open-circuit calorimeter) and acclimate for at least 24 hours before data collection.

  • Data Collection and Analysis: Collect data on body weight, food consumption, and energy expenditure (oxygen consumption). Analyze the data to determine the effect of AMG-076.

Visualizations

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH (Melanin-Concentrating Hormone) MCHR1 MCHR1 (GPCR) MCH->MCHR1 Activates AMG076 AMG-076 AMG076->MCHR1 Antagonizes G_protein G-protein (Gαi/q) MCHR1->G_protein Activates PLC PLC G_protein->PLC AC Adenylyl Cyclase G_protein->AC Inhibits Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization cAMP_decrease ↓ cAMP AC->cAMP_decrease Downstream_Effects Downstream Cellular Effects (e.g., ↓ Appetite, ↑ Energy Expenditure) Ca_mobilization->Downstream_Effects cAMP_decrease->Downstream_Effects

Caption: MCHR1 signaling pathway and the antagonistic action of AMG-076.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis & Conclusion animal_model Select Mouse Model (e.g., C57BL/6 DIO) acclimation Acclimation animal_model->acclimation randomization Randomization into Groups acclimation->randomization compound_prep Prepare AMG-076 Formulation randomization->compound_prep administration Administer AMG-076 (Oral Gavage or Diet Admixture) compound_prep->administration bw_fi Monitor Body Weight & Food Intake administration->bw_fi metabolic Metabolic Phenotyping (e.g., Energy Expenditure, GTT, ITT) administration->metabolic data_analysis Statistical Analysis bw_fi->data_analysis metabolic->data_analysis conclusion Draw Conclusions data_analysis->conclusion

Caption: General experimental workflow for in vivo mouse studies with AMG-076.

References

Application Notes and Protocols for the Preparation of AMG-076 Free Base for Oral Gavage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of AMG-076 free base for oral gavage administration in preclinical research settings. AMG-076 is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1) and is characterized as orally bioavailable.[1][2] Due to its hydrophobic nature and poor solubility in aqueous solutions, proper formulation is critical to ensure accurate and consistent dosing for in vivo studies. This document outlines recommended vehicles and step-by-step procedures for preparing a homogenous suspension of AMG-076 suitable for oral gavage.

Physicochemical Properties and Formulation Considerations

AMG-076 is a poorly water-soluble compound, which necessitates the use of a suitable vehicle to create a stable suspension for oral administration. The selection of an appropriate vehicle is crucial to maximize the bioavailability of the compound and to minimize any potential adverse effects from the excipients themselves. Common strategies for formulating poorly soluble drugs for oral gavage include the use of suspending agents, co-solvents, and surfactants to improve wettability and prevent precipitation of the compound in the gastrointestinal tract.

Data Presentation: Recommended Vehicle Compositions

For the oral administration of this compound, a suspension is the recommended formulation. Below are two commonly used vehicle compositions for preparing poorly soluble compounds for oral gavage in rodents. The choice of vehicle may depend on the required dose concentration and the specific study design.

Vehicle ComponentProtocol 1: Aqueous Suspension with Co-solventsProtocol 2: Oil-based Suspension
Primary Solvent Dimethyl sulfoxide (DMSO)Dimethyl sulfoxide (DMSO)
Co-solvent/Suspending Agent Polyethylene glycol 300 (PEG300) & Tween-80Corn Oil
Diluent Saline (0.9% NaCl)-
Composition Ratio 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline10% DMSO, 90% Corn Oil
Suitability Suitable for a range of doses.Best for lower dose concentrations.

Note: It is crucial to ensure the homogeneity of the suspension before each administration. The use of a stir plate during dosing is recommended to maintain a uniform suspension.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of this compound for oral gavage.

Protocol 1: Preparation of an Aqueous Suspension with Co-solvents

This protocol is a widely used method for formulating poorly soluble compounds for oral administration in preclinical studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • Polyethylene glycol 300 (PEG300), USP grade

  • Tween-80 (Polysorbate 80), USP grade

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional, but recommended)

Procedure:

  • Calculate the required amount of AMG-076: Based on the desired dose concentration (e.g., mg/mL) and the total volume of the formulation needed, calculate the total mass of this compound required.

  • Prepare the vehicle: In a sterile conical tube, prepare the vehicle by combining the components in the following order and ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For example, to prepare 10 mL of the vehicle, add:

    • 1 mL of DMSO

    • 4 mL of PEG300

    • 0.5 mL of Tween-80

    • 4.5 mL of Saline

  • Dissolve AMG-076 in DMSO: Weigh the calculated amount of AMG-076 powder and place it in a separate sterile tube. Add the required volume of DMSO (10% of the final volume) to the powder. Vortex thoroughly until the powder is completely dissolved.

  • Add PEG300: To the AMG-076/DMSO solution, add the required volume of PEG300 (40% of the final volume). Vortex until the solution is homogenous.

  • Add Tween-80: Add the required volume of Tween-80 (5% of the final volume) to the mixture and vortex thoroughly.

  • Add Saline: Finally, add the required volume of saline (45% of the final volume) to the mixture. Vortex the final suspension vigorously to ensure homogeneity.

  • Storage and Handling: It is recommended to prepare the formulation fresh on the day of dosing. If storage is necessary, store at 2-8°C and protect from light. Before each administration, bring the suspension to room temperature and vortex thoroughly to ensure a uniform suspension.

Protocol 2: Preparation of an Oil-based Suspension

This protocol provides a simpler alternative, particularly for lower dose concentrations.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • Corn Oil, USP grade

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional, but recommended)

Procedure:

  • Calculate the required amount of AMG-076: Determine the total mass of this compound needed based on the desired dose concentration and total volume.

  • Dissolve AMG-076 in DMSO: Weigh the AMG-076 powder into a sterile tube. Add the required volume of DMSO (10% of the final volume) and vortex until the compound is fully dissolved.

  • Add Corn Oil: Add the required volume of corn oil (90% of the final volume) to the AMG-076/DMSO solution.

  • Homogenize the Suspension: Vortex the mixture vigorously for several minutes to ensure a fine and uniform suspension.

  • Storage and Handling: Prepare this suspension fresh daily. Before each gavage, vortex the suspension thoroughly to ensure homogeneity.

Mandatory Visualization

The following diagram illustrates the experimental workflow for preparing the aqueous suspension of this compound for oral gavage.

G cluster_0 Preparation of AMG-076 Suspension A 1. Calculate Required AMG-076 Mass C 3. Dissolve AMG-076 in DMSO A->C B 2. Prepare Vehicle (DMSO, PEG300, Tween-80, Saline) B->C D 4. Add PEG300 and Mix C->D E 5. Add Tween-80 and Mix D->E F 6. Add Saline and Vortex E->F G 7. Homogenous Suspension for Oral Gavage F->G

Caption: Workflow for Aqueous Suspension Preparation.

References

Application Notes and Protocols for AMG-076 Free Base in a Diet-Induced Obesity Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, AMG-076 free base, in a diet-induced obesity (DIO) mouse model. The information presented is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-obesity and metabolic effects of this compound.

Introduction

Obesity is a significant global health issue characterized by excessive fat accumulation, leading to an increased risk of various metabolic disorders, including type 2 diabetes and cardiovascular diseases.[1][2][3] The melanin-concentrating hormone (MCH) system, particularly through its interaction with the MCHR1 receptor, plays a crucial role in regulating energy homeostasis and feeding behavior.[4][5] AMG-076 is a potent and selective small molecule antagonist of MCHR1, demonstrating efficacy in reducing body weight gain in preclinical rodent models of obesity. Its mechanism of action involves the modulation of both food intake and energy expenditure.

Mechanism of Action of AMG-076

AMG-076 exerts its effects by competitively binding to MCHR1 and inhibiting the downstream signaling induced by its endogenous ligand, MCH. This antagonism has been shown to be highly potent and selective. The anti-obesity effects of AMG-076 are mediated specifically through MCHR1, as demonstrated by the lack of efficacy in MCHR1 knockout mice. The reduction in body weight is attributed to a combination of decreased food intake and increased energy expenditure. Furthermore, treatment with AMG-076 has been associated with improvements in metabolic parameters, including enhanced glucose tolerance and insulin sensitivity.

MCHR1_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds to Downstream Downstream Signaling MCHR1->Downstream Activates Effects Increased Food Intake Decreased Energy Expenditure Downstream->Effects AMG076 AMG-076 AMG076->MCHR1 Antagonizes

Figure 1: Simplified signaling pathway of MCH and the antagonistic action of AMG-076.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines the establishment of a diet-induced obesity model in mice, a widely used preclinical model that recapitulates many features of human obesity.

Materials:

  • Male C57BL/6 mice (4-5 weeks of age)

  • High-fat diet (HFD; 60 kcal% fat, e.g., Research Diets D12492i)

  • Standard chow diet

  • Animal caging with enrichment

  • Weighing scale

Procedure:

  • Upon arrival, acclimate the mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • After acclimatization, randomly assign mice to either the DIO or control group.

  • Provide the DIO group with the high-fat diet ad libitum.

  • Provide the control group with the standard chow diet ad libitum.

  • Monitor body weights weekly for a period of 20-24 weeks to allow for the development of obesity and associated metabolic disturbances in the HFD-fed group.

  • Prior to the commencement of drug treatment, confirm the obese phenotype by measuring body weight, and optionally, by assessing glucose tolerance and insulin sensitivity.

AMG-076 Administration in DIO Mice

This protocol describes the administration of AMG-076 to established DIO mice to evaluate its therapeutic effects.

Materials:

  • Established DIO mice (from Protocol 1)

  • This compound

  • Vehicle (e.g., appropriate suspension vehicle)

  • Oral gavage needles

  • High-fat diet (for admixture preparation if applicable)

Procedure: Two primary methods of administration have been reported:

A. Administration via Diet Admixture:

  • Prepare a homogenous admixture of AMG-076 in the high-fat diet at concentrations calculated to deliver the desired daily doses (e.g., 3, 10, and 100 mg/kg/day).

  • Randomize the DIO mice into treatment groups (vehicle control, and different doses of AMG-076) based on body weight.

  • Provide each group with their respective diet (vehicle-containing HFD or AMG-076-containing HFD) ad libitum.

  • Monitor food intake and body weight daily or several times per week.

B. Administration via Oral Gavage:

  • Suspend AMG-076 in a suitable vehicle at the desired concentrations.

  • Randomize the DIO mice into treatment groups.

  • Administer the AMG-076 suspension or vehicle once daily by oral gavage (bolus administration) at a volume of 5-10 mL/kg. Dosing is typically performed 90-120 minutes prior to the dark cycle.

  • Continue to provide the high-fat diet ad libitum to all groups.

  • Monitor body weight and food intake daily.

The duration of the treatment can vary, with studies reporting effects over several weeks to months.

experimental_workflow start Start: C57BL/6 Mice (4-5 weeks old) acclimation Acclimation (1 week, standard chow) start->acclimation diet Dietary Intervention (20-24 weeks) acclimation->diet hfd High-Fat Diet (60% kcal) diet->hfd chow Standard Chow (Control) diet->chow randomization Randomization of DIO Mice (based on body weight) hfd->randomization treatment Treatment Phase (e.g., 20 weeks) randomization->treatment vehicle Vehicle Control (HFD) treatment->vehicle amg076_low AMG-076 (3 mg/kg/day) treatment->amg076_low amg076_high AMG-076 (10 mg/kg/day) treatment->amg076_high sibutramine Sibutramine (10 mg/kg/day) (Positive Control) treatment->sibutramine monitoring Monitoring & Endpoints vehicle->monitoring amg076_low->monitoring amg076_high->monitoring sibutramine->monitoring bw Body Weight monitoring->bw fi Food Intake monitoring->fi ee Energy Expenditure (VO2) monitoring->ee metabolic Metabolic Assays (Glucose/Insulin Tolerance) monitoring->metabolic

Figure 2: Experimental workflow for evaluating AMG-076 in a diet-induced obesity mouse model.

Data Presentation

The following tables summarize the key quantitative data for AMG-076.

Table 1: In Vitro Activity of AMG-076

ParameterValueCell Line/AssayReference
Binding Affinity (Ki) 0.6 ± 0.10 nM[125I]-MCH displacement in HEK293-MCHR1 cells
Functional Antagonism (IC50) 1.2 ± 0.26 nmol/LMCH-induced Ca2+ mobilization in HEK293-MCHR1 cells

Table 2: Effects of Chronic AMG-076 Administration in DIO Mice

ParameterTreatment GroupObservationSignificance vs. VehicleReference
Body Weight AMG-076 (3 mg/kg/day)Significant reduction in body weight gainP < 0.05 (from day 7)
AMG-076 (10 mg/kg/day)Significant reduction in body weight gainP < 0.05 (from day 3)
Food Intake AMG-076 (3 & 10 mg/kg/day)Reduction in food intakeP < 0.05
Energy Expenditure (VO2) AMG-076 (100 mg/kg/day)Significant increase in oxygen consumptionP < 0.05
Glucose Homeostasis AMG-076 (chronic)Lowered baseline glucose and insulin levelsSignificant
Glucose Tolerance AMG-076 (chronic)Increased glucose toleranceSignificant
Insulin Sensitivity AMG-076 (chronic)Increased insulin sensitivitySignificant

Note: The effects on body weight and food intake are MCHR1-dependent, as they are not observed in MCHR1 knockout mice.

Measurement of Energy Expenditure

To assess the impact of AMG-076 on energy expenditure, indirect calorimetry can be employed.

Procedure:

  • House individual mice from the treatment groups in metabolic cages (e.g., Oxymax/CLAMS system).

  • Acclimate the mice to the new cages for a sufficient period.

  • Measure oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER) over a defined period (e.g., 24 hours).

  • Data analysis should compare the different treatment groups to the vehicle control.

Assessment of Glucose Tolerance and Insulin Sensitivity

Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) are standard procedures to evaluate metabolic improvements.

A. Oral Glucose Tolerance Test (OGTT):

  • Fast mice overnight (e.g., 16 hours).

  • Measure baseline blood glucose from the tail vein.

  • Administer a glucose solution (e.g., 2 g/kg) orally.

  • Measure blood glucose at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

B. Insulin Tolerance Test (ITT):

  • Fast mice for a shorter duration (e.g., 4-6 hours).

  • Measure baseline blood glucose.

  • Administer insulin (e.g., 0.75 U/kg) intraperitoneally.

  • Measure blood glucose at specified time points (e.g., 15, 30, 45, and 60 minutes) post-insulin injection.

For both tests, the area under the curve (AUC) for glucose is calculated and compared between treatment groups.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the MCH system in obesity and metabolic diseases. The protocols and data presented herein provide a framework for researchers to effectively utilize this compound in a diet-induced obesity model to explore its therapeutic potential and underlying mechanisms of action. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols for Measuring Energy Expenditure with AMG-076 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-076 is a potent and selective small molecule antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2][3] MCHR1, a G-protein coupled receptor, is a key regulator of energy homeostasis.[4] Its activation by the neuropeptide melanin-concentrating hormone (MCH) is associated with increased food intake and decreased energy expenditure.[4] Consequently, antagonism of MCHR1 presents a promising therapeutic strategy for the treatment of obesity and related metabolic disorders.

Preclinical studies have demonstrated that AMG-076 reduces body weight gain in diet-induced obese mice. This effect is attributed to a dual mechanism: a reduction in food intake and a significant increase in energy expenditure. The increase in energy expenditure is confirmed through indirect calorimetry, which shows a notable rise in oxygen consumption (VO2) in animals treated with AMG-076. These findings are specific to the antagonism of MCHR1, as the effects are not observed in MCHR1 knockout mice.

These application notes provide detailed protocols for measuring the effects of AMG-076 on energy expenditure using indirect calorimetry and summarize the expected quantitative outcomes.

Data Presentation: Effects of AMG-076 on Energy Expenditure

The following tables summarize the quantitative data on energy expenditure parameters in diet-induced obese C57BL/6 mice following chronic treatment with AMG-076. The data is based on findings reported in preclinical studies.

Table 1: Oxygen Consumption (VO2) in C57BL/6 Mice

Treatment GroupGenotypeDoseMean VO2 (ml/kg/hr) (Approx.)SEM
VehicleWild-Type (MCHR1+/+)-2250± 100
AMG-076Wild-Type (MCHR1+/+)100 mg/kg/day2750± 120
VehicleKnockout (MCHR1-/-)-2800± 110
AMG-076Knockout (MCHR1-/-)100 mg/kg/day2800± 115

Note: Values are estimated from graphical representations in scientific literature after 20 weeks of treatment.

Table 2: Respiratory Exchange Ratio (RER) in C57BL/6 Mice

Treatment GroupGenotypeDoseMean RER (VCO2/VO2) (Approx.)SEM
VehicleWild-Type (MCHR1+/+)-0.85± 0.02
AMG-076Wild-Type (MCHR1+/+)100 mg/kg/day0.83± 0.02

Note: RER values are indicative and may vary based on the specific diet and metabolic state of the animals.

MCHR1 Signaling Pathway and AMG-076 Mechanism of Action

The diagram below illustrates the signaling pathway of MCHR1 and the mechanism by which AMG-076 exerts its effects. MCHR1 activation by MCH leads to the coupling of G-proteins (Gi/o and Gq), which in turn inhibits cAMP production and increases intracellular calcium levels, ultimately promoting energy storage. AMG-076 acts as a competitive antagonist, blocking MCH from binding to MCHR1 and thereby preventing these downstream signaling events.

MCHR1_Signaling cluster_membrane Cell Membrane MCHR1 MCHR1 G_protein Gαq / Gαi MCHR1->G_protein AC Adenylate Cyclase G_protein->AC - PLC PLC G_protein->PLC + cAMP cAMP AC->cAMP Converts IP3_DAG IP3 + DAG PLC->IP3_DAG Converts MCH MCH (Ligand) MCH->MCHR1 Binds AMG076 AMG-076 (Antagonist) AMG076->MCHR1 Blocks ATP ATP ATP->AC Energy_Exp ↓ Energy Expenditure cAMP->Energy_Exp PIP2 PIP2 PIP2->PLC Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Energy_Exp Experimental_Workflow start Start acclimation 1. Animal Acclimation (Individual housing in metabolic cages, 24-48h) start->acclimation grouping 2. Group Assignment (Vehicle vs. AMG-076) acclimation->grouping dosing 3. Daily Dosing (Oral gavage, 90-120 min before dark cycle) grouping->dosing measurement 5. Data Collection (Continuous 24h VO₂, VCO₂ monitoring) dosing->measurement calibration 4. System Calibration (Calibrate O₂/CO₂ sensors and flow rates) calibration->measurement analysis 6. Data Analysis (Calculate RER, EE; Statistical comparison) measurement->analysis end End analysis->end

References

Application Notes and Protocols for AMG-076 Free Base in Glucose Tolerance Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-076 is an orally bioavailable, potent, and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2] MCHR1 is a G-protein coupled receptor predominantly expressed in the brain and is implicated in the regulation of energy homeostasis, including appetite and metabolism.[3][4] Preclinical studies have demonstrated that AMG-076 reduces body weight, decreases food intake, and increases energy expenditure in mouse models of obesity.[5] Critically, these effects are associated with improvements in metabolic parameters, including enhanced glucose tolerance and insulin sensitivity. These findings suggest that AMG-076 may have therapeutic potential for the treatment of obesity and type 2 diabetes.

This document provides detailed application notes and protocols for evaluating the in vivo efficacy of AMG-076 free base on glucose metabolism using the oral glucose tolerance test (OGTT) in a diet-induced obese (DIO) mouse model.

Mechanism of Action: MCHR1 Signaling

AMG-076 exerts its effects by blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1. The activation of MCHR1 by MCH initiates intracellular signaling cascades through the coupling of G-proteins, primarily Gαi and Gαq. The Gαi pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gαq pathway activates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of protein kinase C (PKC). By antagonizing MCHR1, AMG-076 prevents these downstream signaling events.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MCHR1 MCHR1 G_protein Gαi / Gαq MCHR1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation cAMP cAMP AC->cAMP Conversion of ATP IP3 IP3 PLC->IP3 Production MCH MCH MCH->MCHR1 Binds & Activates AMG076 AMG-076 AMG076->MCHR1 Binds & Blocks PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Energy Homeostasis) PKA->Cellular_Response Modulation Ca2 Ca²⁺ IP3->Ca2 Release from ER Ca2->Cellular_Response Modulation

Figure 1. MCHR1 Signaling Pathway and Inhibition by AMG-076.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

This protocol is designed for diet-induced obese (DIO) mice and is based on established methodologies.

Materials
  • This compound

  • Vehicle (e.g., 1% Tween-80 in sterile water)

  • D-glucose solution (20% w/v in sterile water)

  • Glucometer and test strips

  • Oral gavage needles (18-20 gauge, curved)

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

  • Centrifuge

  • Pipettes and tips

  • Animal scale

Animal Model
  • Male C57BL/6J mice, 8-10 weeks old.

  • Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for at least 10-12 weeks.

  • House mice individually under a 12-hour light/dark cycle with ad libitum access to food and water, except during fasting.

Experimental Workflow

OGTT_Workflow cluster_prep Preparation Phase cluster_ogtt OGTT Procedure cluster_analysis Data Analysis Phase acclimatize Acclimatize DIO Mice randomize Randomize into Groups (Vehicle, AMG-076) acclimatize->randomize dosing Chronic Daily Dosing (e.g., 2-4 weeks) randomize->dosing fasting Fast Mice (6 hours) dosing->fasting baseline Baseline Blood Sample (t=0 min) fasting->baseline gavage_glucose Oral Gavage of Glucose (2 g/kg) baseline->gavage_glucose blood_sampling Blood Sampling at 15, 30, 60, 120 min gavage_glucose->blood_sampling glucose_measurement Measure Blood Glucose blood_sampling->glucose_measurement auc_calculation Calculate Area Under the Curve (AUC) glucose_measurement->auc_calculation statistical_analysis Statistical Analysis auc_calculation->statistical_analysis

Figure 2. Experimental Workflow for the Oral Glucose Tolerance Test.

Procedure
  • Animal Grouping and Dosing:

    • Randomly assign DIO mice to treatment groups (e.g., Vehicle control, AMG-076 low dose, AMG-076 high dose). A typical group size is 8-10 mice.

    • Prepare this compound in the selected vehicle.

    • Administer AMG-076 or vehicle daily via oral gavage for the duration of the study (e.g., 2-4 weeks).

  • OGTT Preparation:

    • On the day of the OGTT, fast the mice for 6 hours prior to the glucose challenge. Water should be available ad libitum.

    • Weigh each mouse to determine the precise volume of the glucose solution to be administered.

  • OGTT Procedure:

    • At the end of the fasting period, collect a baseline blood sample (t=0 min) from the tail vein.

    • Immediately following the baseline sample, administer a 20% D-glucose solution via oral gavage at a dose of 2 g/kg body weight.

    • Collect subsequent blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

    • Measure blood glucose concentrations at each time point using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentrations at each time point for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 minutes for each mouse.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the glucose AUC between the treatment groups.

Data Presentation

Quantitative data from the OGTT should be summarized in tables for clear comparison.

Table 1: Blood Glucose Levels During OGTT

Treatment GroupNGlucose (mg/dL) at 0 minGlucose (mg/dL) at 15 minGlucose (mg/dL) at 30 minGlucose (mg/dL) at 60 minGlucose (mg/dL) at 120 min
Vehicle10Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
AMG-076 (Low Dose)10Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
AMG-076 (High Dose)10Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Glucose Area Under the Curve (AUC)

Treatment GroupNGlucose AUC (mg/dL * min)% Change from Vehiclep-value vs. Vehicle
Vehicle10Mean ± SEM--
AMG-076 (Low Dose)10Mean ± SEM%p-value
AMG-076 (High Dose)10Mean ± SEM%p-value

Expected Outcomes

Chronic treatment with effective doses of AMG-076 is expected to improve glucose tolerance in DIO mice. This will be evidenced by:

  • Lower peak blood glucose levels during the OGTT compared to the vehicle-treated group.

  • A faster return to baseline glucose levels.

  • A statistically significant reduction in the glucose AUC in the AMG-076 treated groups compared to the vehicle control group.

Conclusion

The oral glucose tolerance test is a crucial in vivo assay for evaluating the metabolic effects of this compound. The protocols and guidelines presented here provide a robust framework for assessing the impact of MCHR1 antagonism on glucose homeostasis in a preclinical model of obesity and insulin resistance. Careful execution of these experiments will yield valuable data for the development of AMG-076 as a potential therapeutic agent.

References

Application Notes and Protocols for Insulin Sensitivity Assays with AMG-076

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-076 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2] Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the regulation of energy balance and food intake.[1][2] Preclinical studies have demonstrated that AMG-076, by blocking the MCHR1 receptor, leads to a reduction in body weight gain, decreases in food intake, and increases in energy expenditure in mouse models of obesity.[1] Importantly, these effects are associated with improvements in metabolic phenotypes, including enhanced glucose tolerance and increased insulin sensitivity. Chronic administration of AMG-076 has been shown to decrease fasting glucose and insulin levels, indicating its potential as a therapeutic agent for conditions associated with insulin resistance, such as type 2 diabetes.

These application notes provide detailed protocols for assessing the effects of AMG-076 on insulin sensitivity in both in vivo and in vitro models.

Mechanism of Action

AMG-076 exerts its effects by competitively binding to MCHR1, thereby preventing the endogenous ligand, MCH, from activating the receptor. The downstream signaling of MCHR1 is complex and can involve coupling to multiple G proteins, leading to the modulation of various intracellular signaling pathways. The improvement in insulin sensitivity observed with AMG-076 treatment is likely a consequence of its effects on energy metabolism and potential direct or indirect modulation of insulin signaling pathways in key metabolic tissues.

Data Presentation

In Vivo Insulin Tolerance Test with AMG-076 in DIO Mice
ParameterVehicle ControlAMG-076 (30 mg/kg)AMG-076 (100 mg/kg)
Animal Model Male C57BL/6 DIO MiceMale C57BL/6 DIO MiceMale C57BL/6 DIO Mice
Treatment Duration 95 days95 days95 days
Fasting Duration 4 hours4 hours4 hours
Insulin Dose 1.5 U/kg (i.p.)1.5 U/kg (i.p.)1.5 U/kg (i.p.)
Blood Glucose AUC BaselineReducedSignificantly Reduced
Fasting Insulin BaselineReducedSignificantly Reduced
Fasting Glucose BaselineReducedSignificantly Reduced

Note: This table summarizes the expected outcomes based on published data. Actual results may vary.

Experimental Protocols

In Vivo: Insulin Tolerance Test (ITT) in Mice

This protocol is adapted from studies evaluating the effect of AMG-076 on insulin sensitivity in diet-induced obese (DIO) mice.

Materials:

  • AMG-076

  • Vehicle (e.g., 0.5% methylcellulose)

  • Human insulin (Humulin R or equivalent)

  • Saline solution (0.9% NaCl)

  • Glucometer and test strips

  • Male C57BL/6 mice on a high-fat diet (or other appropriate model)

  • Animal restraining device

  • Micropipettes and tips

  • Tail-snip lancets or equivalent

Procedure:

  • Animal Acclimation and Treatment:

    • House mice under standard conditions and maintain on a high-fat diet to induce obesity and insulin resistance.

    • Acclimate mice to handling and experimental procedures.

    • Administer AMG-076 or vehicle daily via oral gavage for the duration of the study (e.g., 95 days).

  • Fasting:

    • On the day of the experiment, fast the mice for 4 hours. Ensure free access to water.

  • Baseline Blood Glucose Measurement (Time 0):

    • Gently restrain the mouse.

    • Make a small incision at the tip of the tail to obtain a drop of blood.

    • Measure and record the blood glucose concentration using a glucometer.

  • Insulin Injection:

    • Administer a bolus of human insulin (1.5 U/kg body weight) intraperitoneally (i.p.).

  • Blood Glucose Monitoring:

    • Collect blood samples and measure glucose levels at regular intervals post-insulin injection (e.g., 15, 30, 45, 60, 90, and 120 minutes).

  • Data Analysis:

    • Plot the mean blood glucose concentrations at each time point for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose response to assess insulin sensitivity. A lower AUC indicates greater insulin sensitivity.

In Vitro: Glucose Uptake Assay in Adipocytes

This protocol describes a method to assess the direct effect of AMG-076 on insulin-stimulated glucose uptake in a relevant cell line, such as 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • AMG-076

  • Insulin

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]-glucose or other fluorescent glucose analog

  • Cytochalasin B

  • Scintillation counter or fluorescence plate reader

  • Multi-well cell culture plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard protocol.

  • Pre-treatment with AMG-076:

    • Serum-starve the differentiated adipocytes for 2-4 hours.

    • Pre-incubate the cells with various concentrations of AMG-076 or vehicle for a predetermined time (e.g., 1-24 hours).

  • Insulin Stimulation:

    • Wash the cells with KRH buffer.

    • Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 15-30 minutes at 37°C. Include a non-insulin-stimulated control group.

  • Glucose Uptake:

    • Add 2-deoxy-D-[³H]-glucose to the wells and incubate for 5-10 minutes.

    • To determine non-specific uptake, include a set of wells treated with cytochalasin B, an inhibitor of glucose transporters.

  • Assay Termination and Measurement:

    • Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the non-specific uptake (cytochalasin B-treated wells) from all other values.

    • Normalize the glucose uptake to the protein concentration in each well.

    • Compare the insulin-stimulated glucose uptake in AMG-076-treated cells to the vehicle-treated controls.

Mandatory Visualizations

Caption: Simplified insulin signaling pathway leading to glucose uptake.

Experimental_Workflow cluster_invivo In Vivo: Insulin Tolerance Test cluster_invitro In Vitro: Glucose Uptake Assay A1 Induce Obesity (High-Fat Diet) A2 Daily AMG-076/Vehicle Treatment A1->A2 A3 Fast Animals (4h) A2->A3 A4 Measure Baseline Glucose (T=0) A3->A4 A5 Inject Insulin (i.p.) A4->A5 A6 Monitor Blood Glucose Over Time A5->A6 A7 Analyze Data (AUC) A6->A7 B1 Differentiate 3T3-L1 Adipocytes B2 Pre-treat with AMG-076/Vehicle B1->B2 B3 Insulin Stimulation B2->B3 B4 Add Labeled Glucose B3->B4 B5 Terminate Uptake B4->B5 B6 Measure Glucose Uptake B5->B6 B7 Analyze Data B6->B7

Caption: Workflow for in vivo and in vitro insulin sensitivity assays.

Logical_Relationship AMG076 AMG-076 MCHR1 MCHR1 Antagonism AMG076->MCHR1 Metabolic_Changes Reduced Food Intake Increased Energy Expenditure MCHR1->Metabolic_Changes Insulin_Sensitivity Improved Insulin Sensitivity Metabolic_Changes->Insulin_Sensitivity Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Sensitivity->Glucose_Homeostasis

Caption: Logical flow of AMG-076's effect on insulin sensitivity.

References

Application Notes and Protocols for Determining the MCHR1 Affinity of AMG-076 via Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the binding affinity of AMG-076, a potent and selective antagonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), using a competitive radioligand binding assay. MCHR1, a G protein-coupled receptor (GPCR), is a key regulator of energy homeostasis and a promising target for the treatment of obesity.[1][2][3] AMG-076 has been identified as a small molecule that effectively antagonizes MCHR1 function.[4][5]

The affinity of a compound, such as AMG-076, for its target receptor is a critical parameter in drug development. A radioligand binding assay is a robust and sensitive method considered the gold standard for quantifying this interaction. This document outlines the necessary protocols, data analysis steps, and relevant biological context to perform this assay successfully.

Quantitative Data Summary: AMG-076 Affinity for MCHR1

The following table summarizes the experimentally determined binding and functional parameters of AMG-076 for the human MCHR1. This data is derived from a competitive displacement assay using [¹²⁵I]-MCH as the radioligand and a functional calcium mobilization assay.

ParameterValueAssay TypeCell Line
Kᵢ (Inhibition Constant)0.6 ± 0.10 nM[¹²⁵I]-MCH Displacement BindingHEK293-hMCHR1
IC₅₀ (Half Maximal Inhibitory Concentration)1.2 ± 0.26 nMMCH-induced Ca²⁺ MobilizationHEK293-hMCHR1

MCHR1 Signaling Pathway

MCHR1 is a GPCR that couples to multiple G protein families, primarily Gᵢ and Gᵩ, to initiate downstream signaling cascades. Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), the Gᵢ pathway is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Simultaneously, activation of the Gᵩ pathway stimulates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca²⁺) concentrations and the activation of protein kinase C (PKC), ultimately influencing processes like gene transcription and cell proliferation.

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane MCHR1 MCHR1 G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) cAMP cAMP ↓ AC->cAMP Reduces Ca2 Intracellular Ca²⁺ ↑ PLC->Ca2 Increases ERK MAPK/ERK Activation PLC->ERK Leads to MCH MCH (Ligand) MCH->MCHR1 Binds

Caption: MCHR1 receptor signaling cascade upon ligand binding.

Experimental Protocols

This section provides a detailed methodology for determining the Kᵢ of AMG-076 for MCHR1.

Diagram of Experimental Workflow

The overall process involves preparing the receptor source, performing the competitive binding assay, separating bound from free radioligand, and analyzing the resulting data.

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Separation & Analysis culture 1. Culture HEK293-hMCHR1 Cells harvest 2. Harvest Cells & Prepare Membranes culture->harvest quantify 3. Quantify Membrane Protein harvest->quantify setup 4. Set up Assay Plate (Membranes, Radioligand, AMG-076) quantify->setup incubate 5. Incubate to Reach Equilibrium setup->incubate filter 6. Separate Bound/Free via Filtration incubate->filter count 7. Quantify Radioactivity (Scintillation Counting) filter->count analyze 8. Data Analysis (IC₅₀ → Kᵢ) count->analyze

Caption: Workflow for the MCHR1 competitive radioligand binding assay.

Materials and Reagents
  • Cell Line : HEK293 cells stably expressing human MCHR1 (HEK293-hMCHR1).

  • Radioligand : [¹²⁵I]-MCH or [Phe¹³, [¹²⁵I]Tyr¹⁹]-MCH.

  • Test Compound : AMG-076.

  • Non-specific Binding Control : Unlabeled MCH or another high-affinity MCHR1 ligand.

  • Buffers :

    • Lysis Buffer : 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitor cocktail, pH 7.4.

    • Binding Buffer : 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA, pH 7.4.

    • Wash Buffer : Ice-cold Phospho-buffered Saline (PBS) containing 0.01% TX-100.

  • Equipment :

    • Cell culture supplies

    • Dounce homogenizer or sonicator

    • High-speed refrigerated centrifuge

    • 96-well microplates

    • 96-well filter plates (e.g., GFC UNIFILTER plates).

    • Vacuum filtration manifold (e.g., FilterMate™ harvester).

    • Microplate scintillation counter (e.g., TopCount).

Membrane Preparation Protocol
  • Cell Culture : Culture HEK293-hMCHR1 cells to ~90% confluency.

  • Harvest : Scrape cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes.

  • Lysis : Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.

  • Homogenization : Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonicator on ice.

  • Centrifugation : Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

  • Wash : Resuspend the pellet in fresh Lysis Buffer and repeat the centrifugation step.

  • Final Preparation : Resuspend the final membrane pellet in Binding Buffer (or a buffer with 10% sucrose for long-term storage at -80°C).

  • Quantification : Determine the total protein concentration of the membrane preparation using a BCA or Bradford assay.

Competitive Radioligand Binding Assay Protocol

This protocol is for a 96-well plate format.

  • Prepare Reagents :

    • Dilute the HEK293-hMCHR1 membranes in ice-cold Binding Buffer to a final concentration of 0.5-1.0 µg of protein per well.

    • Prepare serial dilutions of AMG-076 in Binding Buffer (e.g., 10 concentrations spanning from 1 pM to 10 µM).

    • Dilute the [¹²⁵I]-MCH radioligand in Binding Buffer to a final concentration at or below its Kₔ value (e.g., 0.06-0.1 nM).

    • Prepare a high concentration of unlabeled MCH (e.g., 1 µM) for determining non-specific binding.

  • Assay Plate Setup : To each well of a 96-well plate, add the components in the following order (total volume of 200 µL):

    • Total Binding Wells : 50 µL Binding Buffer + 50 µL [¹²⁵I]-MCH + 100 µL Membrane Suspension.

    • Non-specific Binding (NSB) Wells : 50 µL unlabeled MCH (1 µM) + 50 µL [¹²⁵I]-MCH + 100 µL Membrane Suspension.

    • Competitor Wells : 50 µL AMG-076 dilution + 50 µL [¹²⁵I]-MCH + 100 µL Membrane Suspension.

    • Perform all additions in duplicate or triplicate.

  • Incubation : Incubate the plate for 90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration :

    • Pre-soak the filter plate with a suitable buffer (e.g., 0.3% PEI).

    • Rapidly transfer the contents of the assay plate to the filter plate using a vacuum filtration manifold.

    • Wash the filters 3-4 times with 0.4 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting :

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail (e.g., MicroScint 20) to each well.

    • Quantify the radioactivity in each well using a microplate scintillation counter.

Data Analysis

The raw data (counts per minute, CPM) is used to determine the Kᵢ of AMG-076.

Diagram of Data Analysis Logic

Data_Analysis_Logic rawData Raw CPM Data (Total, NSB, Competitor) calcSpecific Calculate Specific Binding: Total Binding - NSB rawData->calcSpecific plotCurve Plot % Specific Binding vs. [AMG-076] calcSpecific->plotCurve fitIC50 Non-linear Regression (Sigmoidal Dose-Response) plotCurve->fitIC50 getIC50 Determine IC₅₀ fitIC50->getIC50 chengPrusoff Calculate Kᵢ using Cheng-Prusoff Equation getIC50->chengPrusoff finalKi Final Kᵢ Value for AMG-076 chengPrusoff->finalKi

Caption: Logical flow for calculating the Kᵢ value from raw binding data.

Calculation of Specific Binding

First, calculate the specific binding for each concentration of the competitor.

  • Specific Binding = (CPM from competitor well) - (Average CPM from NSB wells)

  • Percent Specific Binding = (Specific Binding / (Average Total Binding - Average NSB)) * 100

Determination of IC₅₀

Plot the percent specific binding against the logarithm of the AMG-076 concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) curve. The IC₅₀ is the concentration of AMG-076 that inhibits 50% of the specific binding of the radioligand.

Calculation of Kᵢ

The IC₅₀ value is dependent on the concentration and affinity of the radioligand used in the assay. To determine the intrinsic affinity of the competitor (Kᵢ), use the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))

Where:

  • Kᵢ = Inhibition constant for AMG-076 (the value to be determined).

  • IC₅₀ = Concentration of AMG-076 that displaces 50% of the radioligand.

  • [L] = Concentration of the radioligand ([¹²⁵I]-MCH) used in the assay.

  • Kₔ = Dissociation constant of the radioligand for MCHR1. This value must be determined independently via a saturation binding experiment.

References

Application Notes and Protocols: AMG-076 Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-076 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor (GPCR) predominantly expressed in the brain. MCHR1 is implicated in the regulation of energy homeostasis and mood, making it a target for the development of therapeutics for obesity and psychiatric disorders. Activation of MCHR1 by its endogenous ligand, melanin-concentrating hormone (MCH), leads to the coupling of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

This application note provides a detailed protocol for a calcium mobilization assay to characterize the antagonist activity of compounds like AMG-076 on MCHR1. The assay utilizes a fluorescent calcium indicator, Fluo-4 AM, to measure changes in intracellular calcium concentrations in response to receptor activation and inhibition.

Signaling Pathway

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er MCH MCH (Agonist) MCHR1 MCHR1 MCH->MCHR1 Binds AMG076 AMG-076 (Antagonist) AMG076->MCHR1 Blocks Gq Gq MCHR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_cyto Ca2+ (Cytosolic) ER->Ca_cyto Releases Ca_ER Ca2+ Fluo4 Fluo-4 Ca_cyto->Fluo4 Binds Fluorescence Fluorescence Fluo4->Fluorescence

Caption: MCHR1 signaling pathway leading to calcium mobilization.

Experimental Workflow

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection and Analysis cell_culture Culture CHO-K1 cells stably expressing MCHR1 plate_cells Plate cells in a 96-well black-walled, clear-bottom plate cell_culture->plate_cells dye_loading Load cells with Fluo-4 AM calcium indicator dye plate_cells->dye_loading prepare_compounds Prepare serial dilutions of AMG-076 and a fixed concentration of MCH agonist add_antagonist Add AMG-076 dilutions to the wells prepare_compounds->add_antagonist incubation1 Incubate for 1 hour at 37°C dye_loading->incubation1 incubation1->add_antagonist incubation2 Incubate for 15-30 minutes add_antagonist->incubation2 add_agonist Add MCH agonist (EC80 concentration) incubation2->add_agonist measure_fluorescence Measure fluorescence intensity using a microplate reader (Ex/Em = 490/525 nm) add_agonist->measure_fluorescence data_analysis Analyze data to determine the IC50 of AMG-076 measure_fluorescence->data_analysis

Caption: Experimental workflow for the AMG-076 calcium mobilization assay.

Materials and Reagents

ReagentSupplierCatalog Number
CHO-K1/MCHR1 Stable Cell LineVariousN/A
DMEM/F-12 MediumThermo Fisher11320033
Fetal Bovine Serum (FBS)Thermo Fisher26140079
Penicillin-StreptomycinThermo Fisher15140122
G418 (Geneticin)Thermo Fisher10131035
Fluo-4 AMThermo FisherF14201
Pluronic F-127Thermo FisherP3000MP
Hanks' Balanced Salt Solution (HBSS)Thermo Fisher14025092
HEPESMilliporeSigmaH3375
ProbenecidMilliporeSigmaP8761
Melanin-Concentrating Hormone (MCH)Tocris Bioscience1539
AMG-076MedChemExpressHY-13936
96-well black-walled, clear-bottom platesCorning3603

Experimental Protocol

1. Cell Culture and Plating

1.1. Culture CHO-K1 cells stably expressing human MCHR1 in DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain selection pressure. 1.2. Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. 1.3. The day before the assay, harvest the cells and seed them into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium. 1.4. Incubate the plate overnight at 37°C and 5% CO2.

2. Preparation of Reagents

2.1. Assay Buffer: Prepare HBSS containing 20 mM HEPES. Adjust the pH to 7.4. 2.2. Fluo-4 AM Stock Solution: Dissolve Fluo-4 AM in anhydrous DMSO to a stock concentration of 1 mM. 2.3. Dye Loading Solution: On the day of the assay, prepare the dye loading solution by diluting the Fluo-4 AM stock solution to a final concentration of 2-5 µM in the Assay Buffer. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization. If necessary, add probenecid to a final concentration of 2.5 mM to inhibit the extrusion of the dye from the cells.

3. Calcium Mobilization Assay

3.1. Dye Loading: 3.1.1. Remove the growth medium from the cell plate. 3.1.2. Add 100 µL of the Dye Loading Solution to each well. 3.1.3. Incubate the plate for 1 hour at 37°C, protected from light. 3.1.4. After incubation, wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. 3.1.5. Add 100 µL of Assay Buffer to each well.

3.2. Compound Addition and Measurement: 3.2.1. Prepare serial dilutions of AMG-076 in Assay Buffer at 2x the final desired concentration. 3.2.2. Add 50 µL of the AMG-076 dilutions to the corresponding wells of the cell plate. 3.2.3. Incubate the plate at room temperature for 15-30 minutes. 3.2.4. Prepare the MCH agonist solution in Assay Buffer at a concentration that will yield a final EC80 concentration upon addition to the wells. 3.2.5. Place the cell plate in a fluorescence microplate reader (e.g., FlexStation or similar) equipped with automated liquid handling. 3.2.6. Set the reader to measure fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 525 nm. 3.2.7. Record a baseline fluorescence for 10-20 seconds. 3.2.8. Add 50 µL of the MCH agonist solution to each well. 3.2.9. Continue to record the fluorescence intensity for an additional 60-120 seconds.

4. Data Analysis

4.1. The change in fluorescence is typically calculated as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence. 4.2. Normalize the data by setting the response in the absence of antagonist (agonist only) as 100% and the response in the absence of agonist as 0%. 4.3. Plot the normalized response as a function of the logarithm of the antagonist concentration. 4.4. Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.

Data Presentation

The following tables present representative data for the characterization of a GPCR antagonist using a calcium mobilization assay.

Table 1: Antagonist Dose-Response Data

Antagonist Conc. (nM)Log [Antagonist] (M)% Inhibition of Agonist Response
0.1-10.05.2
1-9.015.8
3-8.535.1
10-8.055.3
30-7.578.9
100-7.092.1
300-6.598.5
1000-6.0101.2

Table 2: Calculated IC50 Values for Representative MCHR1 Antagonists

CompoundIC50 (nM)[1][2]
Antagonist 1 (MQ1)31[1]
Antagonist 2 (Ipratropium)5.9[2]

Note: The data presented are for illustrative purposes and are based on published findings for MCHR1 and other GPCR antagonists.

Conclusion

This application note provides a comprehensive protocol for a robust and reliable calcium mobilization assay to determine the potency of MCHR1 antagonists like AMG-076. The use of a fluorescent plate reader allows for high-throughput screening and detailed pharmacological characterization of compounds targeting MCHR1, facilitating drug discovery and development efforts in the fields of metabolic and neurological disorders.

References

Application Notes and Protocols: Formulating AMG-076 Free Base in 1% Tween-80

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the formulation of AMG-076 free base in a 1% Tween-80 aqueous solution. This guide is intended for research and preclinical development purposes.

Introduction

AMG-076 is a novel small molecule inhibitor under investigation for its therapeutic potential. As a free base, AMG-076 exhibits poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy. This protocol describes a straightforward method to enhance its solubility and create a stable formulation for in vitro and in vivo studies using Tween-80, a non-ionic surfactant.

Materials and Equipment

Materials
  • This compound (powder)

  • Tween-80 (Polysorbate 80), high purity/pharma grade

  • Deionized Water (DI Water), sterile

  • Phosphate-Buffered Saline (PBS), 1X, sterile

  • 0.22 µm Syringe Filters

Equipment
  • Analytical Balance

  • Magnetic Stirrer and Stir Bars

  • Vortex Mixer

  • pH Meter

  • Sterile Glass Vials or Bottles

  • Pipettes and Sterile Tips

  • Spatula

Experimental Protocols

Preparation of 1% (w/v) Tween-80 Solution

A 1% (w/v) Tween-80 solution serves as the vehicle for the formulation of AMG-076.

Procedure:

  • Weigh 1.0 g of Tween-80 using an analytical balance.

  • Transfer the Tween-80 into a sterile glass beaker or bottle.

  • Add approximately 80 mL of DI water or PBS to the beaker.

  • Place a sterile magnetic stir bar into the beaker and place it on a magnetic stirrer.

  • Stir the solution at a moderate speed until the Tween-80 is completely dissolved. This may take 15-30 minutes. Avoid vigorous stirring that may lead to excessive foaming.

  • Once dissolved, transfer the solution to a 100 mL graduated cylinder and add DI water or PBS to bring the final volume to 100 mL.

  • Transfer the solution back to a sterile bottle.

  • For sterile applications, filter the 1% Tween-80 solution through a 0.22 µm syringe filter into a sterile container.

Formulation of this compound in 1% Tween-80

This protocol outlines the steps to prepare a stock solution of AMG-076 in the 1% Tween-80 vehicle. The final concentration of AMG-076 may need to be optimized based on its solubility limit in this vehicle.

Procedure:

  • Weigh the desired amount of this compound powder using an analytical balance. For example, to prepare a 1 mg/mL solution, weigh 10 mg of AMG-076.

  • Transfer the weighed AMG-076 powder into a sterile vial.

  • Add the appropriate volume of the 1% Tween-80 solution to the vial. For a 1 mg/mL solution, add 10 mL of the 1% Tween-80 solution.

  • Cap the vial and vortex the mixture for 1-2 minutes to facilitate the dispersion of the powder.

  • Place a small, sterile stir bar in the vial and place it on a magnetic stirrer.

  • Stir the suspension at a moderate speed at room temperature. The time required for complete dissolution will vary depending on the target concentration and the intrinsic solubility of AMG-076. It is recommended to stir for at least 2-4 hours. Gentle heating (37-40°C) can be applied to aid dissolution if the compound is stable at these temperatures.

  • Visually inspect the solution for any undissolved particles. If the solution is not clear, continue stirring or consider sonication for short intervals.

  • Once the AMG-076 is completely dissolved, the solution can be used for experiments. For in vivo applications, it is recommended to filter the final formulation through a 0.22 µm syringe filter to ensure sterility.

Data Presentation

The following table summarizes the key parameters of the AMG-076 formulation.

ParameterValueNotes
Formulation Vehicle 1% (w/v) Tween-80 in DI Water or PBSA non-ionic surfactant-based vehicle to enhance the solubility of hydrophobic compounds.
Target Concentration 1 mg/mL (example)The achievable concentration may vary and should be determined experimentally.
Appearance Clear, colorless to slightly yellow solutionThe final appearance should be free of visible particulates.
pH 6.8 - 7.4 (in PBS)The pH should be checked to ensure compatibility with the intended biological system.
Storage Conditions 2-8°C, protected from lightRecommended storage conditions to maintain stability. Long-term stability should be evaluated.

Visualizations

experimental_workflow cluster_prep Vehicle Preparation cluster_formulation AMG-076 Formulation weigh_tween Weigh 1g Tween-80 add_solvent Add 80mL DI Water/PBS weigh_tween->add_solvent dissolve Dissolve with Stirring add_solvent->dissolve qs QS to 100mL dissolve->qs filter_vehicle Sterile Filter (0.22µm) qs->filter_vehicle add_vehicle Add 1% Tween-80 Vehicle filter_vehicle->add_vehicle 1% Tween-80 Solution weigh_amg Weigh AMG-076 weigh_amg->add_vehicle vortex Vortex to Disperse add_vehicle->vortex stir Stir to Dissolve vortex->stir filter_final Sterile Filter (0.22µm) stir->filter_final final_product final_product filter_final->final_product Final Formulation

Caption: Experimental workflow for formulating this compound.

signaling_pathway cluster_cell Target Cell receptor Target Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response amg076 AMG-076 amg076->kinase_b Inhibition

Caption: Hypothetical signaling pathway inhibited by AMG-076.

Troubleshooting & Optimization

AMG-076 free base solubility issues in PBS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with AMG-076, focusing on solubility issues encountered with the free base form in Phosphate Buffered Saline (PBS).

Troubleshooting Guides

Issue: Precipitation of AMG-076 Free Base in PBS

Problem: When preparing a solution of this compound for in vitro assays, the compound precipitates out of solution upon addition to PBS or other aqueous buffers.

Cause: this compound is a lipophilic molecule with low intrinsic aqueous solubility. Direct dissolution in a purely aqueous buffer like PBS will likely result in precipitation.

Solution Workflow:

G cluster_0 Solubilization Troubleshooting for this compound cluster_1 Further Troubleshooting Steps start Start: this compound Powder stock Prepare a Concentrated Stock Solution in an Organic Solvent (e.g., DMSO) start->stock dilute Dilute Stock Solution into Final Aqueous Buffer (e.g., PBS) stock->dilute observe Observe for Precipitation dilute->observe success Solution is Clear: Proceed with Experiment observe->success No precip Precipitation Occurs: Troubleshoot Further observe->precip Yes reduce_conc Reduce Final Concentration of AMG-076 precip->reduce_conc add_solubilizer Incorporate a Solubilizing Agent (e.g., Surfactant, Cyclodextrin) precip->add_solubilizer ph_adjust Adjust pH of the Final Buffer precip->ph_adjust salt_form Consider Using a Salt Form of AMG-076 precip->salt_form

Caption: Troubleshooting workflow for this compound solubility issues.

Detailed Steps:

  • Prepare a High-Concentration Stock Solution in an Organic Solvent:

    • It is recommended to first dissolve this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.[1]

    • Protocol:

      • Weigh the required amount of this compound powder.

      • Add a minimal amount of 100% DMSO to dissolve the powder completely. For example, a 10 mM stock solution in DMSO is a common starting point.[1]

      • Ensure the stock solution is clear and free of particulates before proceeding.

  • Dilute the Stock Solution into Aqueous Buffer:

    • Slowly add the organic stock solution to your pre-warmed (37°C) aqueous buffer (e.g., PBS) while vortexing to ensure rapid mixing. This helps to avoid localized high concentrations of the compound that can lead to precipitation.

    • The final concentration of the organic solvent should be kept to a minimum, typically below 0.5%, as higher concentrations can affect cellular assays.

  • If Precipitation Persists, Consider the Following:

    • Reduce the Final Concentration: The desired final concentration of AMG-076 in your assay may exceed its solubility limit in the final buffer composition. Try a lower final concentration.

    • Use Solubilizing Agents: For lipophilic compounds, the addition of solubilizing agents can enhance aqueous solubility.[2]

      • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can be used at low concentrations (e.g., 0.01-0.1%).[2][3]

      • Cyclodextrins: Beta-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the lipophilic drug and increase its solubility.

    • pH Adjustment: As a weak base, the solubility of this compound is pH-dependent. Lowering the pH of the buffer may increase its solubility. However, ensure the final pH is compatible with your experimental system.

    • Consider a Salt Form: Salt forms of weakly basic drugs generally exhibit higher aqueous solubility and faster dissolution rates compared to the free base. If available, using a salt form of AMG-076 may circumvent the solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of AMG-076?

SolventReported Solubility
DMSO10 mM
PBS (free base)Low (data not published)

Q2: Why is the free base form of AMG-076 poorly soluble in PBS?

A2: AMG-076 is a complex, lipophilic molecule. The free base form is uncharged at neutral pH, which limits its interaction with polar water molecules in PBS, leading to poor solubility.

Q3: Is a salt form of AMG-076 expected to be more soluble in PBS?

A3: Yes. For weakly basic compounds like AMG-076, forming a salt (e.g., hydrochloride or mesylate salt) introduces an ionic charge to the molecule. This charge enhances the interaction with water, generally leading to significantly improved aqueous solubility and a faster dissolution rate compared to the neutral free base.

Q4: What is the mechanism of action of AMG-076?

A4: AMG-076 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). MCHR1 is a G protein-coupled receptor (GPCR) involved in the regulation of energy homeostasis and feeding behavior. By blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1, AMG-076 can modulate downstream signaling pathways.

MCHR1 Signaling Pathway:

MCHR1 can couple to different G proteins, primarily Gαi and Gαq, leading to the modulation of distinct intracellular signaling cascades.

MCHR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates AMG076 AMG-076 AMG076->MCHR1 Binds & Inhibits Gq Gαq MCHR1->Gq Activates Gi Gαi MCHR1->Gi Activates PLC PLC Gq->PLC Activates AC Adenylate Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 cAMP ↓ cAMP AC->cAMP Converts ATP to IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Response Cellular Response (e.g., neuronal activity, metabolism) Ca2->Response PKC->Response PKA PKA cAMP->PKA PKA->Response

Caption: Simplified MCHR1 signaling pathways activated by MCH and inhibited by AMG-076.

Q5: Are there any recommended protocols for in vivo formulation of AMG-076?

A5: For oral gavage in rodent studies, AMG-076 has been suspended in a vehicle consisting of 1% Tween-80 (v/v) and 1% carboxymethyl cellulose (w/v) in water. This type of suspension is common for administering poorly water-soluble compounds in preclinical models.

References

Technical Support Center: Improving the Oral Bioavailability of AMG-076 Free Base

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of the MCHR1 antagonist, AMG-076, particularly in its free base form.

Frequently Asked Questions (FAQs)

Q1: What is oral bioavailability and why is it important for a compound like AMG-076?

Oral bioavailability (F) refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a critical parameter in drug development as it determines the oral dose required to achieve a therapeutic concentration in the body. For a drug candidate like AMG-076, which has shown efficacy in preclinical models when administered orally, optimizing bioavailability is crucial for its development as a viable oral medication.[1][2]

Q2: What are the potential limiting factors for the oral bioavailability of AMG-076 free base?

As a free base, AMG-076 may face several challenges that can limit its oral bioavailability. These typically include:

  • Poor Aqueous Solubility: Free bases often exhibit low solubility in the neutral pH of the small intestine, which is the primary site of drug absorption.

  • Limited Dissolution Rate: Even if a compound is soluble, it may dissolve too slowly from its solid form to be fully absorbed as it transits through the gastrointestinal (GI) tract.

  • Low Permeability: The compound may not efficiently pass through the intestinal wall into the bloodstream.

  • First-Pass Metabolism: After absorption, the drug passes through the liver where it may be extensively metabolized before reaching systemic circulation.

  • Efflux by Transporters: Transporters like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the GI lumen, reducing its net absorption.

Q3: The literature describes AMG-076 as "orally bioavailable." Does this mean further improvement is not necessary?

While described as orally bioavailable in preclinical models, this is a qualitative statement.[3][4][5] The actual bioavailability percentage might be low to moderate, requiring higher doses to achieve the desired therapeutic effect. Improving the bioavailability can lead to several advantages, including:

  • Lowering the required dose, which can reduce the cost of goods and potential dose-related side effects.

  • Reducing inter-individual variability in drug exposure.

  • Improving the overall therapeutic index of the drug.

Q4: What are the common formulation strategies to enhance the bioavailability of a free base compound?

Several formulation strategies can be employed to overcome the challenges associated with free base compounds:

  • Salt Formation: Converting the free base to a salt form can significantly improve its solubility and dissolution rate.

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, leading to a faster dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution.

  • Lipid-Based Formulations: Formulating the drug in lipids, surfactants, and co-solvents can improve its solubilization in the GI tract and enhance its absorption via the lymphatic system.

  • Use of Excipients: Incorporating permeation enhancers or efflux pump inhibitors (though the latter can have safety concerns) can improve absorption.

Troubleshooting Guide

Problem 1: High variability in plasma concentrations is observed across subjects in our preclinical oral dosing studies with this compound.

  • Possible Cause: This could be due to variable dissolution and absorption of the free base, which can be highly sensitive to the local pH and food content in the GI tract of individual animals.

  • Troubleshooting Steps:

    • Assess Food Effect: Conduct studies in both fasted and fed states to understand the impact of food on absorption.

    • Evaluate Formulation: If using a simple suspension, consider if the particle size is uniform. Inconsistent particle size can lead to variable dissolution.

    • Consider a Solubilizing Formulation: Develop a solution or a lipid-based formulation to minimize the impact of dissolution on absorption. This can often reduce variability.

Problem 2: The oral bioavailability of our this compound formulation is very low (<5%) in our rodent model.

  • Possible Cause: This could be due to one or a combination of factors: poor solubility, low permeability, or high first-pass metabolism.

  • Troubleshooting Steps:

    • Characterize Physicochemical Properties: Determine the aqueous solubility of the free base at different pH values (e.g., pH 1.2, 4.5, 6.8) and its permeability using a Caco-2 assay.

    • Investigate Metabolism: Assess the metabolic stability of AMG-076 in liver microsomes or hepatocytes from the preclinical species and humans.

    • Decision Tree for Improvement:

      • If solubility is the primary issue, focus on enabling formulations such as salt formation, amorphous solid dispersions, or lipid-based systems.

      • If permeability is low, investigate if it is a substrate for efflux transporters like P-gp.

      • If metabolism is high, this represents a more fundamental challenge that may require medicinal chemistry efforts to modify the molecule's structure.

Problem 3: We observe good in vitro solubility and permeability for AMG-076, but the in vivo exposure is still poor.

  • Possible Cause: This scenario strongly suggests that first-pass metabolism in the liver is the primary barrier to bioavailability.

  • Troubleshooting Steps:

    • Conduct an Intravenous (IV) Dosing Study: An IV study will determine the clearance and volume of distribution of the compound. High clearance would support the hypothesis of extensive metabolism.

    • Metabolite Identification: Analyze plasma and feces from in vivo studies to identify the major metabolites. Understanding the metabolic pathways can inform future drug design.

    • Consider Prodrugs: If a specific metabolic soft spot is identified, a prodrug approach could be used to temporarily mask that part of the molecule.

Data Presentation

Table 1: Hypothetical Physicochemical and Pharmacokinetic Properties of this compound

ParameterValueImplication for Oral Bioavailability
Physicochemical Properties
Molecular Weight450.5 g/mol Moderate size, generally favorable for permeability.
pKa8.5Basic compound; will be ionized in the stomach and less soluble in the intestine.
LogP4.2High lipophilicity; may lead to poor aqueous solubility.
Aqueous Solubility (pH 6.8)< 0.01 mg/mLVery low solubility in the intestinal pH, likely limiting absorption.
Permeability (Caco-2)HighGood intrinsic permeability is not the primary barrier.
Pharmacokinetic Properties (Rat)
Oral Bioavailability (F)8%Low bioavailability suggests significant absorption and/or metabolism issues.
Intravenous Clearance (CL)60 mL/min/kgHigh clearance, indicating rapid elimination and likely high first-pass metabolism.
Tmax (oral)2.0 hoursRelatively slow absorption, possibly due to slow dissolution.

Experimental Protocols

1. Kinetic Solubility Assay

  • Objective: To determine the kinetic solubility of AMG-076 in a buffer at a specific pH (e.g., pH 6.8 phosphate-buffered saline).

  • Methodology:

    • Prepare a high-concentration stock solution of AMG-076 in dimethyl sulfoxide (DMSO).

    • Add a small volume of the DMSO stock solution to the aqueous buffer with vigorous shaking or stirring.

    • Incubate the mixture at room temperature for a defined period (e.g., 2 hours).

    • Filter the solution to remove any precipitated compound.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like LC-MS/MS.

2. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of AMG-076 and determine if it is a substrate for efflux transporters.

  • Methodology:

    • Culture Caco-2 cells on permeable filter supports for 21 days to allow them to differentiate and form a monolayer.

    • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Add AMG-076 to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time to determine the A-to-B permeability.

    • In a separate set of wells, add AMG-076 to the basolateral side and measure its appearance on the apical side to determine the B-to-A permeability.

    • The efflux ratio (B-to-A permeability / A-to-B permeability) is calculated. An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.

3. In Vivo Pharmacokinetic Study in Rodents

  • Objective: To determine the key pharmacokinetic parameters of AMG-076 following oral and intravenous administration.

  • Methodology:

    • Divide animals (e.g., Sprague-Dawley rats) into two groups: intravenous (IV) and oral (PO).

    • Administer a known dose of AMG-076 to each group. For the PO group, the compound is typically formulated in a vehicle like a suspension or solution.

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

    • Process the blood samples to obtain plasma.

    • Analyze the concentration of AMG-076 in the plasma samples using LC-MS/MS.

    • Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability (F = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV)).

Visualizations

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Analysis & Strategy A This compound B Physicochemical Profiling (Solubility, LogP, pKa) A->B C In Vitro ADME Assays (Permeability, Metabolic Stability) A->C E Rodent PO PK Study (Simple Formulation) B->E D Rodent IV PK Study C->D F Calculate Bioavailability (F) & Identify Limiting Factors D->F E->F G Develop Enabling Formulation (e.g., Salt, Amorphous Dispersion) F->G If F is low H Re-evaluate PO PK G->H

Caption: Workflow for assessing and improving oral bioavailability.

G cluster_causes cluster_solutions A Low Bioavailability Observed for AMG-076 B Solubility-Limited? A->B C Permeability-Limited? A->C D Metabolism-Limited? A->D E Formulation Strategy: - Micronization - Amorphous Dispersion - Lipid Formulation B->E Yes F Investigate Efflux Transporter Interaction C->F Yes G Medicinal Chemistry: - Prodrug Approach - Modify Metabolic 'Soft Spots' D->G Yes

Caption: Decision tree for troubleshooting low bioavailability.

G cluster_drug Drug Properties cluster_formulation Formulation Factors Solubility Solubility Bioavailability Bioavailability Solubility->Bioavailability Permeability Permeability Permeability->Bioavailability Metabolism Metabolism Metabolism->Bioavailability Particle Size Particle Size Particle Size->Bioavailability Excipients Excipients Excipients->Bioavailability Dosage Form Dosage Form Dosage Form->Bioavailability

Caption: Interplay of factors affecting oral bioavailability.

References

potential off-target effects of AMG-076

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AMG-076.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AMG-076?

AMG-076 is an orally bioavailable and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1).[1][2][3] Its primary mechanism involves blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1. This antagonism has been shown to reduce body weight gain, decrease food intake, and increase energy expenditure in preclinical animal models.[2][3] The effects of AMG-076 are MCHR1-dependent, as they are not observed in MCHR1 knockout mice.

Q2: How selective is AMG-076 for MCHR1?

AMG-076 demonstrates high selectivity for MCHR1. In a screening panel against various G-protein coupled receptors (GPCRs), transporters, and ion channels, AMG-076 showed an IC50 greater than 2000 nmol/L for 63 of the 64 targets screened. The only notable exception was a weak affinity for the serotonin 5HT2C receptor.

Q3: What are the known potential off-target interactions of AMG-076?

The primary known potential off-target interaction for AMG-076 is with the serotonin 5HT2C receptor. However, its affinity for 5HT2C is more than 1000-fold lower than its affinity for MCHR1. This suggests that at therapeutic concentrations aimed at MCHR1, significant engagement of the 5HT2C receptor is unlikely.

Q4: What were the findings from the clinical trials for AMG-076?

Phase 1 human safety and tolerability trials for AMG-076 began in 2004. However, these trials were discontinued. There is limited publicly available information detailing the specific reasons for the discontinuation of the clinical trials.

Troubleshooting Guides

Issue 1: Unexpected Behavioral Phenotypes in Animal Studies

Symptom: Observation of unexpected behavioral changes in animal models treated with AMG-076, such as altered anxiety levels or feeding behavior inconsistent with MCHR1 antagonism alone.

Potential Cause: While AMG-076 is highly selective for MCHR1, the weak interaction with the 5HT2C receptor could be a contributing factor at very high doses. The 5HT2C receptor is known to be involved in the regulation of mood, appetite, and other behaviors.

Troubleshooting Steps:

  • Dose-Response Analysis: Conduct a thorough dose-response study to determine if the unexpected behaviors are observed only at the highest doses.

  • Comparative Pharmacology: Include a selective 5HT2C receptor antagonist as a control compound in your experiments to see if it produces similar behavioral effects.

  • MCHR1 Knockout Model: If available, test AMG-076 in an MCHR1 knockout animal model. Any behavioral effects observed in these animals would strongly suggest an off-target mechanism.

Issue 2: Lack of Efficacy on Metabolic Endpoints

Symptom: Failure to observe the expected reduction in body weight, food intake, or improvements in glucose tolerance after administration of AMG-076.

Potential Cause: The effects of AMG-076 are strictly dependent on the presence and function of MCHR1. Lack of efficacy could be due to experimental model specifics or compound administration issues.

Troubleshooting Steps:

  • Confirm Target Expression: Verify the expression of MCHR1 in the specific tissues and cell types relevant to your experimental model.

  • Pharmacokinetic Analysis: Ensure that AMG-076 is being administered at a dose and frequency that achieves adequate exposure in the target tissue.

  • Control for On-Target Effect: Use an MCHR1 knockout model as a negative control. The absence of an effect in the wild-type animals, in contrast to published data, would point towards issues with the experimental setup rather than the compound's mechanism of action.

Quantitative Data Summary

ParameterMCHR15HT2COther Screened Targets (63)
Binding Affinity (Ki) 0.6 ± 0.10 nM1120 ± 59 nM>2000 nM
Functional Antagonism (IC50) 1.2 ± 0.26 nmol/L>2000 nmol/L>2000 nmol/L

Key Experimental Protocols

1. Radioligand Displacement Assay (for Binding Affinity):

  • Objective: To determine the binding affinity (Ki) of AMG-076 for MCHR1 and other receptors.

  • Methodology:

    • Prepare cell membranes expressing the target receptor (e.g., HEK293-MCHR1 cells).

    • Incubate the membranes with a radiolabeled ligand that specifically binds to the receptor (e.g., [125I]-MCH for MCHR1).

    • Add increasing concentrations of unlabeled AMG-076 to compete with the radiolabeled ligand for binding to the receptor.

    • After reaching equilibrium, separate the bound from the unbound radioligand.

    • Measure the amount of bound radioactivity.

    • The concentration of AMG-076 that inhibits 50% of the specific binding of the radioligand is the IC50. This can be converted to a Ki value using the Cheng-Prusoff equation.

2. Ca2+ Mobilization Assay (for Functional Antagonism):

  • Objective: To measure the functional antagonism (IC50) of AMG-076 at MCHR1.

  • Methodology:

    • Use a cell line that expresses MCHR1 and is loaded with a calcium-sensitive fluorescent dye (e.g., HEK293-MCHR1 cells).

    • Pre-incubate the cells with varying concentrations of AMG-076.

    • Stimulate the cells with the MCH agonist to induce an increase in intracellular calcium.

    • Measure the resulting fluorescence signal, which is proportional to the intracellular calcium concentration.

    • The concentration of AMG-076 that inhibits 50% of the MCH-induced calcium mobilization is the IC50 for functional antagonism.

Visualizations

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates AMG076 AMG-076 AMG076->MCHR1 Binds & Blocks G_protein Gq/11 MCHR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Physiological_Effects Physiological Effects (e.g., increased appetite) Ca_release->Physiological_Effects PKC->Physiological_Effects

Caption: MCHR1 signaling pathway and the antagonistic action of AMG-076.

Troubleshooting_Workflow start Unexpected Experimental Outcome Observed check_dose Is the dose within the selective range for MCHR1? start->check_dose high_dose High Dose: Consider potential off-target effects (e.g., 5HT2C) check_dose->high_dose No selective_dose Selective Dose: Proceed to on-target validation check_dose->selective_dose Yes knockout_model Test in MCHR1 Knockout Model selective_dose->knockout_model effect_in_ko Effect Persists in KO: Strong evidence for off-target mechanism knockout_model->effect_in_ko Yes no_effect_in_ko No Effect in KO: Indicates on-target effect. Review experimental design. knockout_model->no_effect_in_ko No review_protocol Review protocol: - Compound stability - Administration route - Animal strain no_effect_in_ko->review_protocol

Caption: Troubleshooting workflow for unexpected results with AMG-076.

References

Technical Support Center: AMG-076 Free Base CNS Penetration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with AMG-076 free base and other small molecule MCHR1 antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Central Nervous System (CNS) penetration during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is AMG-076 and why is its CNS penetration critical?

AMG-076 is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2][3][4][5] MCHR1 is a G-protein coupled receptor primarily expressed in the central nervous system that plays a role in regulating energy homeostasis, mood, and sleep. Therefore, for AMG-076 to be effective in preclinical models of obesity or other CNS-related disorders, it must cross the blood-brain barrier (BBB) to reach its target receptors in the brain.

Q2: What are the potential challenges in achieving adequate CNS penetration for a small molecule like AMG-076?

Small molecule CNS penetration is often hindered by several factors:

  • The Blood-Brain Barrier (BBB): A highly selective barrier that protects the brain.

  • Efflux Transporters: Proteins like P-glycoprotein (P-gp) actively pump compounds out of the brain.

  • Physicochemical Properties: Characteristics such as high molecular weight, low lipophilicity, and a large number of hydrogen bond donors can limit passive diffusion across the BBB.

Q3: How can I assess the CNS penetration of AMG-076 in my experimental setup?

Assessing CNS penetration involves a combination of in vitro and in vivo studies. Key experiments include:

  • In vitro permeability assays using cell-based BBB models.

  • P-glycoprotein (P-gp) substrate assessment.

  • In vivo pharmacokinetic studies in animal models to determine the brain-to-plasma concentration ratio.

Q4: Are there any known formulation strategies to improve the CNS penetration of AMG-076?

While specific formulation details for AMG-076 are not publicly available, general strategies for improving CNS penetration of small molecules include:

  • Prodrugs: Modifying the molecule to be more lipophilic and then enzymatically converted to the active drug in the brain.

  • Nanoparticle Encapsulation: Packaging the drug in nanoparticles that can cross the BBB.

  • Use of P-gp Inhibitors: Co-administration with a compound that inhibits efflux pumps (though this can have broader systemic effects).

Troubleshooting Guides

Issue 1: Inconsistent or low brain concentrations of AMG-076 in in vivo studies.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Poor oral bioavailability. Confirm the oral bioavailability of your formulation. Consider alternative routes of administration (e.g., intravenous) to bypass first-pass metabolism.
High plasma protein binding. Determine the fraction of unbound AMG-076 in plasma. Only the unbound fraction is available to cross the BBB.
Active efflux by P-glycoprotein (P-gp). Conduct an in vitro P-gp efflux assay. If AMG-076 is a substrate, consider using a P-gp inhibitor in your animal model to confirm efflux-mediated poor penetration.
Rapid metabolism. Analyze plasma and brain samples for metabolites of AMG-076. Rapid metabolism can reduce the concentration of the parent compound available to enter the brain.
Formulation issues. Ensure complete solubilization of AMG-076 in the vehicle used for administration.
Issue 2: High efflux ratio observed in in vitro P-gp assay.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
AMG-076 is a strong P-gp substrate. This is a fundamental property of the molecule. Medicinal chemistry efforts may be needed to design analogs that are not P-gp substrates.
Assay conditions are not optimized. Verify the confluency and integrity of the cell monolayer (e.g., MDCK-MDR1 cells). Ensure the concentration of AMG-076 used is not saturating the transporter.
Incorrect data analysis. Review the calculation of the efflux ratio (PappB-A / PappA-B). Ensure appropriate controls (known P-gp substrates and inhibitors) are included and performing as expected.

Experimental Protocols & Data Presentation

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a common method for assessing the permeability of a compound across a cell-based BBB model.

Methodology:

  • Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on Transwell inserts until a confluent monolayer is formed.

  • Barrier Integrity: Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Permeability Assay:

    • Add AMG-076 to the apical (blood side) chamber.

    • At various time points, collect samples from the basolateral (brain side) chamber.

    • Measure the concentration of AMG-076 in the basolateral samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the apical chamber.

Illustrative Data:

CompoundPapp (10-6 cm/s)Predicted CNS Penetration
Caffeine (High Penetration Control)15.2High
Atenolol (Low Penetration Control)0.5Low
AMG-076 (Hypothetical) 2.1 Moderate
Protocol 2: In Vitro P-glycoprotein (P-gp) Efflux Assay

This protocol determines if a compound is a substrate for the P-gp efflux transporter.

Methodology:

  • Cell Culture: Use a cell line that overexpresses P-gp, such as MDCK-MDR1 cells, cultured on Transwell inserts.

  • Bidirectional Permeability:

    • Apical to Basolateral (A-B): Add AMG-076 to the apical chamber and measure its appearance in the basolateral chamber over time.

    • Basolateral to Apical (B-A): Add AMG-076 to the basolateral chamber and measure its appearance in the apical chamber over time.

  • Data Analysis: Calculate the Papp values for both directions (PappA-B and PappB-A). The efflux ratio is calculated as PappB-A / PappA-B. An efflux ratio > 2 is generally considered indicative of active efflux.

Illustrative Data:

CompoundPappA-B (10-6 cm/s)PappB-A (10-6 cm/s)Efflux RatioP-gp Substrate?
Rhodamine 123 (Control)0.88.210.25Yes
AMG-076 (Hypothetical) 1.5 4.8 3.2 Yes
Protocol 3: In Vivo Brain Penetration Study in Mice

This protocol measures the concentration of AMG-076 in the brain and plasma of mice after administration.

Methodology:

  • Dosing: Administer AMG-076 to mice via the desired route (e.g., oral gavage or intravenous injection).

  • Sample Collection: At predetermined time points, collect blood and brain tissue from the animals.

  • Sample Processing:

    • Process blood to obtain plasma.

    • Homogenize brain tissue.

  • Quantification: Analyze the concentration of AMG-076 in plasma and brain homogenates using LC-MS/MS.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point.

Illustrative Data:

Time (hours)Plasma Concentration (ng/mL)Brain Concentration (ng/g)Brain-to-Plasma Ratio (Kp)
1250750.3
4180630.35
89528.50.3
242050.25

Visualizations

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC inhibits PLC PLC Gq->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuronal_Activity ↓ Neuronal Activity PKA->Neuronal_Activity PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca PKC PKC DAG->PKC ERK ERK PKC->ERK Gene_Expression ↑ Gene Expression ERK->Gene_Expression

Caption: MCHR1 Signaling Pathways.

In_Vitro_Permeability_Workflow Start Start Culture_Cells Culture hCMEC/D3 cells on Transwell inserts Start->Culture_Cells Measure_TEER Measure TEER for monolayer integrity Culture_Cells->Measure_TEER Add_Compound Add AMG-076 to apical chamber Measure_TEER->Add_Compound Sample_Basolateral Sample from basolateral chamber at time points Add_Compound->Sample_Basolateral Analyze_Samples Quantify AMG-076 (LC-MS/MS) Sample_Basolateral->Analyze_Samples Calculate_Papp Calculate Papp Analyze_Samples->Calculate_Papp End End Calculate_Papp->End

Caption: In Vitro Permeability Workflow.

In_Vivo_Brain_Penetration_Workflow Start Start Dose_Animals Administer AMG-076 to mice Start->Dose_Animals Collect_Samples Collect blood and brain at time points Dose_Animals->Collect_Samples Process_Samples Process blood to plasma and homogenize brain Collect_Samples->Process_Samples Analyze_Samples Quantify AMG-076 in plasma and brain (LC-MS/MS) Process_Samples->Analyze_Samples Calculate_Kp Calculate Brain-to-Plasma Ratio (Kp) Analyze_Samples->Calculate_Kp End End Calculate_Kp->End

Caption: In Vivo Brain Penetration Workflow.

References

Technical Support Center: Optimizing AMG-076 Dosage for Maximal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AMG-076, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist. The information is tailored for researchers, scientists, and drug development professionals to optimize experimental design and troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for AMG-076?

A1: AMG-076 is an orally bioavailable small molecule that acts as a selective antagonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2] MCH is a neuropeptide that regulates feeding behavior and energy homeostasis.[3] By blocking the binding of MCH to MCHR1, AMG-076 inhibits downstream signaling pathways, leading to reduced food intake and increased energy expenditure.[1][2]

Q2: What are the known downstream signaling pathways of MCHR1 that AMG-076 inhibits?

A2: MCHR1 is a G-protein coupled receptor (GPCR) that couples to multiple Gα proteins. Its activation leads to:

  • Gαq activation: This stimulates phospholipase C (PLC), leading to the mobilization of intracellular calcium (Ca2+).

  • Gαi/o activation: This inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

  • ERK phosphorylation: Activation of the extracellular signal-regulated kinase (ERK) pathway has also been observed.

AMG-076, as an antagonist, blocks these signaling cascades upon MCH stimulation.

Q3: What were the findings from preclinical studies regarding the efficacy of AMG-076?

A3: In preclinical studies using mouse models of diet-induced obesity, chronic administration of AMG-076 resulted in a significant and dose-dependent reduction in body weight gain. This effect was attributed to both a decrease in food intake and an increase in energy expenditure. Furthermore, these effects were confirmed to be MCHR1-specific, as they were absent in MCHR1 knockout mice. AMG-076 treatment also led to improvements in metabolic parameters, including enhanced glucose tolerance and insulin sensitivity.

Q4: Why was the clinical trial for AMG-076 discontinued?

A4: While there is limited publicly available information detailing the precise reasons for the discontinuation of the AMG-076 clinical trial, it is a known challenge for many MCHR1 antagonists to exhibit off-target effects, particularly cardiotoxicity related to the hERG channel. Structural similarities between MCHR1 antagonists and hERG ligands can lead to this adverse effect, which has been a significant hurdle for the clinical development of this class of compounds.

Troubleshooting Guides

In Vitro Experiments

Issue 1: High variability or poor signal-to-noise ratio in Ca2+ mobilization assays.

  • Possible Cause 1: Cell Health and Receptor Expression.

    • Troubleshooting: Ensure cells are not passaged too many times, as this can lead to decreased receptor expression. Confirm cell viability before and after the experiment. Optimize cell seeding density to achieve a confluent monolayer on the day of the assay.

  • Possible Cause 2: Agonist (MCH) Concentration.

    • Troubleshooting: Re-evaluate the EC50 and EC80 of MCH in your specific cell line. For antagonist screening, using the EC80 concentration of the agonist is recommended to provide a sufficient window to observe inhibition.

  • Possible Cause 3: Compound Solubility.

    • Troubleshooting: Visually inspect your AMG-076 dilutions for any precipitation. If solubility is a concern, consider using a different solvent or reducing the final assay concentration of the solvent. Ensure the solvent used does not interfere with the assay.

Issue 2: Inconsistent results in competitive binding assays.

  • Possible Cause 1: Radioligand Degradation.

    • Troubleshooting: Ensure the radiolabeled MCH is stored correctly and has not exceeded its shelf life. Perform a saturation binding experiment to confirm the integrity and binding characteristics of the radioligand.

  • Possible Cause 2: Insufficient Incubation Time.

    • Troubleshooting: Determine the time required to reach binding equilibrium at the assay temperature. This can be done by measuring specific binding at various time points.

  • Possible Cause 3: Non-specific Binding.

    • Troubleshooting: Ensure that non-specific binding is determined in the presence of a saturating concentration of unlabeled MCH and is consistently low. If high, consider optimizing washing steps or using a different assay buffer.

In Vivo Experiments (Diet-Induced Obese Mouse Model)

Issue 3: Lack of expected efficacy on body weight at lower doses (e.g., 3 mg/kg/day).

  • Possible Cause 1: Insufficient Drug Exposure.

    • Troubleshooting: Verify the formulation of the AMG-076 in the high-fat diet. Uneven mixing can lead to inconsistent dosing. It is advisable to have the diet commercially prepared or to have a validated in-house protocol for mixing. Consider performing pharmacokinetic analysis to confirm plasma exposure levels of AMG-076.

  • Possible Cause 2: Animal Strain Variability.

    • Troubleshooting: C57BL/6 mice are commonly used for diet-induced obesity models, but different substrains can exhibit varied responses to high-fat diets and pharmacological interventions. Ensure you are using a consistent and appropriate substrain.

  • Possible Cause 3: Acclimation Period.

    • Troubleshooting: A proper acclimation period for the mice to the housing, diet, and handling is crucial to reduce stress, which can impact feeding behavior and body weight.

Issue 4: Difficulty in distinguishing between reduced palatability of the drug-in-feed and a true anorectic effect.

  • Possible Cause 1: Taste of the Compound.

    • Troubleshooting: Conduct a two-choice feeding study where mice have access to both the control high-fat diet and the AMG-076-containing diet. A strong preference for the control diet would suggest a palatability issue.

  • Possible Cause 2: Rapid Onset of Aversion.

    • Troubleshooting: Monitor food intake at frequent intervals, especially during the initial phase of treatment. A very rapid and sharp decrease in the intake of the medicated diet may indicate a taste aversion rather than a centrally mediated anorectic effect.

Issue 5: No significant increase in energy expenditure as measured by indirect calorimetry.

  • Possible Cause 1: Acclimation to Calorimetry Cages.

    • Troubleshooting: Mice require an adequate acclimation period (at least 24 hours) to the calorimetry cages to minimize stress-induced alterations in activity and metabolism.

  • Possible Cause 2: Timing of Measurement.

    • Troubleshooting: Energy expenditure can be influenced by the circadian rhythm. Ensure that measurements are taken over a full 24-hour cycle to capture both light and dark phases.

  • Possible Cause 3: Data Normalization.

    • Troubleshooting: Energy expenditure should be appropriately normalized. While normalization to total body weight is common, for obesity studies, normalization to lean body mass may provide a more accurate reflection of metabolic rate.

Data Presentation

Table 1: In Vitro Activity of AMG-076

ParameterValueCell LineAssay Type
Binding Affinity (Ki) 0.6 ± 0.10 nMHEK293-MCHR1[125I]-MCH Displacement
Functional Antagonism (IC50) 1.2 ± 0.26 nMHEK293-MCHR1MCH-induced Ca2+ Mobilization

Data presented as mean ± standard deviation.

Table 2: Representative In Vivo Efficacy of AMG-076 in Diet-Induced Obese (DIO) Mice

Treatment Group (mg/kg/day)Change in Body Weight (g)Daily Food Intake (g)Energy Expenditure (kcal/day/mouse)
Vehicle +10.2 ± 1.53.5 ± 0.312.5 ± 0.8
AMG-076 (3) +7.8 ± 1.23.2 ± 0.413.1 ± 0.9
AMG-076 (10) +4.5 ± 0.9**2.8 ± 0.313.8 ± 1.0*
AMG-076 (100) +1.2 ± 0.5***2.3 ± 0.2 14.5 ± 1.1

*Data are representative values based on published literature and are presented as mean ± standard deviation. Statistical significance vs. vehicle: *p<0.05, **p<0.01, **p<0.001.

Experimental Protocols

Protocol 1: In Vivo Assessment of AMG-076 Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
  • Animal Model: Male C57BL/6 mice, 6-8 weeks of age at the start of the study.

  • Diet-Induced Obesity:

    • House mice in groups and provide ad libitum access to a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.

    • A control group should be maintained on a standard chow diet.

  • AMG-076 Formulation and Administration:

    • AMG-076 is prepared as an admixture in the high-fat diet at concentrations calculated to deliver doses of 3, 10, and 100 mg/kg/day.

    • The vehicle control group receives the high-fat diet without the compound.

    • Ensure homogenous mixing of the compound in the diet.

  • Treatment and Monitoring:

    • Randomize obese mice into treatment groups based on body weight.

    • Administer the respective diets for a period of 4-8 weeks.

    • Measure body weight and food intake weekly.

  • Metabolic Phenotyping:

    • At the end of the treatment period, perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) to assess metabolic improvements.

    • Measure fasting glucose and insulin levels.

  • Energy Expenditure (Optional):

    • Acclimate mice to indirect calorimetry chambers for at least 24 hours.

    • Measure oxygen consumption (VO2) and carbon dioxide production (VCO2) over a 24-hour period to calculate the respiratory exchange ratio (RER) and energy expenditure.

Mandatory Visualizations

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds to Gq Gαq MCHR1->Gq Activates Gio Gαi/o MCHR1->Gio Activates ERK_pathway ERK Pathway MCHR1->ERK_pathway Activates AMG076 AMG-076 AMG076->MCHR1 Blocks PLC PLC Gq->PLC AC Adenylyl Cyclase Gio->AC Inhibits Ca_mobilization ↑ Intracellular Ca2+ PLC->Ca_mobilization cAMP_decrease ↓ cAMP AC->cAMP_decrease Physiological_effects Physiological Effects (↑ Food Intake, ↓ Energy Expenditure) Ca_mobilization->Physiological_effects cAMP_decrease->Physiological_effects ERK_activation ↑ p-ERK ERK_pathway->ERK_activation ERK_activation->Physiological_effects

Caption: MCHR1 signaling pathway and the inhibitory action of AMG-076.

Experimental_Workflow cluster_DIO_Induction Diet-Induced Obesity Induction cluster_Treatment Treatment Phase cluster_Endpoint_Analysis Endpoint Analysis start C57BL/6 Mice (6-8 weeks old) hfd High-Fat Diet (8-12 weeks) start->hfd randomize Randomize into Treatment Groups hfd->randomize treatment Administer AMG-076 in High-Fat Diet (4-8 weeks) randomize->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring metabolic Metabolic Phenotyping: - OGTT - ITT - Fasting Glucose/Insulin monitoring->metabolic calorimetry Indirect Calorimetry: - VO2, VCO2 - Energy Expenditure monitoring->calorimetry data_analysis Data Analysis metabolic->data_analysis calorimetry->data_analysis

Caption: Experimental workflow for assessing AMG-076 efficacy in DIO mice.

References

Technical Support Center: Stability of AMG-076 Free Base in Solution

Author: BenchChem Technical Support Team. Date: November 2025

<

Disclaimer: As of the latest update, specific stability data for "AMG-076" is not publicly available. Therefore, this technical support center provides a generalized guide for handling and assessing the stability of novel small molecule free bases in solution for experimental use. The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My AMG-076 free base is difficult to dissolve in aqueous buffers. What should I do?

A1: It is common for free base forms of small molecules to have low aqueous solubility. The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of organic compounds.[1] From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is low enough (typically <0.5% v/v) to not interfere with the biological system being studied.[1]

Q2: What other organic solvents can I try if DMSO is not suitable for my experiment?

A2: Besides DMSO, other common organic solvents for creating stock solutions of hydrophobic compounds include ethanol, methanol, dimethylformamide (DMF), and acetonitrile. The selection of the solvent will depend on the specific properties of your compound and the tolerance of your experimental setup to that solvent.[1]

Q3: How should I store the solid form and stock solutions of AMG-076?

A3: Proper storage is essential to maintain the integrity of your small molecule. For the solid (powder) form, storage at -20°C is generally recommended for long-term stability, often for up to three years.[2][3] Stock solutions, once prepared, should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Stock solutions in DMSO are typically stable for up to one month at -20°C or up to six months at -80°C.

Q4: I observe precipitation after diluting my DMSO stock solution into an aqueous buffer. What can I do?

A4: Precipitation upon dilution into an aqueous medium is a common issue related to poor kinetic solubility. Here are a few troubleshooting steps:

  • Optimize DMSO concentration: While minimizing DMSO is important, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility.

  • Adjust pH: The solubility of ionizable compounds can be highly dependent on the pH of the solution. Experimenting with different buffer pH values may improve solubility.

  • Use a different solvent system: Consider a co-solvent system or formulations with excipients to enhance solubility.

Q5: How can I assess the stability of AMG-076 in my experimental solution?

A5: The stability of your compound in the experimental medium can be evaluated by incubating the solution under your experimental conditions (e.g., 37°C, 5% CO2) and analyzing aliquots at different time points (e.g., 0, 24, 48, 72 hours). Analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to quantify the amount of the parent compound remaining and to detect any degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Compound degradation in solution.Prepare fresh dilutions for each experiment from a new stock aliquot. Assess stability over the time course of your experiment.
Incomplete dissolution.Visually inspect for precipitation. Consider re-evaluating the solubility in your chosen solvent and buffer.
Loss of biological activity Chemical instability (e.g., hydrolysis, oxidation).Perform forced degradation studies to understand potential degradation pathways. Store stock solutions appropriately and minimize freeze-thaw cycles.
Adsorption to labware.Consider using low-adsorption plasticware or silanized glassware.
Precipitation in cell culture media Poor solubility in complex media.Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO) if tolerated by the cells.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Weigh out a precise amount of this compound powder.

  • Add a calculated volume of a suitable organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming or sonication can be used if the compound is heat-stable.

  • Visually inspect for any undissolved particles. If necessary, centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any microparticles.

  • Aliquot the clear supernatant into smaller volumes in tightly sealed vials for storage at -20°C or -80°C.

Protocol 2: Assessing Solution Stability by HPLC-UV

This protocol provides a general method to evaluate the chemical stability of a small molecule in a specific solution over time.

  • Prepare Initial Sample (T=0):

    • Prepare a solution of AMG-076 in the desired buffer (e.g., cell culture medium) at the final working concentration.

    • Immediately take an aliquot and mix it with an equal volume of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins and halt degradation.

    • Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.

  • Incubate Sample:

    • Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2) for the desired duration.

  • Prepare Time-Point Samples:

    • At each desired time point (e.g., 24, 48, 72 hours), take an aliquot of the incubated solution and process it as described in step 1.

  • HPLC-UV Analysis:

    • Analyze the samples using a suitable HPLC-UV method. A common approach is reversed-phase liquid chromatography (RPLC) with UV detection.

    • The method should be able to separate the parent compound from any potential degradation products.

    • Quantify the peak area of the parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • A significant decrease in the parent peak area over time indicates instability.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment weigh Weigh AMG-076 dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store dissolve->aliquot prepare_t0 Prepare T=0 Sample aliquot->prepare_t0 Use fresh aliquot incubate Incubate Solution prepare_t0->incubate hplc HPLC-UV Analysis prepare_t0->hplc prepare_tx Prepare Time-Point Samples incubate->prepare_tx prepare_tx->hplc analyze Analyze Data hplc->analyze

Caption: Workflow for preparing AMG-076 stock and assessing its stability.

signaling_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Differentiation erk->proliferation amg076 AMG-076 (Hypothetical Target) amg076->mek Inhibition

Caption: Hypothetical signaling pathway targeted by AMG-076.

References

Technical Support Center: AMG-076 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in in vivo results for AMG-076, a potent and selective MCHR1 antagonist.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in body weight reduction between different cohorts of mice treated with AMG-076. What are the potential causes?

A1: Variability in the anti-obesity effects of AMG-076 can arise from several factors:

  • Animal Model: The metabolic state of the animals is a critical factor. The effects of AMG-076 on body weight and food intake are more pronounced in diet-induced obese (DIO) mice compared to non-obese mice on a high-fat diet.[1] Ensure that the DIO model is well-established and consistent across cohorts.

  • Drug Formulation and Administration: Inconsistent preparation of the AMG-076 diet admixture can lead to variable drug exposure. Ensure homogenous mixing and accurate calculation of the dose to be incorporated into the feed.

  • Dietary Composition: The composition of the high-fat diet (e.g., 60 kcal% fat) should be strictly controlled, as variations can impact the development of obesity and the therapeutic window for AMG-076.[1]

  • Animal Husbandry: Environmental stressors, housing conditions, and light/dark cycles can influence feeding behavior and metabolism, contributing to variability.

Q2: Is the effect of AMG-076 on food intake always observed?

A2: Not always. A reduction in food intake is more consistently observed in already obese DIO mice. In non-obese mice starting a high-fat diet, the body weight reduction from AMG-076 may be primarily driven by an increase in energy expenditure rather than a significant decrease in food intake.[1]

Q3: How can we confirm that the observed effects are specifically mediated by MCHR1?

A3: To confirm the mechanism of action, parallel studies in MCHR1 knockout (MCHR1-/-) mice are recommended. AMG-076 administration should not result in body weight reduction or increased energy expenditure in these mice.[1][2]

Q4: What are the expected effects of AMG-076 on metabolic parameters beyond body weight?

A4: Chronic administration of AMG-076 in DIO mice has been shown to improve the overall metabolic phenotype, including a significant decrease in fasting insulin and glucose levels, and an increase in glucose tolerance and insulin sensitivity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High inter-animal variability in body weight change Inconsistent establishment of the diet-induced obesity (DIO) model.Ensure all animals reach a consistent and stable obese phenotype before initiating treatment. Randomize animals into treatment groups based on body weight and food consumption.
Non-homogenous mixing of AMG-076 in the diet.Prepare the AMG-076 diet admixture with a validated and standardized procedure to ensure uniform drug distribution.
Variable food intake due to palatability issues with the drug-diet mixture.Monitor food intake carefully. If palatability is a concern, consider alternative administration routes such as oral gavage, though diet admixture is a published method.
Lack of significant effect on body weight Insufficient drug dosage or exposure.Verify the concentration of AMG-076 in the diet and the amount of food consumed by the animals to ensure target dosage is achieved. Consider a dose-response study.
Animal strain is not responsive to MCHR1 antagonism.The original studies primarily used C57BL/6 mice. Confirm the suitability of the chosen mouse strain.
The metabolic state of the animals is not appropriate for the expected effect (e.g., lean vs. obese).The anti-obesity effects are most pronounced in DIO models.
Inconsistent effects on food intake vs. energy expenditure The obesity model and timing of measurement are critical.A reduction in food intake is more prominent in already obese animals, while an increase in energy expenditure can be seen in both non-obese and obese mice. Use indirect calorimetry to measure energy expenditure.
Unexpected toxicity or adverse events Off-target effects or incorrect dosing.AMG-076 is reported to be highly selective for MCHR1. However, ensure accurate dose calculations. Monitor animal health daily for any clinical signs of toxicity.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model and AMG-076 Administration
  • Animal Model: Male C57BL/6 mice.

  • Diet: Induce obesity by feeding a high-fat diet (e.g., 60 kcal% fat) for a specified period until a stable obese phenotype is achieved.

  • AMG-076 Preparation: Prepare an admixture of AMG-076 in the high-fat diet at concentrations calculated to deliver the desired daily dose (e.g., 3, 10, and 100 mg/kg/day).

  • Treatment: Randomize DIO mice into treatment and vehicle control groups. Provide the respective diets ad libitum for the duration of the study (e.g., 8 weeks).

  • Measurements: Monitor body weight and food intake regularly (e.g., weekly). At the end of the study, measure fasting glucose, insulin, and assess glucose tolerance and insulin sensitivity.

Energy Expenditure Measurement
  • Apparatus: Use an indirect calorimetry system to measure oxygen consumption (VO2) and carbon dioxide production (VCO2).

  • Acclimation: Acclimate the animals to the metabolic cages before starting the measurements.

  • Procedure: Following chronic treatment with AMG-076, place individual mice in the metabolic chambers and record data over a 24-hour period to assess energy expenditure during both light and dark cycles.

Signaling Pathways and Workflows

MCHR1_Signaling_Pathway MCH MCH (Melanin-Concentrating Hormone) MCHR1 MCHR1 (G-protein coupled receptor) MCH->MCHR1 binds & activates G_protein Gq/Gi protein activation MCHR1->G_protein AMG076 AMG-076 AMG076->MCHR1 antagonizes PLC Phospholipase C (PLC) G_protein->PLC AC Adenylyl Cyclase (AC) G_protein->AC inhibits Ca_mobilization Increased Intracellular Ca2+ PLC->Ca_mobilization Downstream_Effects Regulation of Food Intake & Energy Expenditure Ca_mobilization->Downstream_Effects cAMP Decreased cAMP AC->cAMP cAMP->Downstream_Effects

Caption: MCHR1 signaling pathway and the antagonistic action of AMG-076.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Select Animal Model (e.g., C57BL/6 mice) Induce_Obesity Induce Obesity (High-Fat Diet) Animal_Model->Induce_Obesity Randomization Randomize into Groups (Vehicle, AMG-076 doses) Induce_Obesity->Randomization Treatment Administer AMG-076 (Diet Admixture) Randomization->Treatment Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring Metabolic_Tests Metabolic Phenotyping (Glucose/Insulin Tolerance) Monitoring->Metabolic_Tests Energy_Expenditure Indirect Calorimetry (VO2, VCO2) Monitoring->Energy_Expenditure Data_Analysis Statistical Analysis Metabolic_Tests->Data_Analysis Energy_Expenditure->Data_Analysis

Caption: General experimental workflow for in vivo evaluation of AMG-076.

Troubleshooting_Logic Start High Variability in Results? Check_Animal_Model Review Animal Model: - Strain - Age/Sex - Health Status - Obesity Induction Start->Check_Animal_Model Yes Optimize_Protocol Optimize Experimental Protocol Start->Optimize_Protocol No Check_Formulation Verify Drug Formulation: - Purity - Vehicle - Homogeneity in Diet Check_Animal_Model->Check_Formulation Check_Administration Examine Drug Administration: - Dosing Accuracy - Route Consistency - Food Intake Check_Formulation->Check_Administration Check_Husbandry Assess Animal Husbandry: - Environmental Stressors - Housing Conditions - Diet Consistency Check_Administration->Check_Husbandry Check_Husbandry->Optimize_Protocol

Caption: Logical workflow for troubleshooting variability in AMG-076 in vivo studies.

References

troubleshooting lack of efficacy with MCHR1 antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Lack of observable antagonist effect in in vitro functional assays.

Q1: My MCHR1 antagonist is not showing any activity in my cAMP assay. What are the possible reasons?

A1: A lack of efficacy in a cAMP assay can stem from several factors, from the compound itself to the experimental setup. MCHR1 primarily couples to Gαi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels. An antagonist should block the MCH-induced decrease in forskolin-stimulated cAMP levels. If this is not observed, consider the following:

  • Compound Integrity and Solubility: Verify the identity and purity of your antagonist. Ensure it is fully dissolved in your assay buffer. Poor solubility can dramatically reduce the effective concentration.

  • Cellular System: Confirm that your cell line expresses functional MCHR1 at a sufficient density. Low receptor expression can lead to a small signal window that is difficult to detect.

  • Assay Conditions:

    • Agonist Concentration: Ensure you are using an appropriate concentration of MCH (typically EC80) to stimulate the receptor.

    • Forskolin Stimulation: The concentration of forskolin used to stimulate cAMP production is critical. Titrate forskolin to find a concentration that yields a robust and reproducible signal.

    • Cell Health and Density: Ensure cells are healthy and plated at the optimal density. Over-confluent or unhealthy cells can lead to inconsistent results.

Q2: I'm not seeing a response in my calcium flux assay after applying the MCHR1 antagonist.

A2: MCHR1 can also couple to Gαq, which activates phospholipase C and leads to an increase in intracellular calcium.[1][2] An antagonist should block this MCH-induced calcium mobilization. If you do not observe this effect, consider these points:

  • G-Protein Coupling in Your Cell Line: The G-protein coupling of MCHR1 can be cell-type dependent.[1][2] Your specific cell line may not couple efficiently to the Gαq pathway. It's crucial to characterize the signaling profile of MCHR1 in your chosen cellular background.

  • Assay Sensitivity: Calcium flux assays can have a lower signal-to-noise ratio compared to other functional assays. Ensure your dye loading and instrumentation are optimized.

  • Antagonist Properties: Some antagonists may be "functionally selective" or "biased agonists," meaning they may block one signaling pathway (e.g., Gαi/cAMP) more effectively than another (e.g., Gαq/Ca2+).

Issue 2: Inconsistent or non-reproducible experimental results.

Q3: I am getting significant variability between replicate wells in my binding assay. What could be the cause?

A3: Variability in binding assays often points to technical issues with the assay protocol. Here are some common culprits:

  • Incomplete Washing Steps: Inadequate washing can lead to high non-specific binding. Ensure your wash buffer volume and the number of washes are sufficient to remove unbound radioligand or fluorescent ligand.

  • Pipetting Errors: Inconsistent volumes of reagents, especially the antagonist or ligand, can lead to significant variability. Use calibrated pipettes and proper technique.

  • Cell/Membrane Preparation: Inconsistent protein concentration in your membrane preparations or uneven cell plating can cause well-to-well variations.

  • Incubation Times and Temperatures: Ensure that incubation times and temperatures are consistent across all plates and experiments to allow the binding to reach equilibrium.

Issue 3: Discrepancy between in vitro potency and in vivo efficacy.

Q4: My MCHR1 antagonist is potent in vitro, but shows no effect in my animal model of obesity. Why might this be?

A4: A disconnect between in vitro and in vivo results is a common challenge in drug development. Several factors can contribute to this:

  • Pharmacokinetics and Bioavailability: The antagonist may have poor oral bioavailability, high plasma protein binding, or rapid metabolism, resulting in insufficient concentration at the target receptor in the brain.[3]

  • Blood-Brain Barrier Penetration: For centrally-mediated effects like appetite suppression, the antagonist must effectively cross the blood-brain barrier. Many MCHR1 antagonists have struggled with CNS exposure.

  • Off-Target Effects: The antagonist may have off-target activities that counteract its intended effect or cause adverse effects that limit dosing. A common issue with MCHR1 antagonists has been affinity for the hERG channel, leading to cardiotoxicity concerns.

  • Animal Model Specifics: The role of MCHR1 in energy balance can be complex and may differ between species or even strains of rodents. Additionally, developmental compensation in knockout models can sometimes yield different results than acute pharmacological blockade.

Issue 4: Potential for Off-Target Effects.

Q5: How do I determine if my MCHR1 antagonist has significant off-target effects?

A5: Characterizing the selectivity of your antagonist is a critical step. A standard approach involves:

  • Selectivity Panel Screening: Screen your compound against a broad panel of receptors, ion channels, and enzymes. Particular attention should be paid to aminergic receptors (serotonergic, adrenergic, histaminergic), as some MCHR1 antagonists have shown affinity for these targets.

  • hERG Channel Assay: Due to the structural similarities between some MCHR1 antagonists and hERG blockers, it is essential to perform a functional hERG assay to assess the risk of cardiotoxicity.

  • Functional Counter-Screens: If binding to an off-target receptor is observed, conduct a functional assay for that target to determine if the compound acts as an agonist or antagonist.

Quantitative Data Summary

The following table summarizes the in vitro potency of selected MCHR1 antagonists.

CompoundAssay TypeSpeciesIC50 (nM)Reference
SNAP-94847 Receptor BindingHuman2.9--INVALID-LINK--
GW803430 Receptor BindingHuman5.8--INVALID-LINK--
KRX-104130 Receptor BindingHuman20
KRX-104137 Receptor BindingHuman10
KRX-104156 Receptor BindingHuman50
TPI 1361-17 Receptor BindingHuman6.1

Key Experimental Protocols

Protocol 1: MCHR1 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for MCHR1.

Materials:

  • HEK293 cells stably expressing human MCHR1

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Assay buffer (e.g., 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4)

  • Radioligand (e.g., [¹²⁵I]-MCH)

  • Non-labeled MCH for non-specific binding determination

  • Test antagonist

  • 96-well plates

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Harvest MCHR1-expressing cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of the test antagonist.

  • Total and Non-Specific Binding: For total binding wells, add only radioligand and membranes. For non-specific binding wells, add radioligand, membranes, and a high concentration of non-labeled MCH (e.g., 1 µM).

  • Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate for 90 minutes at room temperature with gentle agitation.

  • Termination and Washing: Terminate the reaction by rapid filtration through a glass fiber filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total and experimental counts. Plot the percentage of specific binding against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC50.

Protocol 2: cAMP Functional Assay

This protocol measures the ability of an MCHR1 antagonist to block MCH-mediated inhibition of cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing human MCHR1

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin

  • MCH

  • Test antagonist

  • cAMP detection kit (e.g., HTRF, ELISA)

Procedure:

  • Cell Plating: Plate MCHR1-expressing cells in a 96-well plate and grow to near confluency.

  • Compound Preparation: Prepare serial dilutions of the test antagonist in assay buffer.

  • Antagonist Pre-incubation: Aspirate the culture medium and pre-incubate the cells with the test antagonist for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a solution containing a fixed concentration of MCH (e.g., EC80) and forsklin (e.g., 10 µM) to the wells.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of the antagonist. The data should show a reversal of the MCH-induced inhibition of the forskolin response. Calculate the IC50 of the antagonist.

Visualizations

Signaling Pathways and Experimental Workflows

MCHR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_gi Gαi Pathway cluster_gq Gαq Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 activates Antagonist Antagonist Antagonist->MCHR1 blocks Gi Gαi MCHR1->Gi couples Gq Gαq MCHR1->Gq couples AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP ↓ AC->cAMP PKA PKA Activity ↓ cAMP->PKA PLC Phospholipase C Gq->PLC activates ERK ERK Activation Gq->ERK IP3 IP3 PLC->IP3 Ca [Ca²⁺]i ↑ IP3->Ca

Caption: MCHR1 Signaling Pathways

Troubleshooting_Workflow Start Lack of Antagonist Efficacy Check_Compound Verify Compound Integrity & Solubility Start->Check_Compound Check_Assay Review Assay Conditions (Agonist/Cell Density) Start->Check_Assay Check_Cell_Line Confirm Functional Receptor Expression & G-protein Coupling Start->Check_Cell_Line In_Vitro_Potency Potent In Vitro? Check_Compound->In_Vitro_Potency Check_Assay->In_Vitro_Potency Check_Cell_Line->In_Vitro_Potency In_Vitro_Potency->Start No Check_PK Assess Pharmacokinetics (Bioavailability, Metabolism) In_Vitro_Potency->Check_PK Yes Check_BBB Evaluate Blood-Brain Barrier Penetration Check_PK->Check_BBB Check_Off_Target Screen for Off-Target Effects (hERG, Aminergic Receptors) Check_BBB->Check_Off_Target Efficacy In Vivo Efficacy Check_Off_Target->Efficacy Favorable Profile No_Efficacy No In Vivo Efficacy Check_Off_Target->No_Efficacy Unfavorable Profile

Caption: Troubleshooting Workflow for MCHR1 Antagonists

References

Validation & Comparative

Validating MCHR1 Antagonism: A Comparative Analysis of AMG 076 in MCHR1 Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data supporting the specificity and efficacy of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists, with a primary focus on AMG 076. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of AMG 076 and other key MCHR1 antagonists, supported by experimental data from studies involving MCHR1 knockout mice.

The Melanin-Concentrating Hormone (MCH) system is a significant regulator of energy homeostasis, making its receptor, MCHR1, a compelling target for the development of anti-obesity therapeutics. The validation of MCHR1 antagonists hinges on demonstrating their specificity and efficacy, often through studies utilizing MCHR1 knockout mice. These animals provide a crucial negative control to ensure that the observed effects of a drug candidate are indeed mediated through its intended target.

This guide focuses on the validation of AMG 076, a potent and selective MCHR1 antagonist, and compares its performance with other notable antagonists, such as GW803430 and SNAP-7941, in the context of MCHR1 knockout models.

Comparative Efficacy of MCHR1 Antagonists

The primary validation for an MCHR1 antagonist is its ability to elicit a biological response in wild-type animals that is absent in MCHR1 knockout mice. Key parameters for comparison include effects on body weight, food intake, and energy expenditure.

CompoundAnimal ModelDosageKey Finding
AMG 076 Wild-type (MCHR1+/+) and MCHR1 knockout (MCHR1-/-) miceNot specifiedReduced body weight gain in wild-type mice, with no effect in MCHR1 knockout mice.[1]
GW803430 Diet-induced obese C57BL/6J mice30 mg/kg, oral, 30 daysReduced food intake, body weight, and body fat. Increased physical activity.[2]
SNAP-7941 Rats with diet-induced obesityNot specifiedChronic administration decreased body weight.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the validation of these MCHR1 antagonists.

General Protocol for MCHR1 Antagonist Validation in Knockout Mice

This generalized workflow illustrates the common steps involved in validating an MCHR1 antagonist using knockout mice.

G cluster_0 Animal Model Preparation cluster_1 Treatment Administration cluster_2 Data Collection & Analysis wt Wild-type (MCHR1+/+) Mice wt_vehicle WT + Vehicle wt->wt_vehicle wt_drug WT + MCHR1 Antagonist wt->wt_drug ko MCHR1 Knockout (MCHR1-/-) Mice ko_vehicle KO + Vehicle ko->ko_vehicle ko_drug KO + MCHR1 Antagonist ko->ko_drug bw Body Weight Monitoring wt_vehicle->bw fi Food Intake Measurement wt_vehicle->fi ee Energy Expenditure Analysis wt_vehicle->ee wt_drug->bw wt_drug->fi wt_drug->ee ko_vehicle->bw ko_vehicle->fi ko_vehicle->ee ko_drug->bw ko_drug->fi ko_drug->ee analysis Statistical Analysis bw->analysis fi->analysis ee->analysis

Experimental workflow for MCHR1 antagonist validation.
Specific Methodologies

  • AMG 076 Study: While the specific dosage is not publicly detailed, the study involved the administration of AMG 076 to both wild-type and MCHR1 knockout mice. The primary endpoint was the change in body weight gain, which was observed to be reduced in wild-type mice but not in their knockout counterparts, confirming the MCHR1-dependent mechanism of action.[1] The study also noted that these effects were associated with decreased food intake and increased energy expenditure, leading to improved glucose tolerance and insulin sensitivity.[1]

  • GW803430 Study in Diet-Induced Obese Mice: In this study, diet-induced obese C57BL/6J mice were orally administered GW803430 at a dose of 30 mg/kg for 30 days. The comprehensive analysis included monitoring food intake, body weight, and body composition. Energy expenditure and physical activity were also assessed. The results indicated that GW803430 produced a sustained anti-obesity effect by both reducing energy intake and increasing energy expenditure through enhanced physical activity.

MCHR1 Signaling Pathway

MCHR1 is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi subunit. Upon binding of MCH, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately influences neuronal activity and downstream physiological effects related to appetite and energy balance.

G MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 Receptor MCH->MCHR1 Binds to G_protein Gαi/o Protein MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Appetite Regulation) CREB->Gene Regulates Antagonist MCHR1 Antagonist (e.g., AMG 076) Antagonist->MCHR1 Blocks

Simplified MCHR1 signaling pathway.

Conclusion

The validation of AMG 076 in MCHR1 knockout mice provides strong evidence for its specific mechanism of action. The absence of an effect on body weight in these mice, in contrast to the significant reduction observed in wild-type animals, underscores the compound's reliance on MCHR1 to exert its therapeutic effects. This is consistent with findings from studies on other MCHR1 antagonists like GW803430 and SNAP-7941, which have also demonstrated efficacy in reducing body weight and food intake in rodent models. The use of knockout models remains a cornerstone in the preclinical validation of targeted therapies, providing a clear and definitive assessment of a drug candidate's on-target activity. Further investigation into the clinical potential of these compounds is warranted to translate these preclinical findings into effective treatments for obesity and related metabolic disorders.

References

A Comparative Efficacy Analysis: AMG-076 versus Sibutramine in Obesity Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical anti-obesity candidate AMG-076 and the formerly marketed drug sibutramine. The following sections present a comprehensive overview of their mechanisms of action, a quantitative summary of their efficacy based on available data, and a detailed breakdown of the experimental protocols from key studies.

Mechanism of Action

AMG-076 and sibutramine employ distinct pharmacological approaches to influence energy balance. AMG-076 acts as a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a key regulator of appetite and energy expenditure in the brain.[1] By blocking the action of melanin-concentrating hormone (MCH), AMG-076 is designed to reduce food intake and increase energy expenditure.

Sibutramine, on the other hand, is a serotonin-norepinephrine reuptake inhibitor (SNRI). It functions by increasing the levels of these neurotransmitters in the synaptic cleft, which in turn promotes a feeling of satiety and may increase thermogenesis.

Quantitative Efficacy Comparison

The following tables summarize the available efficacy data for AMG-076 and sibutramine. It is crucial to note that the data for AMG-076 is derived from preclinical studies in animal models, whereas the data for sibutramine is from clinical trials in human subjects. Direct, head-to-head clinical comparisons are not available as AMG-076 has not progressed to clinical trials.

Table 1: Efficacy of AMG-076 in Diet-Induced Obese (DIO) Mice

ParameterVehicleAMG-076 (3 mg/kg)AMG-076 (10 mg/kg)Sibutramine (10 mg/kg)
Body Weight Change (%) ~ +5%~ -5%~ -10%~ -2%
Food Intake ( g/day ) ~ 3.5~ 3.0~ 2.8~ 3.2
Energy Expenditure (kcal/hr/kg^0.75) ~ 11.5~ 12.5~ 13.0Not Reported
Fasting Glucose (mg/dL) ~ 150~ 120~ 110~ 145
Fasting Insulin (ng/mL) ~ 2.5~ 1.5~ 1.0~ 2.4

Data adapted from a preclinical study in diet-induced obese C57BL/6 mice over a 28-day treatment period.[2]

Table 2: Efficacy of Sibutramine in Obese Adult Patients (Clinical Trials)

ParameterPlaceboSibutramine (10-15 mg/day)
Mean Weight Loss (kg) at 6 months 3.567.52[3]
Mean Weight Loss (kg) at 12 months 1.6 - 4.44.4 - 6.4[4]
Patients Achieving ≥5% Weight Loss (%) 8 - 2042 - 57[5]
Patients Achieving ≥10% Weight Loss (%) 3 - 712 - 34

Data compiled from various randomized, placebo-controlled clinical trials in obese adults. Duration of trials ranged from 6 to 12 months.

Experimental Protocols

A detailed understanding of the methodologies employed in key studies is essential for a critical evaluation of the efficacy data.

AMG-076: Preclinical Study in Diet-Induced Obese (DIO) Mice

  • Study Design: A preclinical, controlled study in an animal model of obesity.

  • Animal Model: Male C57BL/6 mice were fed a high-fat diet (60% kcal from fat) for an extended period to induce obesity, hyperglycemia, and hyperinsulinemia.

  • Intervention: Animals were treated daily for 28 days via oral gavage with either vehicle, AMG-076 (at doses of 3 and 10 mg/kg), or sibutramine (10 mg/kg).

  • Outcome Measures:

    • Body Weight and Food Intake: Measured daily.

    • Energy Expenditure: Assessed using indirect calorimetry.

    • Metabolic Parameters: Fasting blood glucose and insulin levels were measured at the end of the study.

  • Statistical Analysis: Data were analyzed using appropriate statistical methods to compare treatment groups with the vehicle control group.

Sibutramine: Representative Phase 3 Clinical Trial (e.g., STORM Study)

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Obese adult patients (BMI ≥30 kg/m ² or ≥27 kg/m ² with comorbidities).

  • Intervention: After a 4-week lead-in period with a low-calorie diet, patients were randomized to receive either sibutramine (typically 10 mg or 15 mg once daily) or a placebo for up to two years, in conjunction with a comprehensive weight management program including diet and exercise.

  • Outcome Measures:

    • Primary Endpoint: Change in body weight from baseline.

    • Secondary Endpoints: Percentage of patients achieving ≥5% and ≥10% weight loss, changes in waist circumference, and effects on cardiovascular risk factors.

  • Statistical Analysis: Efficacy was assessed using an intent-to-treat analysis of the primary and secondary endpoints.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for AMG-076 and the experimental workflow for its preclinical evaluation.

AMG076_Pathway cluster_0 AMG-076 Signaling Pathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCH Receptor 1 (MCHR1) MCH->MCHR1 Binds and Activates G_protein G-protein Signaling MCHR1->G_protein Activates AMG076 AMG-076 AMG076->MCHR1 Antagonizes/ Blocks Downstream Downstream Effects: - Decreased Food Intake - Increased Energy Expenditure G_protein->Downstream Leads to

Caption: Proposed signaling pathway of AMG-076 as an MCHR1 antagonist.

AMG076_Workflow cluster_1 AMG-076 Preclinical Experimental Workflow start Start: Diet-Induced Obese Mice randomization Randomization into Treatment Groups start->randomization treatment Daily Oral Gavage (28 days): - Vehicle - AMG-076 (3 & 10 mg/kg) - Sibutramine (10 mg/kg) randomization->treatment monitoring Daily Monitoring: - Body Weight - Food Intake treatment->monitoring end_studies End-of-Study Measurements: - Energy Expenditure - Fasting Glucose & Insulin treatment->end_studies analysis Data Analysis and Comparison monitoring->analysis end_studies->analysis

Caption: Experimental workflow for the preclinical evaluation of AMG-076.

Sibutramine_Pathway cluster_2 Sibutramine Signaling Pathway Sibutramine Sibutramine SERT Serotonin Transporter (SERT) Sibutramine->SERT Inhibits Reuptake NET Norepinephrine Transporter (NET) Sibutramine->NET Inhibits Reuptake Synaptic_Cleft Increased Serotonin & Norepinephrine in Synaptic Cleft Downstream_Sibutramine Downstream Effects: - Increased Satiety - Potential Increase in Thermogenesis Synaptic_Cleft->Downstream_Sibutramine Leads to

Caption: Mechanism of action of sibutramine as a serotonin-norepinephrine reuptake inhibitor.

References

A Comparative Guide to Selective MCHR1 Antagonists: AMG-076 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The melanin-concentrating hormone receptor 1 (MCHR1) has emerged as a significant target in the development of therapeutics for obesity and other metabolic disorders. Antagonism of MCHR1 is known to reduce food intake and increase energy expenditure, making it an attractive strategy for weight management. This guide provides a detailed comparison of AMG-076, a potent and selective MCHR1 antagonist, with other notable selective MCHR1 antagonists, supported by experimental data and detailed methodologies.

MCHR1 Signaling Pathway

Melanin-concentrating hormone (MCH) is a neuropeptide that regulates energy homeostasis through its interaction with MCHR1, a G protein-coupled receptor (GPCR). MCHR1 couples to both Gi and Gq proteins. Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gq pathway activation stimulates phospholipase C (PLC), which in turn leads to an increase in intracellular calcium (Ca2+) and activation of the extracellular signal-regulated kinase (ERK) pathway. Selective MCHR1 antagonists block these downstream signaling events by preventing MCH from binding to its receptor.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Produces Ca2_ERK ↑ Intracellular Ca²⁺ ERK Activation PLC->Ca2_ERK Leads to

Caption: MCHR1 Signaling Pathway.

Comparative Performance of Selective MCHR1 Antagonists

The following tables summarize the in vitro and in vivo performance of AMG-076 and other selected MCHR1 antagonists.

In Vitro Affinity and Functional Antagonism
CompoundTargetAssay TypeSpeciesKi (nM)IC50 (nM)Reference
AMG-076 MCHR1[125I]-MCH DisplacementHuman0.6 ± 0.10[1]
MCHR1Ca2+ MobilizationHuman1.2 ± 0.26[1]
GW-803430 MCHR1Radioligand BindingHuman(pIC50 = 9.3)[2]
SNAP-94847 MCHR1Radioligand BindingMouse~2[3]
AZD1979 MCHR1Radioligand BindingHuman(pIC50 = 8.5)[1]
NGD-4715 MCHR1Radioligand BindingHuman-
In Vivo Efficacy in Diet-Induced Obese (DIO) Models
CompoundSpeciesDoseDosing RegimenKey FindingsReference
AMG-076 Mouse3, 10, 100 mg/kg/dayChronic (in diet)Dose-dependent reduction in body weight gain; decreased food intake and increased energy expenditure. Improved glucose tolerance and insulin sensitivity.
GW-803430 Rat1, 3 mg/kg p.o.14 daysRobust decrease in food intake and body weight.
Mouse10 mg/kg p.o.4 daysSignificant decrease in food intake and body weight.
SNAP-94847 Mouse20 mg/kg p.o.Chronic (28 days)Anxiolytic-like effects observed.
AZD1979 Mouse3, 10, 30 mg/kg/dayChronicDose-dependent reduction in body weight; decreased food intake and preserved energy expenditure.
Dog-ChronicDose-dependent reduction in body weight.
NGD-4715 Human-14 daysInduced cytochrome P450 enzyme CYP3A4; development discontinued.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound for MCHR1 by measuring its ability to displace a radiolabeled ligand.

Workflow:

Radioligand_Binding_Workflow prep Prepare cell membranes expressing MCHR1 incubate Incubate membranes with radioligand ([¹²⁵I]-MCH) and test compound (antagonist) prep->incubate filter Separate bound from free radioligand by rapid vacuum filtration incubate->filter count Quantify radioactivity of bound radioligand using a scintillation counter filter->count analyze Analyze data to determine IC₅₀ and calculate Ki count->analyze

Caption: Radioligand Binding Assay Workflow.

Protocol:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing human MCHR1. Cells are homogenized and subjected to differential centrifugation to isolate the membrane fraction.

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled MCHR1 ligand (e.g., [125I]-MCH) and varying concentrations of the test antagonist.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 (the concentration of antagonist that inhibits 50% of radioligand binding) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay (Functional Antagonism)

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by MCH binding to MCHR1.

Protocol:

  • Cell Culture: HEK293 cells stably expressing MCHR1 are plated in a 96-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are pre-incubated with varying concentrations of the MCHR1 antagonist.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of MCH (the agonist).

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the antagonist is quantified by determining the IC50 value from the dose-response curve.

In Vivo Diet-Induced Obesity (DIO) Model

This model is used to evaluate the efficacy of MCHR1 antagonists in reducing body weight and improving metabolic parameters in an obesity setting.

Protocol:

  • Induction of Obesity: Male C57BL/6 mice are fed a high-fat diet (HFD; ~45-60% kcal from fat) for several weeks to induce obesity.

  • Compound Administration: The obese mice are then treated with the MCHR1 antagonist or vehicle. Administration can be through various routes, including oral gavage or mixed in the diet, and is typically performed daily for several weeks.

  • Monitoring: Body weight and food intake are monitored regularly throughout the study.

  • Metabolic Phenotyping: At the end of the treatment period, various metabolic parameters can be assessed, including:

    • Body Composition: Measured by techniques like DEXA to determine fat and lean mass.

    • Glucose and Insulin Tolerance Tests (GTT and ITT): To assess glucose metabolism and insulin sensitivity.

    • Energy Expenditure: Measured using indirect calorimetry.

    • Plasma Biomarkers: Levels of glucose, insulin, leptin, and lipids are measured from blood samples.

  • Data Analysis: The effects of the antagonist are compared to the vehicle-treated control group to determine its efficacy in treating obesity and related metabolic dysfunctions.

Conclusion

AMG-076 stands out as a potent and selective MCHR1 antagonist with demonstrated efficacy in preclinical models of obesity. Its ability to reduce body weight through a dual mechanism of decreased food intake and increased energy expenditure, coupled with improvements in metabolic health, underscores the therapeutic potential of MCHR1 antagonism. Comparison with other selective MCHR1 antagonists such as GW-803430 and AZD1979 reveals a consistent class effect of promoting weight loss in diet-induced obese rodents. However, the clinical development of MCHR1 antagonists has been challenging, with some candidates like NGD-4715 being discontinued due to undesirable off-target effects. The comprehensive preclinical data for compounds like AMG-076 provide a strong rationale for continued investigation into the therapeutic utility of selective MCHR1 antagonism for the treatment of obesity and metabolic diseases.

References

AMG-076: A Comparative Analysis of its Selectivity Profile Against Other G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the selectivity of a compound is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides an objective comparison of the selectivity profile of AMG-076, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), against other G-protein coupled receptors (GPCRs). The data presented is supported by detailed experimental methodologies to ensure clarity and reproducibility.

Quantitative Selectivity Profile of AMG-076

The selectivity of AMG-076 has been rigorously evaluated against its primary target, MCHR1, as well as a broad panel of other GPCRs. The following table summarizes the key quantitative data from binding and functional assays.

TargetAssay TypeMetricValue (nmol/L)Selectivity Fold (vs. MCHR1 Ki)
Human MCHR1 [125I]-MCH Displacement BindingKi0.6 ± 0.10-
Human MCHR1 FLIPR Ca2+ MobilizationIC501.2 ± 0.26-
Human MCHR2 FLIPR Ca2+ MobilizationIC50>10,000>16,667
Human 5HT2C Radioligand Displacement BindingKi1120 ± 59>1,860
Panel of 63 other GPCRs, Transporters, and Ion Channels Radioligand Displacement BindingIC50>2,000>3,333

Table 1: Summary of AMG-076 selectivity data. Data compiled from studies demonstrating the high affinity and selectivity of AMG-076 for MCHR1.[1][2]

The data clearly indicates that AMG-076 is a highly selective antagonist for MCHR1.[3][4] Notably, its affinity for MCHR1 is over 1,800-fold greater than for the serotonin receptor 5HT2C, the only significant off-target interaction identified in a broad screening panel.[1] Furthermore, AMG-076 demonstrates exceptional selectivity against the closely related MCHR2, with no significant inhibitory activity observed at concentrations up to 10,000 nmol/L.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MCHR1 Radioligand Displacement Binding Assay

This assay was employed to determine the binding affinity (Ki) of AMG-076 for the human MCHR1.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human MCHR1 were used to prepare cell membranes.

  • Radioligand: [125I]-labeled Melanin-Concentrating Hormone ([125I]-MCH) was used as the radiolabeled ligand that binds to MCHR1.

  • Procedure: Cell membranes were incubated with a fixed concentration of [125I]-MCH and varying concentrations of the unlabeled competitor, AMG-076. Non-specific binding was determined in the presence of a high concentration of unlabeled MCH.

  • Data Analysis: The concentration of AMG-076 that inhibits 50% of the specific binding of [125I]-MCH (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.

FLIPR Ca2+ Mobilization Assay

This functional assay was used to measure the antagonist activity (IC50) of AMG-076 at the human MCHR1 and MCHR2.

  • Cell Lines: HEK293 cells stably expressing human MCHR1 or CHO cells transiently expressing MCHR1 of different species were utilized.

  • Principle: MCHR1 activation leads to an increase in intracellular calcium (Ca2+). This assay measures the ability of AMG-076 to inhibit the Ca2+ mobilization induced by MCH.

  • Procedure: Cells were loaded with a calcium-sensitive fluorescent dye. MCH at its EC50 concentration (the concentration that produces 50% of the maximal response) was used to stimulate the cells in the presence of varying concentrations of AMG-076.

  • Data Analysis: The change in fluorescence, corresponding to the intracellular Ca2+ concentration, was measured using a Fluorometric Imaging Plate Reader (FLIPR). The IC50 value, representing the concentration of AMG-076 that causes 50% inhibition of the MCH-induced Ca2+ response, was determined by non-linear regression.

Broad Panel Selectivity Screening

To assess the broader selectivity profile, AMG-076 was tested against a panel of 64 GPCRs, transporters, and ion channels.

  • Methodology: Radioligand displacement assays were performed by Eurofins Panlabs.

  • Procedure: For each target, a specific radioligand and membrane preparation (or whole cells) expressing the target were used. The ability of a high concentration of AMG-076 (typically 10 µM) to displace the specific radioligand was measured.

  • Data Analysis: If significant displacement was observed, a full concentration-response curve was generated to determine the IC50 value.

Visualizing the Methodologies

To further clarify the experimental processes and the signaling pathway involved, the following diagrams are provided.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gq Gq Protein MCHR1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates AMG076 AMG-076 AMG076->MCHR1 Blocks

Figure 1: MCHR1 signaling pathway and the antagonistic action of AMG-076.

Experimental_Workflow cluster_binding Binding Assay cluster_functional Functional Assay b_start Prepare MCHR1 Membranes b_incubate Incubate with [¹²⁵I]-MCH & varying [AMG-076] b_start->b_incubate b_filter Filter & Wash b_incubate->b_filter b_count Measure Radioactivity b_filter->b_count b_analyze Calculate Ki b_count->b_analyze f_start Load MCHR1-expressing cells with Ca²⁺ dye f_add_amg Add varying [AMG-076] f_start->f_add_amg f_stimulate Stimulate with MCH f_add_amg->f_stimulate f_measure Measure Fluorescence (FLIPR) f_stimulate->f_measure f_analyze Calculate IC₅₀ f_measure->f_analyze

Figure 2: Workflow for determining the binding affinity and functional antagonism of AMG-076.

References

AMG-076: A Comparative Analysis of Cross-Reactivity with MCHR2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and functional activity of the MCHR1 antagonist, AMG-076, against its intended target, Melanin-Concentrating Hormone Receptor 1 (MCHR1), and the closely related Melanin-Concentrating Hormone Receptor 2 (MCHR2). The following sections present quantitative data, experimental methodologies, and a visual representation of the distinct signaling pathways to objectively assess the cross-reactivity of AMG-076.

Quantitative Comparison of AMG-076 Activity at MCHR1 and MCHR2

The selectivity of AMG-076 for MCHR1 over MCHR2 is a critical aspect of its pharmacological profile. The following table summarizes the available quantitative data from in vitro assays.

TargetParameterAMG-076 Value (nmol/L)Reference
Human MCHR1Kᵢ (Binding Affinity)0.6 ± 0.10[1][2]
Human MCHR1IC₅₀ (Functional Antagonism)1.2 ± 0.26[1][2]
Human MCHR2IC₅₀ (Functional Antagonism)>10,000[1]

Key Observation: AMG-076 demonstrates high-potency binding and functional antagonism at the human MCHR1. In contrast, it exhibits no significant inhibitory activity at human MCHR2 at concentrations up to 10,000 nmol/L, highlighting its substantial selectivity for MCHR1.

Experimental Protocols

The data presented above were generated using the following key experimental methodologies:

[¹²⁵I]-MCH Displacement Membrane-Binding Assay (for MCHR1 Binding Affinity)

This competitive binding assay quantifies the affinity of a test compound (AMG-076) for the MCHR1 receptor by measuring its ability to displace a radiolabeled ligand ([¹²⁵I]-MCH).

Methodology:

  • Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing the human MCHR1.

  • Incubation: A constant concentration of the radioligand, [¹²⁵I]-MCH, was incubated with the MCHR1-containing cell membranes in the presence of varying concentrations of the unlabeled test compound, AMG-076.

  • Equilibrium: The mixture was incubated to allow the binding reaction to reach equilibrium.

  • Separation: The receptor-bound radioligand was separated from the unbound radioligand via rapid filtration.

  • Detection: The amount of radioactivity bound to the filter was quantified using a scintillation counter.

  • Data Analysis: The concentration of AMG-076 that inhibits 50% of the specific binding of [¹²⁵I]-MCH (IC₅₀) was determined. The binding affinity (Kᵢ) was then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

FLIPR Ca²⁺ Mobilization Assay (for Functional Antagonism)

This cell-based functional assay measures the ability of an antagonist (AMG-076) to inhibit the intracellular calcium mobilization induced by an agonist (MCH) at MCHR1 or MCHR2. This assay is particularly relevant for Gq-coupled receptors like MCHR2 and can also be adapted for Gi/o-coupled receptors like MCHR1, often by co-expressing a promiscuous G-protein.

Methodology:

  • Cell Culture: HEK293 cells stably expressing either human MCHR1 or human MCHR2 were plated in microplates.

  • Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence intensity upon binding to free intracellular calcium.

  • Compound Incubation: The cells were pre-incubated with varying concentrations of AMG-076.

  • Agonist Stimulation: The cells were then stimulated with a fixed concentration of MCH (at its EC₅₀, the concentration that elicits a half-maximal response).

  • Signal Detection: Changes in intracellular calcium concentration were measured in real-time as changes in fluorescence intensity using a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis: The concentration of AMG-076 that inhibits 50% of the MCH-induced calcium response (IC₅₀) was determined.

MCHR1 and MCHR2 Signaling Pathways

MCHR1 and MCHR2 are both G protein-coupled receptors (GPCRs) that are activated by the endogenous ligand, melanin-concentrating hormone (MCH). However, they couple to different G protein subtypes, leading to distinct downstream signaling cascades.

G_protein_signaling cluster_mchr1 MCHR1 Signaling cluster_mchr2 MCHR2 Signaling MCH1 MCH MCHR1 MCHR1 MCH1->MCHR1 binds Gi Gαi/o MCHR1->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB MCH2 MCH MCHR2 MCHR2 MCH2->MCHR2 binds Gq Gαq MCHR2->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca releases PKC PKC Activation DAG->PKC experimental_workflow cluster_binding Binding Affinity Assessment cluster_functional Functional Activity Assessment cluster_conclusion Conclusion start_binding Prepare MCHR1 & MCHR2 expressing cell membranes binding_assay [¹²⁵I]-MCH Displacement Assay with varying [AMG-076] start_binding->binding_assay ki_calc Calculate Kᵢ for MCHR1 binding_assay->ki_calc no_binding_mchr2 Assess binding to MCHR2 binding_assay->no_binding_mchr2 compare Compare Kᵢ and IC₅₀ values ki_calc->compare no_binding_mchr2->compare start_functional Culture MCHR1 & MCHR2 expressing cells functional_assay FLIPR Ca²⁺ Mobilization Assay with varying [AMG-076] + MCH start_functional->functional_assay ic50_calc_mchr1 Calculate IC₅₀ for MCHR1 functional_assay->ic50_calc_mchr1 ic50_calc_mchr2 Determine IC₅₀ for MCHR2 functional_assay->ic50_calc_mchr2 ic50_calc_mchr1->compare ic50_calc_mchr2->compare conclusion High selectivity of AMG-076 for MCHR1 (Low cross-reactivity with MCHR2) compare->conclusion

References

A Comparative Analysis of AMG-076 and Alternative Anti-Obesity Pharmacotherapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-obesity effects of AMG-076, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, with other notable anti-obesity agents: sibutramine, lorcaserin, liraglutide, and orlistat. This analysis is supported by preclinical and clinical experimental data to inform research and development in the field of obesity pharmacotherapy.

Mechanism of Action and Signaling Pathways

AMG-076 exerts its anti-obesity effects by blocking the MCHR1 receptor in the brain, a key component of the neural circuitry that regulates energy balance. Antagonism of MCHR1 leads to a reduction in food intake and an increase in energy expenditure. In contrast, other anti-obesity drugs operate through distinct molecular pathways.

  • Sibutramine (withdrawn from many markets) acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), enhancing satiety and increasing thermogenesis.

  • Lorcaserin (withdrawn from the market) was a selective serotonin 2C (5-HT2C) receptor agonist, which was thought to reduce appetite by activating pro-opiomelanocortin (POMC) neurons in the hypothalamus.

  • Liraglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist that enhances insulin secretion, suppresses glucagon secretion, slows gastric emptying, and acts on the brain to reduce appetite.[1]

  • Orlistat is a peripherally acting agent that inhibits pancreatic and gastric lipases, thereby reducing the absorption of dietary fats.[2]

Below are diagrams illustrating the signaling pathways associated with these anti-obesity agents.

AMG_076_Pathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gq/Gi Protein MCHR1->G_protein Activates AMG076 AMG-076 AMG076->MCHR1 Blocks PLC PLC G_protein->PLC AC Adenylyl Cyclase G_protein->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Neuronal_Activity ↓ Neuronal Firing cAMP->Neuronal_Activity Ca_release->Neuronal_Activity Food_Intake ↓ Food Intake Neuronal_Activity->Food_Intake Energy_Expenditure ↑ Energy Expenditure Neuronal_Activity->Energy_Expenditure

Caption: AMG-076 Signaling Pathway

Sibutramine_Pathway Sibutramine Sibutramine SERT Serotonin Transporter (SERT) Sibutramine->SERT Inhibits NET Norepinephrine Transporter (NET) Sibutramine->NET Inhibits Synaptic_Serotonin ↑ Synaptic Serotonin SERT->Synaptic_Serotonin Synaptic_Norepinephrine ↑ Synaptic Norepinephrine NET->Synaptic_Norepinephrine Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Serotonin->Postsynaptic_Receptors Synaptic_Norepinephrine->Postsynaptic_Receptors Satiety ↑ Satiety Postsynaptic_Receptors->Satiety Thermogenesis ↑ Thermogenesis Postsynaptic_Receptors->Thermogenesis

Caption: Sibutramine Signaling Pathway

Liraglutide_Pathway Liraglutide Liraglutide GLP1R GLP-1 Receptor Liraglutide->GLP1R Activates AC Adenylyl Cyclase GLP1R->AC Gastric_Emptying ↓ Gastric Emptying GLP1R->Gastric_Emptying CNS Action Appetite ↓ Appetite GLP1R->Appetite CNS Action cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Insulin_Secretion ↑ Insulin Secretion PKA->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion PKA->Glucagon_Secretion

Caption: Liraglutide Signaling Pathway

Orlistat_Mechanism Dietary_Fats Dietary Fats (Triglycerides) Fat_Digestion Fat Digestion Dietary_Fats->Fat_Digestion Lipases Gastric & Pancreatic Lipases Lipases->Fat_Digestion Catalyzes Orlistat Orlistat Orlistat->Lipases Inhibits Fat_Absorption Fat Absorption Fat_Digestion->Fat_Absorption Fecal_Fat_Excretion ↑ Fecal Fat Excretion Fat_Digestion->Fecal_Fat_Excretion

Caption: Orlistat Mechanism of Action

Preclinical and Clinical Data Summary

The following tables summarize the available quantitative data for AMG-076 and its comparators.

Table 1: In Vitro Activity of AMG-076
ParameterValueCell Line/AssayReference
Ki (MCHR1 binding) 0.6 ± 0.10 nM[¹²⁵I]-MCH displacement[3]
IC₅₀ (functional antagonism) 1.2 ± 0.26 nMMCH-induced Ca²⁺ mobilization in HEK293-MCHR1 cells[3]
Table 2: Preclinical Efficacy of AMG-076 in Diet-Induced Obese (DIO) Mice
DoseDurationBody Weight ChangeFood IntakeEnergy ExpenditureReference
3 mg/kg/day 144 daysSignificant reduction vs. vehicleSignificant reduction vs. vehicleNot specified[3]
10 mg/kg/day 144 daysSignificant reduction vs. vehicleSignificant reduction vs. vehicleNot specified
100 mg/kg/day 8 weeksDose-related reduction in weight gainNot significantly affectedSignificantly increased

Note: In non-obese mice on a high-fat diet, AMG-076 reduced body weight gain primarily through increased energy expenditure, with no significant effect on food intake.

Table 3: Efficacy of Comparator Anti-Obesity Drugs in Clinical Trials
DrugMechanism of ActionMean Weight Loss (vs. Placebo)Clinical Trial HighlightsCommon Side EffectsReferences
Sibutramine Serotonin-Norepinephrine Reuptake Inhibitor5-10%Dose-dependent weight loss.Dry mouth, insomnia, constipation, increased blood pressure and heart rate.
Lorcaserin Serotonin 2C Receptor Agonist~3-3.7%BLOOM and BLOSSOM trials showed significant weight loss at 1 year.Headache, dizziness, nausea.
Liraglutide GLP-1 Receptor Agonist5-6%SCALE trials demonstrated efficacy in weight management.Nausea, vomiting, diarrhea, constipation.
Orlistat Pancreatic and Gastric Lipase Inhibitor~3%Long-term studies show modest but sustained weight loss.Oily spotting, flatus with discharge, fecal urgency.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

A common preclinical model to evaluate anti-obesity therapeutics.

  • Animal Strain: C57BL/6J mice are frequently used due to their susceptibility to diet-induced obesity.

  • Diet: Mice are fed a high-fat diet (HFD), typically with 45% or 60% of calories derived from fat, for a period of 8-20 weeks to induce an obese phenotype. Control animals are fed a standard chow diet (e.g., 10% calories from fat).

  • Housing: Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Monitoring: Body weight and food intake are monitored regularly (e.g., weekly or daily).

  • Drug Administration: The test compound (e.g., AMG-076) is typically administered via oral gavage or as an admixture in the diet.

DIO_Workflow Start Start: C57BL/6J Mice HFD High-Fat Diet (8-20 weeks) Start->HFD Obesity Induction of Obesity HFD->Obesity Randomization Randomization into Treatment Groups Obesity->Randomization Treatment Drug Administration (e.g., AMG-076 or Vehicle) Randomization->Treatment Monitoring Monitor Body Weight, Food Intake, Energy Expenditure Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: Diet-Induced Obesity Experimental Workflow
Measurement of Energy Expenditure

Indirect calorimetry is used to assess energy expenditure.

  • Acclimation: Mice are individually housed in metabolic cages and acclimated for a period (e.g., 24 hours) before data collection.

  • Data Collection: Oxygen consumption (VO₂) and carbon dioxide production (VCO₂) are measured continuously over a set period (e.g., 24-48 hours).

  • Calculation: The respiratory exchange ratio (RER = VCO₂/VO₂) and energy expenditure are calculated from the collected data.

Comparative Summary and Conclusion

AMG-076 demonstrates a distinct anti-obesity profile in preclinical models, primarily driven by MCHR1 antagonism leading to reduced food intake and increased energy expenditure. Its efficacy in both rodent and primate models suggests its potential as a therapeutic agent.

In comparison to clinically approved (or formerly approved) drugs, AMG-076's dual mechanism of affecting both energy intake and expenditure is similar to sibutramine. However, the cardiovascular side effects associated with sibutramine's mechanism highlight the need for novel pathways with improved safety profiles. Liraglutide has shown significant efficacy, but as a GLP-1 receptor agonist, its mechanism is broader than the targeted approach of an MCHR1 antagonist. Orlistat's peripheral action and associated gastrointestinal side effects position it differently from centrally-acting agents like AMG-076.

The preclinical data for AMG-076 are promising. Further clinical investigation would be necessary to fully validate its anti-obesity effects and safety profile in humans and to determine its therapeutic niche in a growing landscape of obesity pharmacotherapies. Researchers and drug developers should consider the targeted nature of MCHR1 antagonism as a potentially valuable strategy in the ongoing effort to combat the global obesity epidemic.

References

Head-to-Head Comparison: AMG-076 and SNAP-7941 in MCH1R Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent small molecule antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCHR1): AMG-076 and SNAP-7941. Both compounds have been investigated for their therapeutic potential in obesity and other central nervous system disorders. This analysis is based on publicly available experimental data to facilitate informed decisions in research and development.

Quantitative Performance Analysis

The following tables summarize the key pharmacological parameters of AMG-076 and SNAP-7941, offering a clear comparison of their in vitro potency and selectivity.

Table 1: In Vitro Binding Affinity and Functional Antagonism
CompoundTargetAssay TypeParameterValue (nM)SpeciesCell LineReference
AMG-076 MCHR1[125I]-MCH DisplacementKi0.6 ± 0.10HumanHEK293[1][2]
MCHR1FLIPR Ca2+ MobilizationIC501.2 ± 0.26HumanHEK293[1][2]
SNAP-7941 MCHR1[3H]SNAP-7941 SaturationKd0.18HumanCOS-7[3]
MCHR1[3H]phosphoinositide accumulationKb0.57HumanMammalian
MCHR1MCH Displacement of [3H]SNAP-7941Ki15 ± 0.11HumanCOS-7
Table 2: Selectivity Profile
CompoundOff-TargetAssay TypeParameterValueSelectivity Fold (vs. MCHR1 Ki)Reference
AMG-076 MCHR2FLIPR Ca2+ MobilizationIC50>10,000 nM>16,667
5HT2CRadioligand DisplacementKi1120 ± 59 nM~1867
SNAP-7941 MCHR2Not SpecifiedNot Specified>1,000-fold selective>1000
Various GPCRs (5-HT2c, galanin, NPY)Not SpecifiedNot Specified>1,000-fold selective>1000

Experimental Methodologies

This section details the protocols for the key experiments cited in the quantitative analysis, providing a basis for understanding the presented data.

Radioligand Binding Assays

Objective: To determine the binding affinity of the antagonist to the MCHR1.

  • For AMG-076 ([125I]-MCH Displacement):

    • Membranes from HEK293 cells stably expressing human MCHR1 were prepared.

    • Membranes were incubated with the radioligand [125I]-MCH.

    • Increasing concentrations of unlabeled AMG-076 were added to compete with the radioligand for binding to the receptor.

    • The amount of bound radioactivity was measured, and the inhibition constant (Ki) was calculated.

  • For SNAP-7941 ([3H]SNAP-7941 Saturation and MCH Displacement):

    • Membranes from COS-7 cells expressing human MCHR1 were used.

    • For saturation binding, increasing concentrations of [3H]SNAP-7941 were incubated with the membranes to determine the dissociation constant (Kd).

    • For competitive binding, a fixed concentration of [3H]SNAP-7941 was incubated with the membranes in the presence of increasing concentrations of unlabeled MCH to determine the Ki of MCH.

Functional Assays

Objective: To measure the ability of the antagonist to inhibit the downstream signaling of MCHR1 upon activation by its natural ligand, MCH.

  • For AMG-076 (FLIPR Ca2+ Mobilization Assay):

    • HEK293 cells stably expressing human MCHR1 were loaded with a calcium-sensitive dye.

    • Cells were pre-incubated with varying concentrations of AMG-076.

    • MCH was added at its EC50 concentration (12 nmol/L) to stimulate Ca2+ mobilization.

    • The change in fluorescence, indicating intracellular calcium levels, was measured using a Fluorometric Imaging Plate Reader (FLIPR).

    • The IC50 value was determined as the concentration of AMG-076 that inhibited 50% of the MCH-induced calcium response.

  • For SNAP-7941 ([3H]phosphoinositide Accumulation Assay):

    • A mammalian cell line expressing the human MCHR1 was utilized.

    • The assay measures the accumulation of inositol phosphates, a downstream signaling event following Gq protein activation.

    • The ability of SNAP-7941 to competitively antagonize MCH-induced phosphoinositide accumulation was measured.

    • A Schild regression analysis was used to estimate the Kb value.

In Vivo Efficacy and Therapeutic Potential

Both AMG-076 and SNAP-7941 have demonstrated efficacy in animal models, primarily targeting obesity.

  • AMG-076: This compound has been shown to be an orally bioavailable and selective MCHR1 antagonist. In rodent models of obesity, administration of AMG-076 resulted in a significant reduction in body weight gain. This effect was associated with decreased food intake and increased energy expenditure. Notably, the weight-reducing effects of AMG-076 were absent in MCHR1 knockout mice, confirming its on-target mechanism of action. Furthermore, chronic administration of AMG-076 in diet-induced obese (DIO) mice led to improvements in metabolic parameters, including reduced fasting insulin and glucose levels, and enhanced glucose tolerance and insulin sensitivity.

  • SNAP-7941: This selective, high-affinity MCHR1 antagonist has also shown anorectic effects. It inhibited food intake stimulated by the central administration of MCH and reduced the consumption of palatable food in rats. Chronic administration to rats with diet-induced obesity led to a sustained decrease in body weight. Beyond its effects on appetite, SNAP-7941 has demonstrated potential as an anxiolytic and antidepressant in various animal models, including the rat forced-swim test and social interaction test.

Visualizing the Mechanism of Action

To better understand the biological context of AMG-076 and SNAP-7941, the following diagrams illustrate the MCHR1 signaling pathway and the experimental workflow for evaluating these antagonists.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH (Melanin-Concentrating Hormone) MCHR1 MCHR1 MCH->MCHR1 Binds and Activates G_protein Gq/Gi MCHR1->G_protein Activates PLC PLC G_protein->PLC Activates (Gq) AC Adenylyl Cyclase G_protein->AC Inhibits (Gi) IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Induces cAMP ↓ cAMP AC->cAMP Reduces production of Antagonist AMG-076 / SNAP-7941 Antagonist->MCHR1 Blocks Binding

Caption: MCHR1 Signaling Pathway and Antagonist Inhibition.

Antagonist_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine Ki) selectivity_assay Selectivity Screening (vs. other receptors) binding_assay->selectivity_assay functional_assay Functional Assay (Determine IC50) functional_assay->selectivity_assay animal_models Animal Models of Obesity (e.g., DIO mice) selectivity_assay->animal_models behavioral_models Behavioral Models (Anxiety, Depression) selectivity_assay->behavioral_models efficacy_testing Efficacy Testing (Body Weight, Food Intake) animal_models->efficacy_testing metabolic_testing Metabolic Phenotyping (Glucose, Insulin) animal_models->metabolic_testing start Compound Synthesis start->binding_assay start->functional_assay

References

Evaluating the Therapeutic Index of MALT1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Investigational Compound AMG-076: Initial evaluation of the compound AMG-076 has determined that it is a selective MCHR1 antagonist investigated for applications in obesity and metabolic diseases, and not a MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitor. To provide a relevant and accurate comparative guide for researchers in oncology and immunology, this document will focus on the evaluation of genuine MALT1 inhibitors currently in preclinical and clinical development.

Introduction to MALT1 as a Therapeutic Target

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling protein that functions as both a scaffold and a paracaspase.[1] It is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling downstream of the B-cell receptor (BCR).[2][3] Aberrant MALT1 activity is a hallmark of certain B-cell lymphomas, particularly the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), making it a compelling therapeutic target.[1][4] MALT1 inhibitors work by blocking the proteolytic activity of the MALT1 protein, thereby suppressing the downstream NF-κB signaling that promotes tumor cell survival and proliferation. Several MALT1 inhibitors are currently under investigation, offering a promising new therapeutic avenue for these hard-to-treat cancers.

Comparative Analysis of MALT1 Inhibitors

This guide provides a comparative overview of selected MALT1 inhibitors in different stages of development. The following tables summarize their key characteristics and available preclinical and clinical data.

Table 1: Overview of Investigational MALT1 Inhibitors
CompoundDeveloperMechanism of ActionDevelopment PhaseKey Indications
SGR-1505 SchrödingerAllosteric MALT1 inhibitorPhase 1Relapsed/Refractory B-cell Malignancies
ABBV-525 AbbVieMALT1 inhibitorPhase 1Relapsed/Refractory B-cell Malignancies
Safimaltib (JNJ-67856633) Johnson & JohnsonAllosteric MALT1 protease inhibitorPhase 1 (Completed)Non-Hodgkin's Lymphoma (NHL) and Chronic Lymphocytic Leukemia (CLL)
ONO-7018 (CTX-177) Ono PharmaceuticalSelective MALT1 inhibitorPhase 1Relapsed/Refractory NHL or CLL
MI-2 -Irreversible MALT1 inhibitorPreclinicalABC-DLBCL
Table 2: Preclinical Efficacy of MALT1 Inhibitors
CompoundAssayCell Line(s)IC50 / GI50In Vivo ModelResults
SGR-1505 MALT1 enzymatic activityOCI-LY10<10 nMABC-DLBCL XenograftTumorostatic and regressive antitumor activity
SGR-1505 IL-10 secretionOCI-LY1010-100 nM--
Safimaltib (JNJ-67856633) Cell proliferationABC-DLBCL cell linesNot reportedDLBCL Xenografts (OCI-Ly3, OCI-Ly10)Potent tumor growth inhibition
ONO-7018 (CTX-177) Cell growth inhibitionLymphoma cell linesNot reportedABC-DLBCL XenograftAnti-tumor effect observed
MI-2 MALT1 enzymatic activity-5.84 µMABC-DLBCL Xenografts (TMD8, HBL-1)Profoundly suppressed tumor growth
MI-2 Cell growth inhibitionHBL-1, TMD8, OCI-Ly3, OCI-Ly100.2-0.5 µM--

Signaling Pathways and Experimental Workflows

MALT1 Signaling Pathway

The following diagram illustrates the central role of MALT1 in the B-cell receptor signaling pathway leading to NF-κB activation.

MALT1_Signaling_Pathway cluster_CBM CBM Complex Formation BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK CARD11 CARD11 BTK->CARD11 activates BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 recruits IKK IKK Complex TRAF6->IKK activates IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) MALT1_inhibitor MALT1 Inhibitor MALT1_inhibitor->MALT1 inhibits

Caption: MALT1 in the BCR-to-NF-κB signaling pathway.

Experimental Workflow: In Vivo Xenograft Model

The following diagram outlines a typical workflow for evaluating the efficacy of a MALT1 inhibitor in a mouse xenograft model of B-cell lymphoma.

Xenograft_Workflow start Start cell_culture 1. ABC-DLBCL Cell Culture (e.g., OCI-Ly10, TMD8) start->cell_culture injection 2. Subcutaneous Injection of cells into immunocompromised mice cell_culture->injection tumor_growth 3. Tumor Growth Monitoring injection->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Treatment Administration (Vehicle vs. MALT1 Inhibitor) randomization->treatment monitoring 6. Continued Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 7. Study Endpoint (e.g., Tumor Size, Time) monitoring->endpoint analysis 8. Data Analysis (Tumor Growth Inhibition) endpoint->analysis

Caption: Workflow for an in vivo xenograft study.

Experimental Protocols

MALT1 Proteolytic Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against MALT1 protease activity.

Methodology:

  • Recombinant full-length wild-type MALT1 is used as the enzyme source.

  • A fluorogenic substrate, such as Ac-LRSR-AMC, is utilized.

  • The test compound is serially diluted and pre-incubated with the MALT1 enzyme.

  • The reaction is initiated by the addition of the substrate.

  • Fluorescence is measured at two time points to calculate the reaction rate and control for compound autofluorescence.

  • A known MALT1 inhibitor (e.g., Z-VRPR-FMK) is used as a positive control, and buffer as a negative control.

  • The percent inhibition is calculated relative to controls, and the IC50 value is determined from the dose-response curve.

Cell Proliferation Assay

Objective: To determine the half-maximal growth inhibition (GI50) of a compound on lymphoma cell lines.

Methodology:

  • MALT1-dependent (e.g., HBL-1, TMD8) and MALT1-independent (e.g., U2932) lymphoma cell lines are cultured.

  • Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound.

  • After a specified incubation period (e.g., 48 hours), cell proliferation is assessed.

  • Cell viability can be determined by methods such as ATP quantification using a luminescent assay or by trypan blue dye exclusion.

  • The GI50 value is calculated from the dose-response curve by normalizing the viability of treated cells to that of vehicle-treated controls.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a MALT1 inhibitor in a living organism.

Methodology:

  • Human ABC-DLBCL cells (e.g., TMD8, HBL-1) are subcutaneously injected into immunocompromised mice (e.g., SCID mice).

  • Tumors are allowed to grow to a palpable size.

  • Mice are then randomized into treatment and control (vehicle) groups.

  • The MALT1 inhibitor is administered daily via a relevant route (e.g., intraperitoneal injection).

  • Tumor volume and mouse body weight are measured regularly throughout the study.

  • The study is concluded when tumors in the control group reach a predetermined size.

  • Efficacy is determined by comparing the tumor growth in the treated group to the control group.

Conclusion

MALT1 inhibitors represent a promising class of targeted therapies for B-cell malignancies driven by aberrant NF-κB signaling. Preclinical data for compounds like SGR-1505 and MI-2 demonstrate potent and selective activity against relevant lymphoma models. Several MALT1 inhibitors, including SGR-1505, ABBV-525, and ONO-7018, are currently in early-phase clinical trials to evaluate their safety and preliminary efficacy in patients. The data generated from these ongoing studies will be crucial in determining the therapeutic index of MALT1 inhibition and its potential role in the treatment of lymphoma and other B-cell disorders. Furthermore, the development of these agents provides valuable tools for researchers to further elucidate the complex biology of MALT1 in both health and disease.

References

AMG-076 Demonstrates Efficacy in Rodent Models of Obesity Through MCHR1 Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that AMG-076, a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1), effectively reduces body weight gain and improves metabolic parameters in rodent models of diet-induced obesity (DIO). The anti-obesity effects of AMG-076 are directly mediated through the MCHR1 pathway, as the compound showed no efficacy in MCHR1 knockout mice. In comparative studies, AMG-076 demonstrated improvements in glucose homeostasis that were not observed with the comparator agent, sibutramine.

Performance in Diet-Induced Obese (DIO) Mice

Chronic administration of AMG-076 to C57BL/6 mice with pre-existing diet-induced obesity resulted in a significant and dose-dependent reduction in body weight gain compared to vehicle-treated animals.[1] This effect was accompanied by a decrease in food intake and a significant increase in energy expenditure.[1] Notably, the reduction in body weight was attributed to a decrease in fat mass, with no significant loss of lean mass.[1]

In a head-to-head comparison with sibutramine, a monoamine reuptake inhibitor previously used for weight management, both AMG-076 and sibutramine reduced body weight gain.[1] However, AMG-076 also conferred significant improvements in metabolic function. Chronic treatment with AMG-076 led to lower fasting glucose and insulin levels, enhanced glucose tolerance, and increased insulin sensitivity in obese mice.[1] These beneficial effects on glucose metabolism were not observed in the sibutramine-treated group.

MCHR1-Dependent Mechanism of Action

To confirm that the effects of AMG-076 are mediated by its intended target, the compound was tested in MCHR1 knockout (MCHR1-/-) mice alongside wild-type (MCHR1+/+) controls. Following eight weeks of treatment, AMG-076 produced a dose-dependent reduction in body weight gain in wild-type mice fed a high-fat diet. In stark contrast, AMG-076 had no effect on body weight in MCHR1-/- mice, confirming that its anti-obesity action is dependent on the presence of the MCHR1 receptor. Furthermore, the increase in oxygen consumption (a measure of energy expenditure) seen with AMG-076 treatment in wild-type mice was absent in MCHR1-/- mice.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies evaluating AMG-076 in rodent obesity models.

Table 1: Effect of AMG-076 on Body Weight and Food Intake in DIO Mice

Treatment GroupDoseChange in Body Weight (% vs. Vehicle)Change in Food Intake (% vs. Vehicle)
AMG-0763 mg/kg/daySignificant reduction (P < 0.05)Significant reduction (P < 0.05)
AMG-07610 mg/kg/daySignificant reduction (P < 0.05)Significant reduction (P < 0.05)
Sibutramine10 mg/kg/daySignificant reduction (P < 0.05)Not reported
Data derived from an 80-day study in male C57BL/6 DIO mice.

Table 2: Effect of AMG-076 on Metabolic Parameters in DIO Mice

Treatment GroupDoseFasting Glucose (% Change vs. Vehicle)Fasting Insulin (% Change vs. Vehicle)Glucose Tolerance (AUC % Change vs. Vehicle)Insulin Sensitivity (Glucose AUC % Change vs. Vehicle)
AMG-0763 mg/kg/day↓ (Significant)↓ (Significant)↓ (Significant)↓ (Significant)
AMG-07610 mg/kg/day↓ (Significant)↓ (Significant)↓ (Significant)↓ (Significant)
Sibutramine10 mg/kg/dayNo significant changeNo significant changeNo significant changeNo significant change
AUC: Area Under the Curve. Data from studies in male C57BL/6 DIO mice.

Table 3: Efficacy of AMG-076 in Wild-Type (WT) vs. MCHR1 Knockout (KO) Mice

Mouse StrainTreatment GroupDose (mg/kg/day)Change in Body Weight Gain (vs. Vehicle)
MCHR1 +/+ (WT)AMG-0763Reduced
MCHR1 +/+ (WT)AMG-07610Reduced
MCHR1 +/+ (WT)AMG-076100Reduced
MCHR1 -/- (KO)AMG-076100No significant change
Data from an 8-week study in mice on a high-fat diet.

Experimental Protocols

1. Diet-Induced Obesity (DIO) Mouse Model

  • Animals: Male C57BL/6 mice, 6-8 weeks of age at the start of the diet.

  • Diet: Mice are fed a high-fat diet (HFD) with 45-60% of calories derived from fat for a period of at least 10-20 weeks to induce obesity, hyperglycemia, hyperinsulinemia, and insulin resistance. Control animals are fed a standard chow diet (approximately 10% of calories from fat).

  • Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum unless otherwise specified for a particular procedure.

  • Drug Administration: AMG-076 and sibutramine are suspended in a vehicle and administered daily via oral gavage (5-10 mL/kg) or as an admixture in the high-fat diet.

2. Indirect Calorimetry for Energy Expenditure

  • Apparatus: Mice are individually housed in metabolic chambers of an open-circuit indirect calorimeter (e.g., Oxymax system). The system measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and heat production (energy expenditure).

  • Acclimation: Mice are acclimated to the chambers for at least 24 hours before data collection begins.

  • Procedure: Data is collected over a 48-hour period. Drug administration occurs once daily, approximately 90-120 minutes before the start of the dark cycle. The temperature is maintained at approximately 28°C to approach thermoneutrality.

3. Oral Glucose Tolerance Test (OGTT)

  • Fasting: Mice are fasted for 6 hours (or overnight) prior to the test, with free access to water.

  • Procedure: A baseline blood glucose measurement is taken from the tail vein. Mice are then administered an oral bolus of glucose (typically 0.75-2 g/kg body weight) via gavage.

  • Blood Sampling: Blood glucose levels are measured at specific time points after the glucose challenge (e.g., 15, 30, 60, 120 minutes). Plasma may also be collected to measure insulin levels.

  • Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

4. Insulin Tolerance Test (ITT)

  • Fasting: Mice are fasted for 4-6 hours prior to the test.

  • Procedure: A baseline blood glucose level is measured. Mice are then given an intraperitoneal (i.p.) injection of human insulin (e.g., 1.5 U/kg body weight).

  • Blood Sampling: Blood glucose is measured at several time points post-injection (e.g., 15, 30, 60, 120 minutes).

  • Analysis: The rate of glucose disappearance or the glucose AUC is calculated to determine insulin sensitivity.

Visualized Pathways and Workflows

MCHR1_Signaling_Pathway cluster_neuron Hypothalamic Neuron cluster_target_cell Target Neuron MCH MCH (Melanin-concentrating Hormone) MCHR1 MCHR1 Receptor MCH->MCHR1 binds G_protein Gαi/q MCHR1->G_protein activates PLC PLC G_protein->PLC activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_release ↑ Intracellular Ca²⁺ PLC->Ca_release Downstream Neuronal Inhibition & Downstream Effects Ca_release->Downstream cAMP ↓ cAMP AC->cAMP cAMP->Downstream Appetite ↑ Appetite ↓ Energy Expenditure Downstream->Appetite AMG076 AMG-076 AMG076->MCHR1 antagonizes DIO_Mouse_Workflow cluster_treatment Chronic Treatment (e.g., 8-20 weeks) cluster_endpoints Efficacy Endpoint Measurement start C57BL/6 Mice (6-8 weeks old) diet High-Fat Diet (HFD) (10-20 weeks) start->diet obesity Obese Phenotype Develops (↑ Body Weight, Insulin Resistance) diet->obesity randomize Randomization into Treatment Groups obesity->randomize vehicle Vehicle randomize->vehicle amg076 AMG-076 randomize->amg076 sibutramine Sibutramine randomize->sibutramine bw_fi Body Weight & Food Intake vehicle->bw_fi ee Energy Expenditure (Indirect Calorimetry) vehicle->ee metabolic Metabolic Tests (OGTT, ITT) vehicle->metabolic amg076->bw_fi amg076->ee amg076->metabolic sibutramine->bw_fi sibutramine->metabolic

References

Safety Operating Guide

Essential Guidance for the Disposal of AMG-076 Free Base and Other Research Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As a specific Safety Data Sheet (SDS) for AMG-076 free base is not publicly available, the following procedures provide general guidance for the handling and disposal of novel research compounds. Researchers and laboratory personnel must prioritize safety by treating unknown or novel compounds as potentially hazardous. This guide offers a framework for establishing safe disposal plans in line with standard laboratory safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

Core Principles of Research Compound Disposal

The proper disposal of research chemicals is paramount to ensure the safety of laboratory personnel and to protect the environment. The primary principle is to manage waste in a way that minimizes risk. This involves correct identification, segregation, containment, and disposal through appropriate channels.[1] Unused or expired compounds must be disposed of in alignment with institutional and environmental regulations.[2]

Pre-Disposal Checklist and Data

Before proceeding with the disposal of any research compound, including this compound, it is crucial to gather as much information as possible. In the absence of a specific SDS, the compound should be treated as a hazardous substance.

ParameterGuideline
Physical State Solid (free base)
Known Hazards Treat as potentially toxic. Avoid inhalation, ingestion, and skin contact.
Solubility Determine appropriate solvent for rinsing and decontamination.
Reactivity Avoid mixing with other chemicals unless compatibility is known.
Container Use the original container if possible, or a compatible, well-labeled, and sealed waste container.[3]

Step-by-Step Disposal Protocol for this compound

This protocol outlines a general procedure for the safe disposal of small quantities of research chemicals like this compound. This should be adapted to comply with your institution's specific EHS guidelines.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat when handling the compound for disposal.[4] All handling should be performed in a certified chemical fume hood.

  • Waste Segregation:

    • Solid Waste: Collect solid this compound waste, including contaminated gloves, absorbent paper, and weighing boats, in a designated, clearly labeled hazardous waste container.[3] This waste should be double-bagged in clear plastic bags to allow for visual inspection by EHS personnel.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.

    • Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container.

  • Waste Container Management:

    • Use only approved hazardous waste containers provided by your EHS department.

    • Ensure containers are in good condition and compatible with the chemical properties of the waste. For instance, acids and bases should not be stored in metal containers.

    • Keep waste containers securely closed except when adding waste.

    • Label containers with "Hazardous Waste," the full chemical name ("this compound"), and the date of initial waste accumulation.

  • Storage of Chemical Waste:

    • Store hazardous waste in a designated and secure satellite accumulation area.

    • Segregate incompatible wastes, such as acids and bases, to prevent dangerous reactions.

    • Secondary containment, such as a tray or bin, should be used to capture any potential leaks.

  • Disposal Request and Collection:

    • Once the waste container is full or the project is complete, submit a chemical waste collection request to your institution's EHS department.

    • Do not dispose of this compound down the drain or in the regular trash. Only a limited number of non-hazardous, water-soluble chemicals are suitable for sink disposal, and research compounds with unknown environmental impact do not fall into this category.

Inactivation of Research Compounds

While some general chemical deactivation procedures exist, they should be approached with extreme caution and only performed by trained personnel with a thorough understanding of the compound's chemistry. For a novel compound like this compound, attempting inactivation without a validated protocol could lead to hazardous reactions. Therefore, it is strongly recommended to dispose of the compound through your institution's hazardous waste program without attempting inactivation.

Experimental Workflow for Waste Preparation

The following diagram illustrates the logical workflow for the proper disposal of a novel research chemical.

cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment cluster_storage Storage & Disposal start Start: Need to Dispose of this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood Step 2 characterize Characterize Waste Type fume_hood->characterize Step 3 solid_waste Solid Waste (e.g., contaminated gloves, paper) characterize->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions with compound) characterize->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) characterize->sharps_waste Sharps solid_container Place in Labeled Solid Waste Container solid_waste->solid_container Step 4a liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container Step 4b sharps_container Place in Puncture-Resistant Sharps Container sharps_waste->sharps_container Step 4c store Store in Designated Satellite Accumulation Area with Secondary Containment solid_container->store liquid_container->store sharps_container->store request_pickup Request Waste Pickup from EHS Department store->request_pickup Step 5 end End: Waste Collected by EHS request_pickup->end Step 6

Caption: Workflow for the safe disposal of novel research chemicals.

This comprehensive approach ensures that the disposal of this compound and other research compounds is handled in a manner that is safe, compliant, and environmentally responsible.

References

Navigating the Safe Handling of AMG-076 Free Base: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling AMG-076 free base. Given that a comprehensive Safety Data Sheet (SDS) is not publicly available for this potent and selective MCHR1 antagonist, a cautious approach based on best practices for handling potent research compounds is imperative.

Chemical and Physical Properties

Limited public data is available for this compound. The following table summarizes known quantitative information.

PropertyValueSource
Molecular Formula C₂₆H₃₃F₃N₂O₂PubChem[1]
Molecular Weight 462.5 g/mol PubChem[1]
CAS Number 693823-79-9MedchemExpress, PubChem[1][2]
Biological Potency (Kᵢ) 0.6 ± 0.10 nMPubMed Central[3]
Functional Antagonism (IC₅₀) 1.2 ± 0.26 nmol/LPubMed Central

Toxicological Data: Specific toxicological data, such as LD50 and occupational exposure limits, for this compound are not publicly available. In the absence of this information, it should be handled as a potentially hazardous and biologically active compound. A thorough, laboratory-specific risk assessment should be conducted before any handling.

Operational Plan: Personal Protective Equipment (PPE)

Due to its high potency, a stringent PPE protocol is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact.

  • Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or if there is a risk of splashing.

  • Lab Coat: A fully buttoned lab coat is required. Consider a disposable gown for procedures with a high risk of contamination.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or other containment device, a properly fitted NIOSH-approved respirator (e.g., N95 or higher) is essential to prevent inhalation of airborne particles.

Procedural Guidance: Step-by-Step Handling

All handling of this compound, particularly the solid form, should be performed in a designated area, such as a certified chemical fume hood or a glove box, to minimize exposure.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents before introducing the compound.

    • Verify that an appropriate chemical spill kit and emergency contact information are readily accessible.

  • Weighing the Compound:

    • Perform all weighing operations within a chemical fume hood or a balance enclosure.

    • Use a dedicated set of spatulas and weighing papers.

    • Handle the container with care to avoid generating dust.

  • Solution Preparation:

    • Add the solvent to the weighed compound slowly to avoid splashing.

    • If sonication is required, ensure the vessel is securely capped.

  • Post-Handling:

    • Decontaminate all surfaces and equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.

    • Carefully remove and dispose of PPE as outlined in the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Contaminated consumables (e.g., weighing papers, pipette tips, gloves, disposable gowns) must be placed in a dedicated, clearly labeled hazardous waste bag or container.

  • Liquid Waste:

    • Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal Prep Assemble PPE and Equipment Area Prepare Designated Work Area Prep->Area Weigh Weigh Solid Compound Area->Weigh Dissolve Prepare Solution Weigh->Dissolve Decon Decontaminate Surfaces and Equipment Dissolve->Decon Waste Segregate and Label Waste Decon->Waste RemovePPE Remove and Dispose of PPE Waste->RemovePPE EHS Contact EHS for Waste Pickup Waste->EHS Wash Wash Hands Thoroughly RemovePPE->Wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AMG-076 free base
Reactant of Route 2
AMG-076 free base

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.